molecular formula C6H6BrN B157446 4-Bromo-3-methylpyridine CAS No. 10168-00-0

4-Bromo-3-methylpyridine

Cat. No.: B157446
CAS No.: 10168-00-0
M. Wt: 172.02 g/mol
InChI Key: GYUAOSJIGMDMNJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine is a useful research compound. Its molecular formula is C6H6BrN and its molecular weight is 172.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAOSJIGMDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330259
Record name 4-Bromo-3-methylpyridine
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Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-00-0
Record name 4-Bromo-3-methylpyridine
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Record name 4-bromo-3-methylpyridine
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Foundational & Exploratory

4-Bromo-3-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-methylpyridine

For researchers, scientists, and professionals in drug development, this compound (CAS No: 10168-00-0) is a key chemical intermediate.[1][2] Its utility in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), makes a thorough understanding of its chemical properties, synthesis, and handling crucial.[2][3] This guide provides a comprehensive overview of this compound, presenting technical data, experimental protocols, and safety information to support its application in research and development.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative with a bromine atom at the 4-position and a methyl group at the 3-position.[4] It typically presents as a clear, colorless to light yellow or tan liquid.[3][5] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 4-Bromo-3-picoline, 3-Methyl-4-bromopyridine[4]
CAS Number 10168-00-0[4][6]
Molecular Formula C₆H₆BrN[4][6]
Molecular Weight 172.02 g/mol [4][6]
Appearance Clear colorless to yellow liquid[3][5]
Boiling Point 199-200 °C (lit.); 76 °C/10 mmHg[5]
Density 1.549 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.56 (lit.)[5]
Flash Point 79.4 °C (174.9 °F) - closed cup[5][7]
Solubility Soluble in Chloroform, Methanol[5]
pKa 3.54 ± 0.18 (Predicted)[5]
SMILES CC1=C(C=CN=C1)Br[4][6]
InChI Key GYUAOSJIGMDMNJ-UHFFFAOYSA-N[4]

Reactivity and Applications in Drug Development

The chemical structure of this compound makes it a versatile building block in organic synthesis. The pyridine ring is a common scaffold in many biologically active compounds.[2] The bromine atom at the 4-position is particularly significant as it readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[2] This reactivity allows for the efficient introduction of a wide variety of substituents, which is a critical step in exploring structure-activity relationships (SAR) during the drug discovery process.[2]

As an intermediate, it is used in the synthesis of high-value chemicals, including APIs and advanced agrochemicals.[3] For example, it is a precursor in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors and proton pump inhibitors.[3][7]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: Synthesis from 3-Amino-4-methylpyridine

This method involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine.

Experimental Procedure:

  • Diazotization: 3-amino-4-methylpyridine is added to a solution of hydrobromic acid (HBr) at a reduced temperature (typically -5 °C), often using an ice-salt bath for cooling.[5][8]

  • Bromination: Liquid bromine is slowly added to the mixture, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 0 °C.[5][9] The reaction is stirred for an additional 30 minutes at this temperature.[5]

  • Work-up: The reaction mixture's pH is adjusted to 9 by the slow addition of a sodium hydroxide (NaOH) solution, keeping the temperature below 20 °C.[5]

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.[5] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[5] This route has been reported to achieve a molar yield of up to 95%.[5][9]

G Synthesis Workflow: From 3-Amino-4-methylpyridine A 3-Amino-4-methylpyridine + 48% HBr B Cooling to -5°C A->B Step 1 C Dropwise addition of Bromine B->C Step 2 D Dropwise addition of 40% NaNO2 (aq) (Temp < 0°C) C->D Step 3 E Stir for 30 min (Temp < 0°C) D->E Step 4 F Adjust pH to 9 with 50% NaOH (Temp < 20°C) E->F Step 5 G Ethyl Acetate Extraction F->G Step 6 H Dry with Na2SO4, Filter, Concentrate G->H Step 7 I This compound H->I Final Product

Caption: Synthesis of this compound via Sandmeyer reaction.

Method 2: Synthesis from 4-Methylpyridine

This approach involves the direct bromination of 4-methylpyridine at high temperatures.

Experimental Procedure:

  • Catalyst Preparation: Aluminum chloride (AlCl₃) and potassium bromide (KBr) are mixed.[3][8]

  • Reaction Setup: 4-methylpyridine is slowly added dropwise to the catalyst mixture at room temperature under a nitrogen atmosphere and stirred for one hour.[8]

  • Bromination: The reaction mixture is heated to 120 °C, and bromine is added dropwise over approximately one hour.[3][8] The mixture is then heated and stirred at 120 °C for an extended period (e.g., 26 hours).[8]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice. The pH is neutralized with a sodium hydroxide solution.[8]

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane.[8] The combined organic layers are purified, often by column chromatography, to yield the final product.[3][8]

G Synthesis Workflow: From 4-Methylpyridine A 4-Methylpyridine + AlCl3 + KBr B Stir 1h at RT (N2 atmosphere) A->B Step 1 C Heat to 120°C B->C Step 2 D Dropwise addition of Bromine C->D Step 3 E Stir at 120°C for 26h D->E Step 4 F Cool & Quench in Ice E->F Step 5 G Neutralize with NaOH F->G Step 6 H DCM Extraction & Column Chromatography G->H Step 7 I This compound H->I Final Product

Caption: Synthesis of this compound via direct bromination.

Spectral Data

While specific spectral data files were not directly available in the search, references indicate the availability of ¹H NMR, IR, and Mass Spectrometry data for this compound and its isomers from various chemical suppliers and databases.[10][11][12][13][14][15][16] Researchers are advised to consult these resources, such as ChemicalBook or the NIST WebBook, for detailed spectra.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification:

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12][17][18]

  • Physical Hazards: It is a combustible liquid.[17][18]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or outdoors.[17][18]

  • Keep away from heat, sparks, open flames, and other ignition sources.[17][18]

  • Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields).[17][19]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[17][18]

  • Wash hands and any exposed skin thoroughly after handling.[17][19]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][17][19]

  • Keep the container tightly closed.[17][19]

  • Store away from incompatible materials such as strong oxidizing agents.[18]

This technical guide provides a foundational understanding of this compound for its effective and safe use in research and drug development. For further details, consulting the cited sources and relevant safety data sheets is highly recommended.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylpyridine from 4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 4-Bromo-3-methylpyridine, a key building block in the development of novel pharmaceuticals and specialty chemicals, using 4-picoline as the starting material. This document details two primary synthetic routes: a direct bromination pathway and a multi-step synthesis proceeding through a nitration-reduction-diazotization sequence. The information presented herein is intended to equip researchers and chemical development professionals with the necessary details to select and implement the most suitable synthetic strategy for their specific needs.

Executive Summary

The synthesis of this compound from 4-picoline can be effectively achieved through two principal routes. The first is a direct electrophilic bromination of the pyridine ring. This method is characterized by its procedural simplicity but often requires harsh reaction conditions. The second, more versatile route involves a sequence of functional group transformations, beginning with the nitration of 4-picoline, followed by the reduction of the nitro group to an amine, and concluding with a Sandmeyer-type diazotization and bromination. This multi-step approach can offer higher yields and milder conditions for the final bromination step.

Data Presentation

The following table summarizes the quantitative data associated with the key transformations in the described synthetic pathways.

RouteStepStarting MaterialKey ReagentsReaction ConditionsProductYield (%)Purity (%)Reference
1 Direct Bromination4-PicolineBromine, 20% Oleum160-170°C, 15 hours3-Bromo-4-methylpyridine66%Not Specified[1][2]
1 Direct Bromination4-PicolineBromine, AlCl₃, KBr120°C, 26 hours3-Bromo-4-methylpyridine57%99.9%[3]
2 Nitration4-PicolineN₂O₅-78°C4-Methyl-3-nitropyridineHigh (not specified)Not Specified[2]
2 Reduction4-Methyl-3-nitropyridine10% Pd/C, H₂30-40°C, 15 hours, 0.5 MPa4-Methyl-3-aminopyridine95-97%Not Specified[4]
2 Sandmeyer Reaction4-Methyl-3-aminopyridine48% HBr, Bromine, NaNO₂-10 to 0°C4-Methyl-3-bromopyridine95%Not Specified[4]

Experimental Protocols

Route 1: Direct Bromination of 4-Picoline

This approach facilitates the direct introduction of a bromine atom onto the pyridine ring.

Method A: Bromination in Oleum [1][2]

  • Reaction Setup: In a suitable reaction kettle, add 720 mL of 20% oleum and 140 g of 4-picoline.

  • Bromination: Heat the mixture to 160°C. Slowly add 250 g of bromine dropwise. Maintain the reaction temperature at 160-170°C for 15 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralization: Adjust the pH to 10-11 with sodium carbonate.

  • Isolation: Perform steam distillation to obtain the product. This procedure yields approximately 171 g (66%) of 3-bromo-4-methylpyridine.

Method B: Bromination with Aluminum Chloride Catalyst [3]

  • Reagent Preparation: In a flask, prepare a mixture of 0.07 mol of AlCl₃ and 0.01 mol of potassium bromide.

  • Addition of Starting Material: Under a nitrogen atmosphere and with stirring at room temperature, slowly add 0.054 mol of 4-picoline to the mixture. Stir for 1 hour.

  • Bromination: Heat the reaction mixture to 120°C and slowly add 0.07 mol of bromine dropwise over approximately 1 hour. Continue heating and stirring at 120°C for 26 hours.

  • Work-up: After cooling to room temperature, pour the reaction solution into crushed ice with stirring.

  • Neutralization and Extraction: Adjust the pH to neutral with sodium hydroxide solution. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and recover the solvent by steam distillation. The resulting oily product is purified by column chromatography (petroleum ether:ethyl acetate = 6:1) to yield 5.3 g (57%) of 3-bromo-4-methylpyridine with a purity of 99.9%.

Route 2: Multi-step Synthesis via Nitration, Reduction, and Sandmeyer Reaction

This pathway involves the transformation of 4-picoline into an amino-substituted intermediate, which then undergoes a Sandmeyer reaction to introduce the bromo substituent.

Step 1: Nitration of 4-Picoline to 4-Methyl-3-nitropyridine [2]

Note: This reaction is reported to proceed with high yield but under harsh, cryogenic conditions.

  • Reaction Conditions: The nitration of 4-methylpyridine can be achieved using dinitrogen pentoxide (N₂O₅) at -78°C to produce 3-nitro-4-methylpyridine.

Step 2: Reduction of 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine [4]

  • Reaction Setup: Dissolve 13.8 g (0.1 mol) of 4-methyl-3-nitropyridine in methanol and add 0.1 g of 10% Pd/C catalyst in an autoclave.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 0.5 MPa and heat to 30-40°C. Maintain the reaction for 15 hours, monitoring completion with thin-layer chromatography.

  • Work-up: After cooling to room temperature, filter the reaction mixture through diatomaceous earth.

  • Isolation: Concentrate the filtrate to obtain 4-methyl-3-aminopyridine. The molar yield is reported to be between 95% and 97%.

Step 3: Sandmeyer Reaction of 4-Methyl-3-aminopyridine to 4-Methyl-3-bromopyridine [4]

  • Salt Formation: In a cooling bath, add 10.8 g (0.1 mol) of 4-methyl-3-aminopyridine to 46 mL (0.4 mol) of 48% HBr.

  • Bromination Reagent Addition: Cool the mixture to between -10°C and 0°C and slowly add 15 mL (0.3 mol) of bromine dropwise over 30-35 minutes.

  • Diazotization: Following the bromine addition, add 42 g of a 40% sodium nitrite aqueous solution dropwise over 1-1.1 hours, maintaining the temperature below 0°C. Continue stirring for 30 minutes at this temperature.

  • Neutralization: Slowly add a 50% sodium hydroxide solution to adjust the pH of the solution to alkaline, keeping the temperature below 20°C.

  • Extraction and Isolation: Extract the reaction mixture with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain 4-methyl-3-bromopyridine. The molar yield is reported to be 95%.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two primary synthetic routes from 4-picoline to this compound.

Synthesis_Pathways cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Multi-step Synthesis picoline1 4-Picoline bromo_picoline1 This compound picoline1:e->bromo_picoline1:w Br₂, Oleum 160-170°C (66%) picoline1:e->bromo_picoline1:w Br₂, AlCl₃, KBr 120°C (57%) picoline2 4-Picoline nitro_picoline 4-Methyl-3-nitropyridine picoline2->nitro_picoline Nitration (N₂O₅) amino_picoline 4-Methyl-3-aminopyridine nitro_picoline->amino_picoline Reduction (H₂, Pd/C) (95-97%) bromo_picoline2 This compound amino_picoline->bromo_picoline2 Sandmeyer Reaction (HBr, Br₂, NaNO₂) (95%)

Caption: Synthetic pathways for this compound from 4-picoline.

References

4-Bromo-3-methylpyridine reactivity and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Bromo-3-methylpyridine

Introduction

This compound, with CAS number 10168-00-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl group, provides a versatile scaffold for the development of complex molecules. This guide offers a detailed exploration of the functional groups, reactivity, and synthetic applications of this compound, intended for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes it an indispensable intermediate for synthesizing a wide array of high-value chemicals, including active pharmaceutical ingredients (APIs).[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in various reaction media, and purification.

PropertyValueReference
Molecular Formula C₆H₆BrN[2][4]
Molecular Weight 172.02 g/mol [2][5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 199-200 °C (lit.)[3][5]
Density ~1.549 g/mL at 25 °C (lit.)[3][5]
Refractive Index n20/D 1.56 (lit.)[3][5]
SMILES CC1=C(C=CN=C1)Br[2]
InChIKey GYUAOSJIGMDMNJ-UHFFFAOYSA-N[2]

Functional Groups and Reactivity Overview

The reactivity of this compound is dictated by the interplay of its three core functional components: the pyridine ring, the bromine atom at the 4-position, and the methyl group at the 3-position.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, which makes the entire aromatic system electron-deficient. This electronic property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2) and para (4) to the nitrogen.[6][7] The nitrogen atom can effectively stabilize the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack at these positions.[6]

  • Bromo Group (C4-Position): The bromine atom at the 4-position is a key functional group. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[8][9] Furthermore, the carbon-bromine bond is a primary site for a variety of palladium-catalyzed cross-coupling reactions, which allows for the introduction of diverse substituents at this position.[1] This reactivity is fundamental to its role as a versatile building block in synthesis.[1][5]

  • Methyl Group (C3-Position): The methyl group is an electron-donating group, which has a modest electronic influence on the pyridine ring. While the C-H bonds of the methyl group are generally stable, they can undergo reactions such as free-radical halogenation under specific, often harsh, conditions. However, reactivity at the pyridine ring and the C-Br bond is far more common.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol pyridine Pyridine Ring (Electron Deficient) - Site for Nucleophilic Attack pyridine->mol Activates C4 for SNAr bromo 4-Bromo Group - Leaving Group (SNAr) - Cross-Coupling Site bromo->mol Primary Reaction Site methyl 3-Methyl Group - Modest Electronic Influence - Potential for Side-Chain Rxns methyl->mol Influences Ring Electronics

Fig. 1: Reactive sites of this compound.

Key Chemical Transformations

This compound is a substrate for several important classes of organic reactions, making it a valuable intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the displacement of the bromide at the 4-position by various nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The stability of the intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, is the driving force for the reaction's regioselectivity at the 4-position.[6][10]

A notable industrial application is the synthesis of 3-amino-4-methylpyridine, a precursor for pharmaceuticals. This transformation is typically achieved by reacting 3-bromo-4-methylpyridine with ammonia under high pressure and temperature, often in the presence of a copper catalyst.[11]

SNAr_Mechanism cluster_legend Legend start This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic Intermediate) Charge delocalized onto Nitrogen start->intermediate 1. Nucleophilic Attack (Rate-determining) product 4-Substituted-3-methylpyridine + Br⁻ intermediate->product 2. Elimination of Bromide key Nu⁻ = Nucleophile (e.g., NH₃, OR⁻)

Fig. 2: Generalized mechanism for SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle that enables the formation of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a valuable partner in numerous cross-coupling reactions.[1]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl compounds.[12][13]

  • Stille Coupling: Reaction with organostannanes.[14]

  • Heck Coupling: Reaction with alkenes.[14]

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[14][15]

These reactions are foundational in modern drug discovery for systematically exploring structure-activity relationships (SAR).[1]

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Workup & Product start This compound + Coupling Partner (e.g., R-B(OH)₂) reaction Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (e.g., Dioxane, Toluene) Heat (e.g., 80-100°C) start->reaction catalyst Pd(0) Catalyst + Ligand + Base catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product (e.g., 4-Aryl-3-methylpyridine) purification->product

Fig. 3: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocols

The following sections provide detailed methodologies for key transformations involving this compound.

Protocol: Synthesis of 3-Amino-4-methylpyridine (Nucleophilic Substitution)

This protocol is adapted from a patented industrial process.[11]

  • Charging the Reactor: In a high-pressure autoclave, charge 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper(II) sulfate (5 g).

  • Ammonolysis: Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Heating: Heat the reaction mixture to 160°C and maintain this temperature with stirring for 8 hours.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the reaction mixture by suction to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude solid product.

  • Purification: Recrystallize the solid from ethyl acetate to yield pure 3-amino-4-methylpyridine. (Reported Yield: 95%).[11]

Protocol: General Procedure for Suzuki Cross-Coupling

This protocol is a generalized method based on procedures for similar bromopyridine substrates.[12][13]

  • Flask Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the desired aryl boronic acid (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[12]

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water (total volume to make a ~0.1 M solution).[12]

  • Reaction: Heat the reaction mixture to 90°C and stir for 24 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: General Procedure for Sonogashira Coupling

This protocol is based on a standard procedure for the Sonogashira coupling of bromo-pyridines.[14]

  • Flask Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Triethylamine), the terminal alkyne (1.2 equiv), and a base such as triethylamine (2.0 equiv, can also be the solvent).

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Summary of Quantitative Data

The following table summarizes yields for representative reactions starting from bromopyridine derivatives, illustrating the efficiency of these transformations.

Reaction TypeSubstrateCoupling Partner / ReagentProductYield (%)Reference
Nucleophilic Substitution3-Bromo-4-methylpyridineAmmonia / CuSO₄3-Amino-4-methylpyridine90-95%[11]
Suzuki CouplingN-(4-bromo-3-methylphenyl) pyrazine-2-carboxamideVarious Aryl Boronic AcidsArylated Amide Derivatives60-85%[12]
Bromination4-MethylpyridineBromine / Oleum3-Bromo-4-methylpyridine66%[11]

Conclusion

This compound is a highly functionalized and reactive building block in organic synthesis. The electron-deficient pyridine core activates the 4-position for nucleophilic aromatic substitution, while the bromine atom serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and efficient construction of complex molecular architectures, solidifying its importance as a key intermediate for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity profile is essential for leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-methylpyridine (CAS No: 10168-00-0), a key intermediate in various organic syntheses. The information presented herein is intended to support research, development, and manufacturing activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. Its physical state at ambient temperature is a liquid.[1] The following table summarizes its key quantitative physical properties.

PropertyValueNotes
Molecular Formula C₆H₆BrN-
Molecular Weight 172.02 g/mol [2][3]
Physical State LiquidAt 20°C[1]
Boiling Point 211.3 °Cat 760 mmHg (Predicted)[2][3]
Density 1.5 g/cm³[2][3]
Solubility Soluble in common organic solvents like chloroform and methanol.

Experimental Protocols for Property Determination

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The entire assembly is immersed in a Thiele tube or an oil bath.

  • The heating apparatus is slowly and uniformly heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The temperature at which a rapid and continuous stream of bubbles is observed is noted. This is the temperature at which the vapor pressure of the liquid equals the external pressure.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. For liquids, a pycnometer (a flask with a specific, accurately known volume) is commonly used for precise density determination.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

  • The volume of the pycnometer (V) can be calculated as: V = (m₂ - m₁) / ρ_water.

  • The pycnometer is then emptied, thoroughly dried, and filled with the this compound sample at the same temperature.

  • The filled pycnometer is weighed (m₃).

  • The mass of the this compound sample is (m₃ - m₁).

  • The density of the this compound (ρ_sample) is then calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Visualized Experimental Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.

Synthesis_Workflow start Start reagents Reactants: 4-Methylpyridine Bromine Aluminum Chloride (Catalyst) start->reagents Prepare reaction Bromination Reaction reagents->reaction Combine & Heat workup Aqueous Work-up (Neutralization & Extraction) reaction->workup Quench & Separate drying Drying of Organic Phase (e.g., with Na₂SO₄) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification Crude Product analysis Purity & Identity Check (GC, NMR) purification->analysis Purified Fractions product Pure this compound analysis->product Verified Product

Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution of 3-methylpyridine (β-picoline), a crucial reaction in the synthesis of various pharmaceutical and agricultural compounds. This document details the underlying principles governing the reactivity and regioselectivity of 3-methylpyridine and offers a collection of experimental protocols for key electrophilic substitution reactions.

Core Principles of Reactivity and Regioselectivity

3-Methylpyridine's reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methyl group.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong inductive electron-withdrawing effect (-I effect). This deactivates the ring towards electrophilic attack compared to benzene.[1] Consequently, electrophilic substitution on pyridine requires more forcing conditions than on benzene.[1][2] Under strongly acidic conditions, typically used for nitration and sulfonation, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making electrophilic substitution even more challenging.[1]

  • Directing Effects: The pyridine nitrogen directs incoming electrophiles primarily to the 3- and 5-positions (meta-positions). This is because the cationic intermediates (σ-complexes) formed by attack at the 2-, 4-, and 6-positions (ortho- and para-positions) have resonance structures that place a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable.[2][3]

  • The 3-Methyl Group: The methyl group at the 3-position is an activating group that donates electron density to the ring via an inductive effect (+I) and hyperconjugation. As an ortho-, para-director, the methyl group directs incoming electrophiles to the 2-, 4-, and 6-positions.

The overall regioselectivity of electrophilic substitution on 3-methylpyridine is a balance between these opposing effects. The strong deactivating and meta-directing influence of the nitrogen atom generally dominates, leading to substitution primarily at the 5-position (meta to the nitrogen and para to the methyl group) and to a lesser extent at the 2-position (ortho to both the nitrogen and the methyl group).

Key Electrophilic Substitution Reactions

Nitration

Direct nitration of 3-methylpyridine is challenging due to the deactivating nature of the pyridine ring, which is further enhanced by protonation in the acidic nitrating medium. A more effective approach involves the nitration of 3-methylpyridine-1-oxide, where the N-oxide group activates the ring towards electrophilic substitution.

dot

Nitration_Pathway cluster_activation Activation cluster_nitration Nitration cluster_deprotection Deprotection 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-1-oxide 3-Methylpyridine-1-oxide 3-Methylpyridine->3-Methylpyridine-1-oxide H2O2, Acetic Acid Nitrating_Mixture HNO3 / H2SO4 3-Methylpyridine-1-oxide->Nitrating_Mixture 3-Methyl-4-nitropyridine-1-oxide 3-Methyl-4-nitropyridine-1-oxide Nitrating_Mixture->3-Methyl-4-nitropyridine-1-oxide Reducing_Agent e.g., PCl3 3-Methyl-4-nitropyridine-1-oxide->Reducing_Agent 3-Methyl-4-nitropyridine 3-Methyl-4-nitropyridine Reducing_Agent->3-Methyl-4-nitropyridine

Caption: Workflow for the nitration of 3-methylpyridine via its N-oxide.

Quantitative Data for Nitration of 3-Methylpyridine-1-Oxide

ProductReagentsTemperature (°C)YieldReference
3-Methyl-4-nitropyridine-1-oxideFuming HNO₃, H₂SO₄100-10573-77%[4]

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide [4]

  • Preparation of 3-Methylpyridine-1-oxide: To a mixture of 600-610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking. Heat the mixture in an oil bath for 24 hours at an internal temperature of 70 ± 5°C. Remove the excess acetic acid and water under reduced pressure. After collecting 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again to collect another 200 ml of distillate. Cool the residual mixture to 0–5°C and slowly add 500 ml of cold 40% aqueous sodium hydroxide solution with shaking. Extract the alkaline solution with 2 l of chloroform. Dry the extracts over anhydrous sodium carbonate, filter, and concentrate by distillation under reduced pressure. Distill the product under vacuum (b.p. 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.

  • Nitration: Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5°C) sulfuric acid in a 3-l round-bottomed flask immersed in an ice-salt bath. Cool the resulting mixture to about 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking. Attach an efficient spiral condenser to the flask and place it in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution begins. After about 5 minutes, the rate of gas evolution will increase; remove the oil bath. A spontaneous and vigorous reaction will commence, which must be controlled by applying an ice-water bath. After the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes. Then, continue heating at 100–105°C for 2 hours.

  • Work-up: Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-l beaker. Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to cause the separation of the yellow crystalline product. Allow the mixture to stand for 3 hours to expel nitrogen oxides.

Halogenation

Direct electrophilic halogenation of the 3-methylpyridine ring is not a commonly reported high-yield procedure. Often, reactions lead to side-chain halogenation or require alternative synthetic strategies. One notable method for selective 3-halogenation involves a ring-opening and closing sequence via Zincke imine intermediates.[5][6]

dot

Halogenation_Mechanism 3-Methylpyridine 3-Methylpyridine Sigma_Complex σ-Complex (Wheland Intermediate) 3-Methylpyridine->Sigma_Complex Attack by Electrophile Electrophile E+ Electrophile->Sigma_Complex Product Substituted 3-Methylpyridine Sigma_Complex->Product Rearomatization Proton_Loss -H+ Product->Proton_Loss

Caption: General mechanism of electrophilic aromatic substitution on 3-methylpyridine.

Regioselectivity of Halogenation

The regioselectivity of halogenation is highly dependent on the reaction conditions. While classical electrophilic aromatic substitution is expected to favor the 5-position, radical conditions can lead to substitution on the methyl group.

Quantitative Data for Halogenation

Quantitative data for the direct electrophilic halogenation of the 3-methylpyridine ring is scarce in the literature. Most reported procedures focus on side-chain halogenation or alternative synthetic routes.

Experimental Protocol: General Considerations for Halogenation

Due to the lack of a standard, high-yielding protocol for direct electrophilic ring halogenation of 3-methylpyridine, researchers often turn to alternative methods. For instance, the use of N-halosuccinimides in the presence of a strong acid can be explored, though yields and regioselectivity may vary.

Sulfonation

Sulfonation of 3-methylpyridine, like other electrophilic substitutions on the deactivated pyridine ring, requires harsh conditions. The reaction is typically carried out using fuming sulfuric acid (oleum) at elevated temperatures.

dot

Sulfonation_Regioselectivity 3-Methylpyridine 3-Methylpyridine Attack_at_C5 Attack at C-5 (meta to N, para to Me) MOST FAVORED 3-Methylpyridine->Attack_at_C5 Attack_at_C2 Attack at C-2 (ortho to N and Me) Less Favored 3-Methylpyridine->Attack_at_C2 Attack_at_C4_C6 Attack at C-4, C-6 (ortho/para to N) DISFAVORED 3-Methylpyridine->Attack_at_C4_C6

Caption: Predicted regioselectivity of electrophilic attack on 3-methylpyridine.

Quantitative Data for Sulfonation

Experimental Protocol: General Procedure for Sulfonation of Pyridines

The following is a general procedure that can be adapted for the sulfonation of 3-methylpyridine, based on protocols for similar pyridine derivatives.

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, carefully add 3-methylpyridine to a stirred solution of fuming sulfuric acid (oleum) at a controlled temperature (typically starting at room temperature and gradually heating).

  • Reaction: Heat the mixture to a high temperature (e.g., 200-250°C) for several hours. The exact temperature and reaction time will need to be optimized.

  • Work-up: After cooling, the reaction mixture is cautiously poured onto ice. The resulting solution is then neutralized with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid salt. The product can then be isolated by filtration and purified by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates with the basic lone pair of electrons on the nitrogen atom. This forms a complex that strongly deactivates the pyridine ring, preventing the electrophilic substitution from occurring.

Conclusion

The electrophilic substitution of 3-methylpyridine is a challenging yet important transformation in organic synthesis. The inherent electronic properties of the pyridine ring necessitate harsh reaction conditions and often lead to complex product mixtures. The directing effects of the nitrogen atom and the methyl group are competing factors that influence the regioselectivity of these reactions. While direct electrophilic substitution can be difficult, the use of activating groups, such as in 3-methylpyridine-1-oxide, provides a reliable alternative for achieving specific substitution patterns. For drug development professionals and researchers, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel pyridine-based compounds. Further research into milder and more selective methods for the direct functionalization of the 3-methylpyridine ring would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Regioselective Bromination of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the regioselective bromination of 3-methylpyridine (3-picoline). Given the importance of brominated pyridine derivatives as key intermediates in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of the strategies to control the position of bromination is essential. This document details various synthetic approaches, including direct electrophilic bromination and multi-step regioselective syntheses, with a focus on experimental protocols and quantitative outcomes.

Introduction: The Challenge of Regioselectivity

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property makes electrophilic aromatic substitution (EAS) on pyridine and its derivatives significantly more challenging than on benzene. The nitrogen atom deactivates the ring towards electrophiles and can be protonated or coordinate to Lewis acids under typical reaction conditions, further increasing this deactivation.

In the case of 3-methylpyridine, the interplay between the directing effects of the electron-donating methyl group (ortho- and para-directing) and the electron-withdrawing pyridine nitrogen (meta-directing relative to the nitrogen) leads to complex regiochemical outcomes in direct bromination reactions. The possible positions for monobromination are C-2, C-4, C-5, and C-6. Achieving high selectivity for a single isomer via direct bromination is often difficult, frequently resulting in mixtures of products that necessitate challenging purification procedures. Consequently, multi-step synthetic strategies are often employed to achieve high regioselectivity.

Mechanistic Considerations in Electrophilic Bromination

The mechanism of electrophilic bromination of 3-methylpyridine follows the general pathway of electrophilic aromatic substitution. A bromine electrophile (Br⁺), typically generated from molecular bromine (Br₂) with a Lewis acid catalyst or from other brominating agents, is attacked by the π-electrons of the pyridine ring. This attack forms a positively charged carbocation intermediate known as a σ-complex or arenium ion. The stability of this intermediate determines the preferred position of attack.

The methyl group at the 3-position is an activating group that directs electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. Conversely, the pyridine nitrogen is a deactivating group that directs incoming electrophiles to the meta-positions (C-3 and C-5). The interplay of these effects, along with steric hindrance from the methyl group, influences the final product distribution.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The electron-donating methyl group enhances the electron density at the C-2, C-4, and C-6 positions, making them more nucleophilic. The electron-withdrawing nitrogen atom reduces the overall reactivity of the ring and directs substitution to the C-3 and C-5 positions.

  • Steric Hindrance: The methyl group can sterically hinder the approach of the electrophile to the adjacent C-2 and C-4 positions.

  • Reaction Conditions: The choice of brominating agent, solvent, temperature, and catalyst can significantly impact the isomer distribution. For instance, reactions under harsh acidic conditions can lead to the protonation of the pyridine nitrogen, further deactivating the ring.

Strategies for Regioselective Bromination

Due to the challenges of controlling regioselectivity in direct bromination, indirect methods are often the preferred approach for synthesizing specific isomers of bromo-3-methylpyridine. These methods typically involve the introduction of a directing group that facilitates bromination at a specific position, followed by the removal or transformation of this group.

Direct Electrophilic Bromination

While often leading to mixtures, direct bromination can be a viable route under specific conditions.

  • Bromination with Br₂ in the presence of a Lewis Acid: This is a common method for the bromination of deactivated aromatic rings. However, for 3-methylpyridine, it can result in a mixture of isomers.

  • Bromination with N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine. Under radical conditions (e.g., with a radical initiator like AIBN or benzoyl peroxide), NBS typically brominates the methyl group (benzylic bromination). However, under ionic conditions, it can be used for ring bromination, though selectivity can still be an issue. Some studies have reported that the reaction of 3-methylpyridine with NBS under free radical conditions can lead to nuclear bromination instead of the expected side-chain substitution.[1]

Multi-step Regioselective Syntheses

To overcome the limitations of direct bromination, multi-step sequences are frequently employed to produce single, pure isomers.

  • Synthesis of 2-Bromo-3-methylpyridine and 2,5-Dibromo-3-methylpyridine: These isomers are often synthesized from 2-amino-3-methylpyridine via a Sandmeyer-type reaction. The amino group strongly activates the ring and directs bromination to the ortho and para positions. Subsequent removal of the amino group via diazotization and substitution with bromine provides a highly regioselective route.

  • Synthesis of 5-Bromo-3-methylpyridine: This isomer can be synthesized from 3-amino-5-methylpyridine, which in turn can be prepared from 3-nitro-5-methylpyridine.[2] The amino group at C-3 directs bromination to the C-5 position.

Quantitative Data Summary

The following table summarizes the quantitative data for various regioselective bromination methods of 3-methylpyridine and its derivatives. Due to the scarcity of precise isomer distribution data for direct bromination in the literature, the table primarily focuses on the yields of specific isomers obtained through multi-step synthetic routes, which are generally more regioselective and higher-yielding for a particular isomer.

Starting MaterialBrominating Agent/ReagentsProduct(s)Yield (%)Reference
2-Amino-3-methylpyridine1. Acetic anhydride 2. Liquid bromine 3. NaOH2-Amino-5-bromo-3-methylpyridine64%[3]
2-Amino-5-bromo-3-methylpyridineHBr, NaNO₂, CuBr2,5-Dibromo-3-methylpyridine64-67%[4]
2-Amino-5-bromo-3-methylpyridineHBr, Br₂, NaNO₂2,5-Dibromo-3-methylpyridine94%[5]
3-Amino-5-methylpyridineHBr, Br₂, NaNO₂3-Bromo-5-methylpyridineHigh[2]

Experimental Protocols

Synthesis of 2-Amino-5-bromo-3-methylpyridine

This protocol describes the bromination of 2-amino-3-methylpyridine at the 5-position.[3]

Materials:

  • 2-Amino-3-methylpyridine (10.8 g, 0.1 mol)

  • Acetic anhydride (12.3 g, 0.12 mol)

  • Liquid bromine (17.6 g, 0.11 mol)

  • 40% Sodium hydroxide solution (40 mL)

  • 250 mL four-necked flask

  • Oil bath

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 250 mL four-necked flask, add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and acetic anhydride (12.3 g, 0.12 mol).

  • Heat the mixture to reflux in an oil bath. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add liquid bromine (17.6 g, 0.11 mol).

  • Carry out the reaction at 50 °C for 3 hours.

  • Add water to the system until all solids are dissolved.

  • Slowly add 40 mL of 40% sodium hydroxide solution.

  • Continue the reaction for 30 minutes.

  • Filter the mixture, dry the solid, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine.

Expected Yield: 64%

Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-bromo-3-methylpyridine to 2,5-dibromo-3-methylpyridine.[4]

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (7.6 g, 0.04 mol)

  • 48% Hydrobromic acid solution (50 mL)

  • Copper(I) bromide (6.9 g, 0.048 mol)

  • Saturated sodium nitrite solution (4.8 mL)

  • 40% Sodium hydroxide solution

  • 250 mL three-necked flask with stirrer and thermometer

  • Ice-water bath

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer and a thermometer, add 50 mL of 48% hydrobromic acid solution.

  • Dissolve copper(I) bromide (6.9 g, 0.048 mol) in the hydrobromic acid solution.

  • Cool the mixture to -5 °C using an ice-water bath.

  • Slowly add 2-amino-5-bromo-3-methylpyridine (7.6 g, 0.04 mol) while maintaining the temperature at -5 °C.

  • Maintain the temperature for 15 minutes.

  • Slowly add 4.8 mL of saturated sodium nitrite solution.

  • After complete addition, stir the mixture for 2 hours.

  • Neutralize the reaction to pH 7-8 with 40% sodium hydroxide solution.

  • Isolate the product by vacuum distillation.

Expected Yield: 64%

Visualizations

Reaction Pathways

The following diagrams illustrate the key synthetic pathways for the regioselective bromination of 3-methylpyridine derivatives.

Synthesis_of_2_Amino_5_bromo_3_methylpyridine start 2-Amino-3-methylpyridine intermediate N-acetylated intermediate start->intermediate Acetic anhydride product 2-Amino-5-bromo-3-methylpyridine intermediate->product 1. Br2 2. NaOH

Caption: Synthesis of 2-Amino-5-bromo-3-methylpyridine.

Sandmeyer_Reaction_for_2_5_Dibromo_3_methylpyridine start 2-Amino-5-bromo-3-methylpyridine diazonium Diazonium salt intermediate start->diazonium HBr, NaNO2 product 2,5-Dibromo-3-methylpyridine diazonium->product CuBr

Caption: Sandmeyer reaction for 2,5-Dibromo-3-methylpyridine synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for a typical multi-step synthesis involving bromination.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Extraction Extraction Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography/Distillation Chromatography/Distillation Solvent Removal->Chromatography/Distillation Characterization (NMR, MS) Characterization (NMR, MS) Chromatography/Distillation->Characterization (NMR, MS) Purity Assessment (GC, HPLC) Purity Assessment (GC, HPLC) Characterization (NMR, MS)->Purity Assessment (GC, HPLC)

Caption: General experimental workflow for synthesis and purification.

Conclusion

The regioselective bromination of 3-methylpyridine is a critical transformation for the synthesis of valuable chemical intermediates. While direct electrophilic bromination often results in a mixture of isomers due to the competing directing effects of the methyl group and the pyridine nitrogen, multi-step synthetic routes offer a reliable and highly regioselective alternative. By employing strategies such as the Sandmeyer reaction starting from aminopyridine precursors, specific isomers like 2-bromo-3-methylpyridine, 5-bromo-3-methylpyridine, and 2,5-dibromo-3-methylpyridine can be synthesized with high purity and in good yields. The choice of synthetic route will depend on the desired isomer and the scale of the reaction. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to effectively synthesize these important building blocks.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 4-Bromo-3-methylpyridine (CAS No. 10168-00-0), a key intermediate in various synthetic applications. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide consolidates critical safety information to support risk assessment and the implementation of safe laboratory practices.

Chemical Identification and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The following tables summarize the key identifiers and properties for this compound.

IdentifierValue
CAS Number 10168-00-0[1]
Molecular Formula C₆H₆BrN[1][2]
Molecular Weight 172.02 g/mol [1]
IUPAC Name This compound[2]
SMILES CC1=C(C=CN=C1)Br[1]
InChI Key GYUAOSJIGMDMNJ-UHFFFAOYSA-N
PropertyValue
Physical Form Liquid
Density 1.5 g/cm³[1]
Boiling Point 211.3°C at 760 mmHg (Predicted)[1]
Purity 96%

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictograms:

Danger

GHS Hazard Statements:

CodeStatementClassification
H302Harmful if swallowedAcute toxicity, oral (Category 4)[2]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[2]
H318Causes serious eye damageSerious eye damage/eye irritation (Category 1)[2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Note: The classification for serious eye damage/irritation varies between sources, with both Category 1 and Category 2 being reported. It is prudent to handle the substance as if it poses the higher risk (Category 1).

Precautionary Statements:

A comprehensive set of precautionary statements, including those for prevention, response, storage, and disposal, should be followed. These are available in the detailed Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols will vary, the following guidelines for safe handling and emergency response are universally applicable when working with this compound.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Safety glasses with side-shields or goggles that conform to approved standards (e.g., NIOSH or EN 166) are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or other protective clothing is also required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.

3.2. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3.4. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal. Do not allow the chemical to enter drains.

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

A Receipt of Chemical B Log into Inventory & Verify SDS A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Pre-Experiment Risk Assessment C->D E Don Appropriate PPE D->E F Conduct Experiment in Fume Hood E->F G Properly Label All Reaction Vessels F->G H Segregate Waste F->H I Decontaminate Work Area F->I G->H J Dispose of Waste via Approved Channels H->J K Update Chemical Inventory I->K J->K

Caption: Workflow for Safe Chemical Handling.

Storage and Disposal

5.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Incompatible materials include strong oxidizing agents.

5.2. Disposal

  • Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be treated as the product itself.

This guide is intended to provide a summary of the key safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet provided by the supplier and a comprehensive, experiment-specific risk assessment. Always prioritize safety in the laboratory.

References

Solubility Profile of 4-Bromo-3-methylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine is a key heterocyclic building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate is profoundly influenced by its solubility characteristics in various organic solvents. An understanding of its solubility is critical for reaction setup, purification processes such as crystallization and chromatography, and formulation development. This technical guide provides a summary of the known solubility properties of this compound, a detailed experimental protocol for solubility determination, and illustrates its application in common synthetic pathways.

Core Physical and Chemical Properties

  • Molecular Formula: C₆H₆BrN

  • Molecular Weight: 172.02 g/mol

  • Appearance: Clear colorless to yellow liquid

  • Density: Approximately 1.549 g/mL at 25 °C[1][2]

  • Boiling Point: 199-200 °C[1][2]

  • CAS Number: 10168-00-0[3][4][5]

Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its solubility in polar organic solvents.

SolventChemical FormulaPolarity (Dielectric Constant)Reported Solubility
ChloroformCHCl₃4.81Soluble[2][6]
MethanolCH₃OH32.7Soluble[2][6]

The principle of "like dissolves like" suggests that this compound, as a moderately polar molecule, will exhibit good solubility in other polar organic solvents such as ethanol, acetone, and ethyl acetate. Conversely, its solubility is expected to be limited in nonpolar solvents like hexane. For precise quantitative determination, experimental evaluation is necessary.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a liquid compound like this compound in an organic solvent. The shake-flask method is a common and reliable technique.[7]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess solute ensures that saturation is achieved.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pipette or syringe. To avoid aspirating any undissolved material, it is crucial to sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute a known volume or weight of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

The following diagram outlines the general workflow for this experimental protocol.

G cluster_protocol Experimental Workflow: Solubility Determination prep Preparation of Supersaturated Solution (Excess Solute in Solvent) equil Equilibration (Temperature-Controlled Agitation) prep->equil phase_sep Phase Separation (Settling of Undissolved Solute) equil->phase_sep sampling Sampling of Supernatant phase_sep->sampling filtration Filtration (Syringe Filter) sampling->filtration quant Quantification (e.g., HPLC, GC) filtration->quant calc Calculation of Solubility quant->calc

Workflow for determining the solubility of this compound.

Role in Synthetic Pathways

This compound is a versatile intermediate, primarily due to the reactivity of the bromine atom at the 4-position of the pyridine ring. This feature makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3] These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds and assembling complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. In the context of this compound, it allows for the introduction of a wide variety of aryl or vinyl substituents at the 4-position.

The logical relationship in a generalized Suzuki-Miyaura coupling reaction involving this compound is depicted below.

G cluster_synthesis Synthetic Pathway: Suzuki-Miyaura Coupling start1 This compound catalyst Pd Catalyst & Base start1->catalyst start2 Arylboronic Acid (R-B(OH)₂) start2->catalyst product 4-Aryl-3-methylpyridine catalyst->product C-C Bond Formation

Generalized Suzuki-Miyaura reaction with this compound.

This synthetic utility makes this compound a valuable precursor for compounds being investigated as enzyme inhibitors, receptor modulators, and other biologically active agents.[1][3]

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in scientific literature, its qualitative solubility in polar organic solvents like chloroform and methanol is established. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology. The significance of this compound as a synthetic intermediate is underscored by its role in powerful C-C bond-forming reactions, which is a cornerstone of modern drug discovery and development. This guide serves as a foundational resource for researchers and scientists leveraging the properties of this important chemical building block.

References

Spectroscopic Profile of 4-Bromo-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-3-methylpyridine, a key intermediate in various synthetic applications. Due to the limited availability of publicly accessible, comprehensive experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related isomers. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3 - 8.5d1HH-2
~8.2 - 8.4d1HH-6
~7.2 - 7.4dd1HH-5
~2.4 - 2.6s3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 152C-2
~148 - 150C-6
~138 - 140C-3
~125 - 127C-4
~123 - 125C-5
~18 - 20-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1600 - 1550StrongC=N stretch (pyridine ring)
1470 - 1430StrongC=C stretch (pyridine ring)
1100 - 1000StrongC-Br stretch
850 - 750StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
171/173~100/~98[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
92Variable[M-Br]⁺
156/158Variable[M-CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials & Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and reference it to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials & Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Isopropanol or other suitable solvent for cleaning.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[1]

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Procedure (using salt plates):

  • Sample Preparation: Place a drop of this compound onto one salt plate and carefully place the second salt plate on top to create a thin liquid film.

  • Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them immediately with a dry solvent to prevent damage.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials & Equipment:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Procedure (using EI with GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The compound will be separated on the GC column and then introduced into the mass spectrometer.

    • The molecules are ionized by an electron beam (typically 70 eV).

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (characterized by the isotopic pattern of bromine) and major fragment ions. The presence of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is characteristic of a monobrominated compound.[2][3]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy (FTIR-ATR) Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_IR Functional Groups (C-H, C=N, C=C, C-Br) IR->Data_IR Data_MS Molecular Ion (M+) Isotopic Pattern Fragmentation MS->Data_MS Conclusion Structure Elucidation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Commercial Landscape of 4-Bromo-3-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 4-Bromo-3-methylpyridine, a key heterocyclic building block, is seeing increasing demand within the pharmaceutical and agrochemical sectors. This technical guide offers an in-depth overview of its commercial availability, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Procurement

This compound (CAS No. 10168-00-0) is commercially available from a range of global suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 95% or higher, with some suppliers providing ≥99% purity for more sensitive applications. It is also available as a hydrochloride salt (CAS No. 40899-37-4) and a hydrobromide salt (CAS No. 1185658-26-7).

Key suppliers include Santa Cruz Biotechnology, ChemicalBook, Echemi, and Oakwood Chemical, among others. Pricing can vary based on purity, quantity, and the supplier. For researchers, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.[1][2][3][4][5]

Table 1: Commercial Availability of this compound and its Salts

Compound CAS Number Typical Purity Notes
This compound10168-00-0≥95%, ≥99%The primary compound for synthesis.
This compound hydrochloride40899-37-4VariesOffered for specific applications where the salt form is advantageous.
This compound hydrobromide1185658-26-7≥95%Another salt form available for research purposes.[2]

Table 2: Representative Pricing for this compound (CAS: 10168-00-0)

Supplier Quantity Purity Price (USD)
Dideu Industries Group Limited1 g99.00%$1.10
Hebei Chuanghai Biotechnology Co., Ltd.1 kg99%$10.00
Shaanxi Dideu Medichem Co. Ltd.1 kg99.0%Contact for price

Note: Prices are subject to change and may not include shipping and handling fees. This table is for illustrative purposes only.[6]

Synthesis of this compound

While detailed, validated industrial synthesis protocols for this compound are proprietary, a general understanding can be derived from related pyridine chemistries. A plausible laboratory-scale synthesis would likely involve the bromination of 3-methylpyridine. The directing effects of the methyl group would favor bromination at the 2-, 4-, and 6-positions. Therefore, achieving selective bromination at the 4-position would require specific reaction conditions and potentially the use of protecting groups or a multi-step synthesis to achieve the desired regioselectivity.

It is important to distinguish the synthesis of this compound from its more commonly reported isomer, 3-bromo-4-methylpyridine. The synthesis of 3-bromo-4-methylpyridine often starts from 4-methylpyridine and involves direct bromination or a Sandmeyer-type reaction from an amino-substituted precursor.[7][8] Researchers should exercise caution when reviewing literature to ensure the synthetic route corresponds to the correct isomer.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[1][3] The bromine atom at the 4-position is particularly useful for introducing a variety of functional groups through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators.[1] A notable application is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown promise as antibacterial agents and alkaline phosphatase inhibitors.[9]

Below is a generalized workflow for the utilization of this compound in a drug discovery context.

G cluster_synthesis Synthesis of Derivatives cluster_screening Screening and Optimization cluster_target Target Interaction BMP This compound Coupling Cross-Coupling Reaction (e.g., Suzuki) BMP->Coupling Library Library of Derivative Compounds Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate Target Biological Target (e.g., Enzyme, Receptor) Candidate->Target Pathway Signaling Pathway Modulation Target->Pathway

A generalized workflow for the use of this compound in drug discovery.
Experimental Protocol: Suzuki Coupling of this compound

The following is a representative, generalized protocol for a Suzuki coupling reaction, a common application for this compound.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the aryl boronic acid (1.0 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Add the degassed solvent mixture (e.g., 10:1 1,4-dioxane/water).

  • Heat the reaction mixture to 90°C and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add water and ethyl acetate, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Purify the product via column chromatography.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation. It may also cause respiratory irritation.[10]

Table 3: GHS Hazard Information for this compound

Hazard Class Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH318/H319: Causes serious eye damage/irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Source: PubChem CID 428351[10]

Handling and Storage:

  • Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[12]

The following diagram illustrates the logical relationship for safe handling and response.

G cluster_handling Safe Handling cluster_exposure In Case of Exposure Ventilation Use in Well-Ventilated Area PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Ignition Keep Away from Ignition Sources Handling This compound Handling->Ventilation Handling->PPE Handling->Ignition Inhalation Inhalation: Move to Fresh Air Skin Skin Contact: Wash with Soap and Water Eyes Eye Contact: Rinse with Water Ingestion Ingestion: Call a Poison Center Exposure Exposure Event Exposure->Inhalation Exposure->Skin Exposure->Eyes Exposure->Ingestion

Safe handling procedures and first aid for this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in drug discovery and medicinal chemistry. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a key component in the synthesis of novel compounds with potential therapeutic applications. Adherence to proper safety protocols is essential when handling this compound. As research continues, the demand for high-purity this compound is expected to grow, further solidifying its importance in the development of new medicines and technologies.

References

The Versatility of 4-Bromo-3-methylpyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a pyridine core functionalized with both a methyl and a bromo group, provide a platform for constructing complex molecular architectures. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1] This reactivity allows for the systematic introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] This technical guide provides an in-depth overview of the applications of this compound in the synthesis of novel therapeutic agents, with a focus on quantitative biological data, detailed experimental protocols, and key reaction pathways.

Applications in Drug Discovery

The this compound moiety has been incorporated into a range of drug candidates targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

Anticancer Agents

Derivatives of substituted pyridines have demonstrated significant cytotoxic activity against various cancer cell lines. The introduction of aryl and heteroaryl groups at the 2-position of the pyridine ring, often achieved through cross-coupling reactions with the corresponding bromo-pyridine precursor, is a key strategy in the design of these potential anticancer agents.[2]

Antimicrobial Agents

The scaffold has also been utilized in the development of novel antimicrobial agents. Pyrazine carboxamide derivatives synthesized via Suzuki coupling have shown activity against extensively drug-resistant (XDR) Salmonella Typhi.[1] Furthermore, certain alkyl pyridinol compounds, which can be synthesized from brominated pyridine precursors, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Phosphodiesterase 4 (PDE4) Inhibitors

This compound serves as a key intermediate in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors.[4] PDE4 is a critical enzyme in the cAMP signaling pathway, and its inhibition has therapeutic potential in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5][6][7]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various compounds synthesized using this compound or its isomers as a key starting material.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Phenylpicolinamide derivative 15fA549 (Lung Carcinoma)5.43 ± 0.74[8]
Phenylpicolinamide derivative 15fMCF-7 (Breast Adenocarcinoma)0.62 ± 0.21[8]
Sorafenib (Reference)A549 (Lung Carcinoma)6.53 ± 0.82[8]
Sorafenib (Reference)MCF-7 (Breast Adenocarcinoma)4.21 ± 0.62[8]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Pyrazine Carboxamide 5dXDR S. Typhi6.25[1]
Pyrazine Carboxamide 5cXDR S. Typhi12.5[1]
Pyrazine Carboxamide 5bXDR S. Typhi25[1]
Pyrazine Carboxamide 5aXDR S. Typhi50[1]
Alkyl Pyridinol EA-02-009S. aureus (MRSA)0.5 - 1[3]
Alkyl Pyridinol JC-01-072S. aureus (MRSA)4 - 8[3]
Alkyl Pyridinol JC-01-074S. aureus (MRSA)16[3]

Table 3: Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50Reference
Pyrazine Carboxamide 5dAlkaline Phosphatase1.469 ± 0.02 µM[1]
Pyrido[3,4-d]pyrimidine 7fEGFR Tyrosine Kinase0.008 nM[7]
Pyrido[4,3-d]pyrimidine 5fEGFR Tyrosine Kinase0.13 nM[7]
Quinazoline 3 (Reference)EGFR Tyrosine Kinase0.029 nM[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the solvent system via syringe, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[9]

Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds.

Procedure:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions with the culture medium to achieve the desired final concentrations. Treat the cells with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Visualizations

Synthetic Pathway for Bioactive Molecules

Synthetic_Pathway This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Bioactive Molecule Bioactive Molecule Suzuki Coupling->Bioactive Molecule Pd Catalyst, Base

Caption: General synthetic scheme for bioactive molecules via Suzuki coupling.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Bromopyridine, Boronic Acid, Base Inert Atmosphere Purge with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Solvent and Pd Catalyst Inert Atmosphere->Add Solvent & Catalyst Heating Heat to 90°C (16 hours) Add Solvent & Catalyst->Heating Cool & Dilute Cool to RT, Dilute with EtOAc/H2O Heating->Cool & Dilute Extraction Separate Layers, Extract Aqueous Phase Cool & Dilute->Extraction Wash & Dry Wash with Brine, Dry over Na2SO4 Extraction->Wash & Dry Purification Column Chromatography Wash & Dry->Purification Final Product Final Product Purification->Final Product

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation AMP AMP PDE4->AMP Inflammatory Response Inflammatory Response PKA->Inflammatory Response Inhibition PDE4_Inhibitor PDE4 Inhibitor (derived from This compound) PDE4_Inhibitor->PDE4 Inhibition

Caption: Mechanism of action of PDE4 inhibitors in modulating inflammation.

References

The Pivotal Role of 4-Bromo-3-methylpyridine in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block for Novel Crop Protection Agents

Introduction: In the continuous pursuit of innovative and effective crop protection solutions, the strategic design and synthesis of novel agrochemicals are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational scaffolds for a diverse array of active ingredients. Among these, 4-Bromo-3-methylpyridine has emerged as a crucial building block, offering a unique combination of structural features that are highly advantageous for the synthesis of next-generation herbicides, fungicides, and insecticides. This technical guide provides a comprehensive overview of the role of this compound in agrochemical synthesis, detailing its applications, key chemical transformations, and the biological significance of the resulting products.

The Strategic Importance of the this compound Scaffold

This compound is a substituted pyridine ring, a heterocyclic motif frequently found in biologically active molecules. Its value in agrochemical synthesis stems from two key features: the pyridine core and the strategically positioned bromine and methyl groups. The pyridine ring itself can confer specific physicochemical properties to the final molecule, such as improved solubility, metabolic stability, and target-site interaction.

The bromine atom at the 4-position is a particularly versatile functional handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise and efficient introduction of a wide range of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological efficacy.[1] The methyl group at the 3-position can also influence the molecule's conformation and interaction with its biological target.

Key Synthetic Transformations in Agrochemical Development

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are instrumental in constructing the complex molecular architectures required for potent and selective agrochemical activity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of agrochemical synthesis, this reaction is employed to couple this compound with various aryl or heteroaryl boronic acids or esters. This allows for the creation of biaryl or heteroaryl structures, which are common motifs in many successful fungicides and herbicides.[2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Table 1: Reagents and Conditions for a Representative Suzuki-Miyaura Coupling Reaction [3]

Reagent/ParameterDescription/Value
Aryl HalideN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv)
Boronic AcidAryl boronic acid (1.0 equiv)
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
BasePotassium phosphate (K₃PO₄) (2.0 equiv)
Solvent1,4-dioxane/water (10:1 mixture)
Temperature90 °C
Reaction Time24 hours
Yield 60-85%

Methodology:

  • A dried Schlenk tube is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 mmol), the respective aryl boronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • A degassed 10:1 mixture of 1,4-dioxane and water (8.25 mL) is added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and water and ethyl acetate are added for extraction.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide.[3]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound derivative, Boronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 90-120 °C) C->D Inert Atmosphere E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I Pure Product

General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing insecticides and fungicides where an alkynyl linker is a key structural element. This compound serves as an excellent substrate for this transformation, allowing for the introduction of diverse alkyne-containing fragments.

Experimental Protocol: Representative Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a bromopyridine derivative, which can be adapted for this compound in the synthesis of agrochemical precursors.[4]

Table 2: Reagents and Conditions for a Representative Sonogashira Coupling Reaction [4]

Reagent/ParameterDescription/Value
Aryl Halide2-Amino-3-bromopyridine (0.5 mmol)
Terminal AlkynePhenylacetylene (0.6 mmol)
CatalystPd(CF₃COO)₂ (2.5 mol%)
Co-catalystCopper(I) iodide (CuI) (5.0 mol%)
LigandTriphenylphosphine (PPh₃) (5.0 mol%)
BaseTriethylamine (Et₃N) (1 mL)
SolventDimethylformamide (DMF) (2.0 mL)
Temperature100 °C
Reaction Time3 hours
Yield 72-96%

Methodology:

  • To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add DMF (2.0 mL) and stir for 30 minutes.

  • Add the bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, the reaction is worked up by standard extraction and purification procedures to isolate the alkynyl-substituted pyridine product.[4]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. This reaction is of great importance in the preparation of many herbicides and fungicides where an arylamine linkage is a critical part of the pharmacophore. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.[5]

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following general procedure for the amination of a bromopyridine illustrates the conditions typically used for this transformation.[6]

Table 3: Reagents and Conditions for a Representative Buchwald-Hartwig Amination [6]

Reagent/ParameterDescription/Value
Aryl Halide2-Bromo-6-methylpyridine (18 mmol)
Amine(+/-)-trans-1,2-diaminocyclohexane (8.8 mmol)
CatalystTris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.18 mmol)
Ligand(±)-BINAP (0.35 mmol)
BaseSodium tert-butoxide (NaOtBu) (25 mmol)
SolventToluene (50 mL)
Temperature80 °C
Reaction Time4 hours
Yield 60%

Methodology:

  • A Schlenk vessel is charged with the amine (8.8 mmol), bromopyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOtBu (25 mmol) under an inert atmosphere.

  • Toluene (50 mL) is added, and the resulting mixture is heated at 80 °C for 4 hours with stirring.

  • After cooling to room temperature, diethyl ether is added, and the mixture is washed with brine.

  • The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure.

  • The product is purified by recrystallization to yield the aminated pyridine.[6]

Application in the Synthesis of Picolinamide Fungicides

A significant application of pyridine-based intermediates lies in the synthesis of picolinamide fungicides. These fungicides, which include recently developed active ingredients like fenpicoxamid and florylpicoxamid, are known for their novel mode of action.[7][8] While the direct synthesis of these specific commercial fungicides from this compound is not explicitly detailed in publicly available literature, the core picolinic acid moiety is often constructed using methodologies where a substituted bromopyridine would be a key precursor.

Mechanism of Action of Picolinamide Fungicides

Picolinamide fungicides act by inhibiting the mitochondrial respiratory chain in fungi. Specifically, they target the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III).[6][9] By binding to this site, they block the electron transport chain, which disrupts the production of ATP, the primary energy currency of the cell. This ultimately leads to the cessation of fungal growth and development. This mode of action is distinct from that of strobilurin (QoI) fungicides, which also target Complex III but at a different site (the quinone-outside site). This difference is crucial for managing fungicide resistance.[9]

Picolinamide_MoA cluster_ETC Mitochondrial Electron Transport Chain (Complex III) Ubiquinone Ubiquinone (Coenzyme Q) Qi_site Qi site Ubiquinone->Qi_site e- transfer Cytochrome_c Cytochrome c ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase e- flow Qi_site->Cytochrome_c e- transfer Qo_site Qo site Picolinamide Picolinamide Fungicide Picolinamide->Qi_site Binds and Blocks ATP ATP (Energy) ATP_Synthase->ATP Produces Fungal_Growth Fungal Growth & Development ATP->Fungal_Growth Powers

Mechanism of action of picolinamide fungicides.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its unique structural features, particularly the reactive bromine atom, allow for its incorporation into a wide range of fungicidal, herbicidal, and insecticidal molecules through powerful synthetic methodologies like palladium-catalyzed cross-coupling reactions. The ability to readily functionalize the pyridine core enables the development of novel active ingredients with improved efficacy, selectivity, and resistance management profiles. As the demand for innovative and sustainable crop protection solutions continues to grow, the importance of key building blocks like this compound in the discovery and development of new agrochemicals is set to increase. Further exploration of its synthetic potential will undoubtedly lead to the creation of the next generation of crop protection agents.

References

4-Bromo-3-methylpyridine: A Core Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Bromo-3-methylpyridine (CAS No. 10168-00-0) has emerged as a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a methyl group at the 3-position, offers a versatile platform for the synthesis of complex molecular architectures.[1] The pyridine core is a common motif in many biologically active compounds, contributing to factors like receptor binding and overall pharmacological efficacy.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and experimental applications of this valuable intermediate.

Physicochemical and Structural Data

This compound is a distinct compound whose properties are crucial for its application in synthesis. The key data for this molecule are summarized below.

PropertyValueReference(s)
CAS Number 10168-00-0[2]
Molecular Formula C₆H₆BrN[2]
Molecular Weight 172.02 g/mol [2][3]
IUPAC Name This compound[2]
SMILES CC1=C(C=CN=C1)Br[2]
InChI Key GYUAOSJIGMDMNJ-UHFFFAOYSA-N[2]
Purity Typically ≥95% - 99%[3][4]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[5]

Synthesis of this compound

While numerous protocols exist for the isomeric 3-bromo-4-methylpyridine, specific and detailed synthesis procedures for this compound are less commonly published. A highly plausible and established route for its synthesis is via a Sandmeyer-type reaction, starting from the corresponding aminopyridine. This approach involves the diazotization of 3-methylpyridin-4-amine followed by the introduction of the bromine atom.

cluster_synthesis Plausible Synthesis Workflow A 3-Methylpyridin-4-amine B Pyridinium Diazonium Salt (Intermediate) A->B  1. HBr, NaNO₂  2. 0-5 °C C This compound B->C  CuBr

Caption: Plausible synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Diazotization of 3-Methylpyridin-4-amine

This is a representative protocol based on established chemical principles, as specific literature examples for this exact transformation were not available in the provided search results.

  • Preparation: To a cooled (0-5 °C) solution of hydrobromic acid (48%), add 3-methylpyridin-4-amine (1.0 equivalent) portion-wise while maintaining the temperature.

  • Diazotization: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. The previously prepared diazonium salt solution is then added slowly to the CuBr solution.

  • Work-up: The reaction is allowed to warm to room temperature and then heated (e.g., 60-70 °C) until nitrogen evolution ceases. After cooling, the mixture is basified with a sodium hydroxide solution to pH ~8-9 and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. The bromine atom at the 4-position is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] This reactivity allows for the efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, making it an invaluable tool for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.[1]

cluster_reactions Key Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling start This compound suz_reagents R-B(OH)₂ Pd Catalyst, Base start->suz_reagents sono_reagents R-C≡C-H Pd/Cu Catalyst, Base start->sono_reagents suz_product 4-Aryl-3-methylpyridine suz_reagents->suz_product sono_product 4-Alkynyl-3-methylpyridine sono_reagents->sono_product

Caption: Major synthetic pathways utilizing this compound.

Applications in Medicinal Chemistry

Derivatives of this compound are actively investigated as potential therapeutics. By modifying the pyridine scaffold through cross-coupling, researchers can develop novel compounds for various biological targets, including:

  • Enzyme inhibitors[1]

  • Receptor modulators[1]

  • Antimicrobial agents[1][4]

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the two most common cross-coupling reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[6][7]

ParameterCondition
Reactants This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)
Solvent Degassed 1,4-dioxane/water (4:1)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Methodology:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting bromide.[7]

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude residue is purified by flash column chromatography to yield the desired 4-aryl-3-methylpyridine product.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[9]

ParameterCondition
Reactants This compound (1.0 eq.), Terminal Alkyne (1.2 eq.)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst Copper(I) iodide (CuI) (3-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Degassed THF or Toluene
Temperature Room Temperature to 65 °C
Atmosphere Inert (Argon or Nitrogen)

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Solvent and Reagents: Add the degassed solvent (e.g., toluene) followed by this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and the amine base (e.g., Et₃N, 2-3 eq.).[9]

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 60 °C).[10]

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude material is purified by flash column chromatography on silica gel to afford the target 4-alkynyl-3-methylpyridine.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. As with all brominated heterocyclic compounds, appropriate safety precautions should be taken. Users must consult the specific SDS provided by their chemical supplier before handling. General safety recommendations include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a high-value intermediate for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions allows for the straightforward and efficient creation of diverse molecular libraries. The protocols and data presented in this guide underscore its versatility and establish it as a cornerstone building block for modern organic synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. 4-Bromo-3-methylpyridine is a key building block in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling allows for the creation of diverse molecular scaffolds with potential therapeutic applications.[1] The pyridine nitrogen can, however, complicate the reaction by coordinating with the palladium catalyst, potentially leading to deactivation. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on established methodologies for structurally similar bromopyridines.

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions of bromopyridines that are structurally analogous to this compound. This data serves as a guide for optimizing the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9015-24Moderate to Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O80-11012-18Good to Excellent
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane10012High
4Phenylboronic acidPdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Toluene/H₂O (1:1)Reflux12Good
5Various arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22Moderate to Good

Note: The data presented is based on Suzuki-Miyaura reactions of structurally similar bromopyridines and is intended to be a starting point for optimization. Actual yields with this compound may vary.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid Base Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)Ln-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The mild reaction conditions often employed in Sonogashira couplings allow for a broad functional group tolerance, making it a versatile tool in medicinal chemistry and drug development for the synthesis of conjugated enynes and arylalkynes. This document provides detailed application notes and a protocol for the Sonogashira coupling of 4-Bromo-3-methylpyridine, a common heterocyclic building block.

Reaction Conditions for Sonogashira Coupling of Bromopyridines and Related Aryl Bromides

The successful execution of a Sonogashira coupling is highly dependent on the optimization of several key parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of conditions reported for the Sonogashira coupling of various bromopyridine and aryl bromide substrates, which can serve as a guide for the reaction of this compound.

SubstratePd-Catalyst (mol%)Ligand (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield/Conversion (%)
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003up to 96 (Yield)
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazolePd(OAc)₂ (1.5)XPhos (3)-Et₃NDMF100-98 (Conversion)
2,6-DibromopyridinePd(CH₃CN)₂Cl₂ (2)cataCXium A (4)-Cs₂CO₃2-MeTHFRoom Temp48Moderate (Yield)
1-Bromo-3,5-dimethoxybenzene[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORoom Temp18High (Yield)
Aryl BromidesPd(OAc)₂ (2)-CuI (2)DABCOMeCNRoom Temp-Quantitative (Yield)

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from established procedures for the Sonogashira coupling of substituted bromopyridines.[2]

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or XPhos

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1.5-2.5 mol%) and the phosphine ligand (e.g., XPhos or PPh₃, 3-5 mol%).

  • Addition of Co-catalyst and Solvent: Add the copper(I) iodide (CuI, 2-5 mol%) to the flask, followed by the addition of the anhydrous, degassed solvent (e.g., DMF). Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.

  • Addition of Reactants: To the stirred catalyst mixture, add this compound (1.0 equivalent), the terminal alkyne (e.g., Phenylacetylene, 1.1-1.5 equivalents), and the base (e.g., Et₃N, 2-3 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)-3-methylpyridine.

Visualizing the Process and Mechanism

To aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Sonogashira Coupling reagent_prep Reagent Preparation (Drying, Degassing) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_prep Catalyst Pre-formation (Pd-catalyst, Ligand, CuI in Solvent) reactant_add Addition of Reactants (Aryl Halide, Alkyne, Base) catalyst_prep->reactant_add reaction_setup->catalyst_prep reaction Reaction (Heating and Monitoring) reactant_add->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart illustrating the key steps in a typical Sonogashira coupling experiment.

G Catalytic Cycle of the Sonogashira Coupling pd0 Pd(0)L₂ pd_complex_I [Pd(II)(R¹)XL₂] pd0->pd_complex_I Oxidative Addition pd_complex_II [Pd(II)(R¹)(C≡CR²)L₂] pd_complex_I->pd_complex_II Transmetalation pd_alkynyl [Pd(II)(C≡CR²)XL₂] pd_complex_II->pd0 Reductive Elimination product R¹-C≡CR² pd_complex_II->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex_I terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide base Base base->terminal_alkyne aryl_halide R¹-X aryl_halide->pd_complex_I

Caption: The catalytic cycle for the copper-co-catalyzed Sonogashira cross-coupling reaction.

Concluding Remarks

The Sonogashira coupling of this compound is a feasible and highly useful transformation for the synthesis of more complex heterocyclic compounds. While the optimal conditions may require some screening, the protocols and data presented here for analogous substrates provide a strong starting point for developing a robust and high-yielding procedure. The versatility of the Sonogashira reaction continues to make it a cornerstone of modern synthetic organic chemistry.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide detailed protocols and guidance for the successful amination of 4-Bromo-3-methylpyridine with a variety of amine coupling partners. The strategic placement of the methyl group on the pyridine ring can influence the electronic properties and steric environment of the reaction center, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 3-methylpyridin-4-amine is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and helps to prevent side reactions such as beta-hydride elimination.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for structurally similar bromopyridine substrates and should serve as a robust starting point for optimization.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High
4n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
5CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good
6BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good

Note: Yields are qualitative estimates based on similar reactions and will require experimental optimization for this compound.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.

  • Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred.

Protocol 1: General Procedure for the Amination of this compound with an Arylamine

This protocol provides a general method for the coupling of this compound with anilines and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.1 - 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 equiv)

  • Anhydrous Toluene (0.1 - 0.2 M)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.

  • Add this compound and the aryl amine to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-methylpyridin-4-amine.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Aliphatic Amine

This protocol is adapted for the coupling of this compound with cyclic or acyclic secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Secondary aliphatic amine (e.g., morpholine) (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 - 1.8 equiv)

  • Anhydrous Dioxane (0.1 - 0.2 M)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound to the Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Add anhydrous dioxane and the secondary aliphatic amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-3-methylpyridin-4-amine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination Ligand Exchange amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product N-Aryl Amine Product amido_complex->product base_h [Base-H]⁺X⁻ amido_complex->base_h aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition amine Amine (R₂NH) amine->amine_coordination base Base base->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Pd Catalyst, Ligand, Base, and this compound to Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent add_amine Add Amine solvent->add_amine heat Heat and Stir add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 4-Bromo-3-methylpyridine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offering a versatile method for the synthesis of substituted pyridines, which are key structural motifs in many pharmaceutical compounds.[1][2]

Introduction

The palladium-catalyzed Heck reaction allows for the direct arylation of olefins with aryl halides under basic conditions.[1] This methodology is instrumental in organic synthesis for creating complex molecular architectures from simpler precursors. For this compound, the Heck reaction enables the introduction of various alkenyl groups at the 4-position, providing access to a diverse range of compounds for screening in drug discovery programs.

The successful execution of a Heck reaction is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[1] While aryl bromides are generally effective substrates, careful optimization is often required to achieve high yields and selectivity, particularly with heteroaromatic systems which can sometimes inhibit catalyst activity.

Summary of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of aryl bromides, including those on pyridine scaffolds, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)AlkeneYield (%)Reference
Pd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024Styrene~85[3]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018n-Butyl acrylate~78[3]
Pd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2.0)DMF/H₂O (1:1)804StyreneHigh Conversion[1]
PdCl₂ (6)NoneK₂CO₃ (1.5)NMP100-4-MethoxystyreneOptimized[4]
Pd(OAc)₂ (0.5)Oxazolinyl ligand (0.01)K₂CO₃ (3.5)DMA130-14040In situ generated alkene56-94[5]

Note: Yields are reported for analogous substrates and should be considered as starting points for optimization with this compound.

Experimental Protocols

This section provides a detailed, generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials and Reagents
  • This compound

  • Alkene (e.g., Styrene, n-Butyl Acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous organic solvent for workup (e.g., Ethyl Acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02-0.03 mmol, 2-3 mol%), and the phosphine ligand (0.04-0.06 mmol, 4-6 mol%).

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv).

  • Alkene Addition: Add the alkene (1.2 mmol, 1.2 equiv) to the mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C). Stir the reaction at this temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Heck Reaction

The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.

Heck_Reaction_Workflow Reactants Reactants: This compound Alkene ReactionVessel Reaction Setup (Inert Atmosphere, Solvent) Reactants->ReactionVessel CatalystSystem Catalyst System: Pd(OAc)₂ Ligand (e.g., P(o-tol)₃) Base (e.g., Et₃N) CatalystSystem->ReactionVessel Heating Heating (80-140 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ Complex1 L₂Pd(II)(Ar)Br Pd0->Complex1 Ar-Br OA Oxidative Addition Complex2 L₂Pd(II)(Alkenyl)Br Complex1->Complex2 Alkene MI Migratory Insertion Complex3 L₂Pd(II)(H)Br Complex2->Complex3 Product BE β-Hydride Elimination Complex3->Pd0 Base [H-Base]⁺Br⁻ RE Reductive Elimination ArBr Ar-Br Alkene Alkene Product Product Base Base HBase [H-Base]⁺Br⁻

Caption: Simplified Heck reaction catalytic cycle.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.[4][6]

  • Side Products: The formation of homocoupled products or debrominated starting material can occur. Ensuring a thoroughly deoxygenated reaction environment can minimize homocoupling. Protodebromination can sometimes be suppressed by adjusting the solvent and base combination.[7]

  • Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Proper inert atmosphere techniques are crucial for reproducible results. The formation of palladium black is an indicator of catalyst decomposition.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound, facilitating the synthesis of novel compounds for various applications in drug development and materials science.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-methylpyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine has emerged as a valuable and versatile building block in the synthesis of a new generation of kinase inhibitors, compounds pivotal to the development of targeted therapies for cancer and other diseases. Its pyridine core is a common feature in many biologically active molecules, often facilitating crucial hydrogen bond interactions within the ATP-binding site of kinases. The strategic placement of a bromine atom at the 4-position and a methyl group at the 3-position offers medicinal chemists a powerful scaffold for creating diverse and potent inhibitors.[1] The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1] This allows for the systematic and efficient introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling comprehensive structure-activity relationship (SAR) studies to optimize inhibitor potency, selectivity, and pharmacokinetic properties.[1] The methyl group can provide beneficial steric and electronic effects, contributing to hydrophobic interactions and influencing the overall conformation of the inhibitor within the kinase active site. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways.

Targeted Kinases and Signaling Pathways

Derivatives of this compound have been successfully employed to synthesize inhibitors targeting several important kinase families implicated in cancer, including the TAM (Tyro3, AXL, Mer) and EGFR (Epidermal Growth Factor Receptor) families.

The TAM receptor tyrosine kinases (RTKs), comprising Tyro3, AXL, and Mer, are key regulators of cellular processes such as proliferation, survival, and motility.[2] Their overexpression is linked to tumor growth, metastasis, and the development of drug resistance in various cancers.[2][3]

TAM_Signaling_Pathway GAS6 GAS6 TAM TAM Receptor (AXL, Mer, Tyro3) GAS6->TAM binds Dimerization Dimerization & Autophosphorylation TAM->Dimerization activates PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK NFkB NF-κB Dimerization->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis AKT->Metastasis MAPK->Proliferation MAPK->Metastasis NFkB->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance

TAM (Tyro3, AXL, Mer) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[4] Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[5][6][7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization activates RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway

Data Presentation: Inhibitory Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using pyridine and pyrimidine-based scaffolds, highlighting the potency achieved with these core structures.

Compound ClassTarget Kinase(s)IC50 (nM)Reference
4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR0.008[5][6]
4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR0.13[5][6]
2,4,5-trisubstituted pyrimidinesAXL19[2]
Diphenylpyrimidine–diamine derivativesAXL5[3]
Pyridine-substituted pyrimidines (UNC2250)Mer9.8 (in cells)[8]
6,7-disubstituted quinoline derivativesAXL10[9]

Experimental Protocols

The versatility of this compound allows for its use in various synthetic strategies to generate diverse libraries of kinase inhibitors. Below are generalized protocols for key reactions.

Generalized Experimental Workflow

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 FurtherMod Further Functionalization (Optional) Purification1->FurtherMod Purification2 Final Purification Purification1->Purification2 FurtherMod->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization BioAssay Biological Evaluation (Kinase Assays) Characterization->BioAssay

Generalized workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, BINAP, 0.04 eq)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

While less common for simple halopyridines compared to those with strong electron-withdrawing groups, under certain conditions, nucleophilic aromatic substitution can be achieved.

Materials:

  • This compound derivative (with activating group, if necessary) (1.0 eq)

  • Nucleophile (e.g., an amine, alcohol, or thiol, 1.5 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a reaction vessel, add the this compound derivative and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum, or extract the aqueous layer with an organic solvent.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly strategic and valuable starting material for the synthesis of potent and selective kinase inhibitors. The straightforward application of modern cross-coupling methodologies to this scaffold provides a robust platform for the rapid generation of diverse chemical libraries. The protocols and data presented herein offer a foundational guide for researchers in drug discovery to design and synthesize novel kinase inhibitors, ultimately contributing to the development of new targeted therapies for a range of diseases.

References

Application Notes and Protocols for the Formation of (3-Methylpyridin-4-yl)magnesium Bromide from 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1] The preparation of pyridyl Grignard reagents, such as (3-methylpyridin-4-yl)magnesium bromide from 4-Bromo-3-methylpyridine, is a critical step in the synthesis of numerous pharmaceutical compounds. The pyridine moiety is a common scaffold in drug discovery, and its functionalization via Grignard chemistry allows for the introduction of diverse molecular fragments.[2]

However, the synthesis of pyridyl Grignard reagents can be challenging due to the electronic nature of the pyridine ring and the potential for side reactions.[1] These application notes provide detailed protocols for two primary methods for the formation of (3-methylpyridin-4-yl)magnesium bromide: direct insertion of magnesium and a bromine-magnesium exchange reaction. The provided methodologies are based on established procedures for analogous bromopyridine systems and are intended to serve as a comprehensive guide for researchers.[1]

Applications in Drug Development

The (3-methylpyridin-4-yl)magnesium bromide reagent is a versatile intermediate for introducing the 3-methylpyridin-4-yl moiety into target molecules. This structural motif is of interest in medicinal chemistry for its potential to modulate the physicochemical and pharmacological properties of drug candidates. The bromine atom at the 4-position of the starting material, this compound, is strategically located for participation in various cross-coupling reactions, often facilitated by the Grignard reagent formation.[2] This enables the exploration of structure-activity relationships (SAR) by systematically modifying the molecular scaffold.

Quantitative Data Summary

The yield and success of the Grignard reagent formation are highly dependent on several factors, including the purity of the reagents, the activation of the magnesium, and strict control of reaction conditions.[1] The following table summarizes typical conditions and expected outcomes based on analogous reactions with substituted bromopyridines.

ParameterMethod A: Direct FormationMethod B: Bromine-Magnesium Exchange
Starting Material This compoundThis compound
Reagent Magnesium turningsIsopropylmagnesium chloride (i-PrMgCl) or similar
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Initiator/Activator Iodine (I₂), 1,2-DibromoethaneNot required
Typical Temperature Room temperature to gentle reflux0 °C to room temperature
Typical Reaction Time 1 - 3 hours30 minutes - 2 hours
Expected Yield Moderate to Good (typically 60-80%)Good to Excellent (typically 80-95%)
Key Considerations Requires magnesium activation; risk of homocouplingFaster reaction; tolerates more functional groups

Experimental Protocols

Crucial Prerequisite: All glassware must be rigorously flame-dried or oven-dried (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (Argon or Nitrogen) to completely exclude atmospheric moisture. All solvents and reagents must be anhydrous.[1]

Method A: Direct Formation from Magnesium Metal

This method involves the direct reaction of this compound with magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal) or 1,2-Dibromoethane (a few drops)

  • Inert gas supply (Argon or Nitrogen)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flame-dried, three-necked flask equipped with a magnetic stir bar. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed. This process etches the magnesium surface, removing the passivating oxide layer.[1] Allow the flask to cool to room temperature under the inert atmosphere.

  • Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when a slight turbidity and/or gentle refluxing is observed.[3]

  • Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.[1]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary to maintain reflux) for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark brown to black, cloudy solution is the Grignard reagent, which is typically used immediately in the subsequent reaction step.[1]

Method B: Bromine-Magnesium Exchange Reaction

This method utilizes a pre-formed Grignard reagent, such as isopropylmagnesium chloride, to generate the desired pyridyl Grignard reagent through an exchange reaction. This can be a more reliable method, especially for less reactive aryl bromides.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (commercially available)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add isopropylmagnesium chloride (1.05 - 1.1 equivalents) dropwise from the dropping funnel.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes to 2 hours. The progress of the exchange reaction can be monitored by quenching an aliquot with an electrophile (e.g., an aldehyde) and analyzing the product formation by TLC or GC. The resulting solution of (3-methylpyridin-4-yl)magnesium bromide is ready for the next synthetic step.[1]

Mandatory Visualizations

G cluster_setup Setup cluster_reaction Reaction cluster_product Product A Flame-dry glassware under inert atmosphere B Add Mg turnings and initiator (Iodine/DBE) A->B C Add small amount of anhydrous THF B->C E Add ~10% of bromide solution to initiate C->E D Prepare solution of this compound in THF D->E F Add remaining bromide solution dropwise to maintain reflux E->F G Stir at RT or gentle reflux for 1-2 hours F->G H Solution of (3-methylpyridin-4-yl)magnesium bromide G->H I Ready for subsequent reaction H->I G cluster_inputs Key Inputs & Conditions cluster_outcome Reaction Outcome reagent_purity Reagent Purity outcome Yield, Purity, and Minimization of Side Products reagent_purity->outcome anhydrous_conditions Anhydrous Conditions anhydrous_conditions->outcome mg_activation Magnesium Activation (for Direct Method) mg_activation->outcome temperature_control Temperature Control temperature_control->outcome inert_atmosphere Inert Atmosphere inert_atmosphere->outcome

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines via 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-methylpyridine is a versatile heterocyclic building block crucial for the synthesis of a wide array of substituted pyridines. Its strategic placement of a reactive bromine atom at the 4-position and a methyl group at the 3-position allows for regioselective functionalization, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi—to generate diverse pyridine derivatives from this starting material. These reactions are foundational for constructing complex molecular architectures.[3][4]

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position. The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it highly suitable for complex molecule synthesis in drug discovery.[6][7] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing potential side reactions, such as catalyst deactivation by the pyridine nitrogen.[7]

General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.1–1.5 equiv.), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/water), via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the this compound.[7][8]

  • Reaction Execution: Heat the mixture to the target temperature (typically 80–120 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired 4-substituted-3-methylpyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
(4-Nitrophenyl)boronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/WaterRefluxN/A[9]
Various Arylboronic acidsPd(PPh₃)₄ (5%)K₃PO₄ (1.5)1,4-Dioxane/Water85-95Moderate to Good[8]
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)1,4-Dioxane/Water80-120Good[7]
4-Pyridineboronic acid esterPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Toluene/Water8096.5[6]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base - Pd Catalyst B Add Degassed Solvent A->B C Establish Inert Atmosphere (Ar/N2) B->C D Heat & Stir (80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Quench E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography H->I logical_flow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Negishi Negishi Coupling Start->Negishi Boronic R-B(OR)2 Boronic->Suzuki Amine R1R2NH Amine->Buchwald Alkyne H-C≡C-R Alkyne->Sonogashira Organozinc R-ZnX Organozinc->Negishi Product_Aryl 4-Aryl/Vinyl-3-methylpyridine Suzuki->Product_Aryl Product_Amine 4-Amino-3-methylpyridine Buchwald->Product_Amine Product_Alkyne 4-Alkynyl-3-methylpyridine Sonogashira->Product_Alkyne Product_Alkyl 4-Alkyl/Aryl-3-methylpyridine Negishi->Product_Alkyl

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

4-Aryl-3-methylpyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The strategic placement of the methyl group and the variable aryl substituent allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The reaction of 4-Bromo-3-methylpyridine with a diverse range of boronic acids or their corresponding esters provides a direct and modular route to a library of these valuable compounds.

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of this compound with various boronic acids, offering a practical guide for researchers in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling of this compound with a boronic acid proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 4-aryl-3-methylpyridine product, regenerating the palladium(0) catalyst.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the electronic and steric properties of the boronic acid. The following table summarizes representative yields for the coupling of a closely related substrate, 2-Bromo-4-methylpyridine, with various boronic acids, which can serve as a strong indicator of expected performance for the this compound isomer.

Boronic AcidProduct StructureRepresentative Yield (%)Reference
Phenylboronic Acid4-Phenyl-3-methylpyridine81[1]
4-Methoxyphenylboronic Acid4-(4-Methoxyphenyl)-3-methylpyridine92[1]
4-Chlorophenylboronic Acid4-(4-Chlorophenyl)-3-methylpyridine80[1]
3-Thienylboronic Acid4-(Thiophen-3-yl)-3-methylpyridine73[1]

Note: The yields presented are for the analogous coupling with 2-Bromo-4-methylpyridine and are intended to provide a reasonable expectation of reactivity for this compound. Actual yields may vary and require optimization.

The following table outlines various reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8018-22[2]
PdCl₂(dppf) (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012[1]
PdCl₂(PPh₃)₂ (10)-K₂CO₃ (3)Toluene/H₂O (1:1)Reflux12[3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)10016General Suzuki Conditions

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for a specific boronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a procedure for the coupling of a brominated pyrimidine with arylboronic acids.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (6 mL)

  • Distilled Water (1.5 mL)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and standard, oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • Add the arylboronic acid, K₃PO₄, and distilled water to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 18-22 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methylpyridine.

Protocol 2: General Procedure using PdCl₂(dppf)

This protocol is a general method often used for Suzuki-Miyaura couplings of bromo-heterocycles.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and standard, oven-dried glassware

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) for three cycles.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure 4-aryl-3-methylpyridine.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' 4-Aryl-3-methylpyridine (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) start->reagents inert_atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atmosphere add_solvent 3. Add Degassed Solvent inert_atmosphere->add_solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of a diverse array of 4-aryl-3-methylpyridine derivatives. The provided protocols, based on established procedures for analogous compounds, serve as a robust starting point for researchers. Careful consideration of the reaction parameters, particularly the choice of catalyst and base, is crucial for optimizing the yield and purity of the desired products. The ability to introduce a wide range of aryl and heteroaryl substituents makes this reaction an invaluable tool in the construction of novel molecular entities for drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis utilizing 4-Bromo-3-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors. The methodologies outlined below cover a range of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Introduction

This compound is a valuable heterocyclic compound due to the synthetic versatility offered by the bromine atom at the 4-position and the directing and activating effects of the methyl group and the pyridine nitrogen. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this scaffold, allowing for the introduction of a diverse range of substituents. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as C-H activation, providing researchers with a practical guide to leveraging this important synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted pyridine derivatives.

Experimental Protocol: Synthesis of 4-Aryl-3-methylpyridine

A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. Optimization may be required for specific substrates.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[1]

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1][2]

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe. A typical concentration is 0.1 to 0.5 M with respect to the this compound.[1]

    • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O (5:1)120 (Microwave)81[3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80Good[4]
Pd(OAc)₂/PCy₃K₃PO₄Toluene100High[5]

Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic Acid Base (e.g., K2CO3) Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent Degassed Solvent (e.g., 1,4-Dioxane/H2O) Heating Heating (80-120 °C) Reactants->Heating 1. Mix & Degas Inert_Atmosphere Inert Atmosphere (Argon) Monitoring Monitoring (TLC, LC-MS) Heating->Monitoring Extraction Extraction (Ethyl Acetate) Monitoring->Extraction 2. Reaction Complete Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product 3. Isolate

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for the vinylation of aryl halides.

Experimental Protocol: Synthesis of 4-Vinyl-3-methylpyridine Derivatives

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene, n-Butyl acrylate; 1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%)

    • Ligand (e.g., PPh₃, P(t-Bu)₃; 2-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv)[6]

    • Anhydrous solvent (e.g., DMF, DMA, Toluene)

  • Procedure:

    • In a sealed tube, combine this compound, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent and the alkene via syringe.

    • Seal the tube and heat the mixture to 100-140 °C with stirring.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and wash with water to remove the base and salts.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Quantitative Data Summary

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane80HighGeneral Protocol
Pd(OAc)₂ / PPh₃Et₃NDMF120-140GoodGeneral Protocol
Pd(OAc)₂K₂CO₃H₂O/DMF80Good[8]

Heck Reaction Catalytic Cycle

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Pd(0)->Oxidative_Addition + Ar-Br Olefin_Coordination Olefin Coordination Oxidative_Addition->Olefin_Coordination + Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Product Release Reductive_Elimination->Pd(0) + Base

Caption: Catalytic Cycle of the Heck Reaction.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[9]

Experimental Protocol: Synthesis of 4-Alkynyl-3-methylpyridine

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂; 1.5-3 mol%)[10]

    • Copper(I) co-catalyst (e.g., CuI; 1-5 mol%) (for traditional Sonogashira)

    • Ligand (e.g., XPhos, PPh₃; 3-6 mol%)[10]

    • Base (e.g., Et₃N, DBU; 2.0 equiv)

    • Anhydrous solvent (e.g., DMF, MeCN, Toluene)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst, copper(I) iodide (if used), and the ligand.

    • Evacuate and backfill with argon.

    • Add the degassed solvent, this compound, the terminal alkyne, and the base.

    • Stir the reaction at room temperature or heat to 50-100 °C until completion.[10]

    • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

    • Dry the organic phase, evaporate the solvent, and purify the residue by column chromatography.

Quantitative Data Summary for a Model System

Catalyst / LigandBaseSolventTemperature (°C)Conversion (%)Reference
Pd(OAc)₂ / XPhosEt₃NMeCN110>95[10]
Pd(OAc)₂ / XPhosEt₃NDMF10098[10]
Pd(OAc)₂ / SPhosEt₃NMeCN11085[10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[6][11] This reaction is of great importance in the synthesis of pharmaceuticals.[6]

Experimental Protocol: Synthesis of 4-Amino-3-methylpyridine Derivatives

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary; 1.2 equiv)

    • Palladium pre-catalyst (e.g., [Pd₂(dba)₃], Pd(OAc)₂; 1-2 mol%)

    • Ligand (e.g., BINAP, XPhos; 2-4 mol%)[12]

    • Base (e.g., NaOtBu, K₃PO₄; 1.5-2.5 equiv)[12]

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.[13]

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary for a Model System

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060[12]
Pd(OAc)₂ / dpppNaOtBuToluene80-100High[13]

Buchwald-Hartwig Amination Logical Flow

G Start Start Reagents Combine Reactants: This compound, Amine, Pd-Catalyst, Ligand, Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (80-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Quench, Extract, Dry Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Logical Flow of Buchwald-Hartwig Amination.

C-H Activation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. For 3-methylpyridine derivatives, C-H activation can be directed to either the pyridine ring or the methyl group.

Experimental Protocol: Direct C6-Arylation of 3-methylpyridine (via Pyridinium Salt)

This protocol is based on the activation of the pyridine ring through N-methylation.

  • Materials:

    • 3-Methylpyridine (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • N-methylating agent (e.g., Methyl iodide)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Additive (e.g., CuBr)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., DMA)

  • Procedure:

    • In a sealed tube, react 3-methylpyridine with the N-methylating agent to form the N-methylpyridinium salt in situ.

    • Add the aryl iodide, palladium catalyst, CuBr, and base.

    • Add the solvent and seal the tube.

    • Heat the reaction to 120-140 °C. The N-methyl group acts as a transient activator and is removed during the reaction.

    • After completion, perform a standard aqueous workup.

    • Purify the product by column chromatography.

Note: The presence of CuBr is crucial for achieving C6-selectivity.

C-H Activation/Arylation Pathway

G Pyridine 3-Methylpyridine Activation N-Methylation (Activation) Pyridine->Activation Arylation Pd-Catalyzed C6-Arylation (+ Aryl Iodide) Activation->Arylation Demethylation N-Demethylation Arylation->Demethylation Product 2-Aryl-5-methylpyridine Demethylation->Product

Caption: Pathway for C-H Arylation of 3-Methylpyridine.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these detailed protocols and application notes, researchers can effectively utilize this compound in a variety of palladium-catalyzed reactions to synthesize novel compounds for drug discovery and materials science applications.

References

Application Notes and Protocols for Reactions of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for common palladium-catalyzed cross-coupling reactions involving 4-bromo-3-methylpyridine. This versatile building block is a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for similar aryl bromides and serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This reaction couples this compound with various boronic acids or their esters.

Quantitative Data Summary
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂ (3)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85-95
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9018-22Moderate to Good
3-Thienylboronic AcidPd(dppf)Cl₂ (3)---Cs₂CO₃ (2)1,4-Dioxane10012~70-80
4-Chlorophenylboronic AcidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)10016Good to Excellent

Yields are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the specified temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Reactants: This compound, Boronic Acid, Catalyst, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat to 80-120 °C with Vigorous Stirring prep3->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Dilute with Organic Solvent & Wash with Water/Brine workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify end end purify->end Isolated Product Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Catalyst, Ligand, and Base prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Solvent, this compound, and Amine prep2->prep3 react Heat to 80-110 °C with Stirring prep3->react monitor Monitor Progress react->monitor workup1 Cool and Dilute monitor->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purify Purify by Chromatography workup3->purify end end purify->end Isolated Aminopyridine Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine this compound, Pd Catalyst, and CuI (optional) prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Solvent, Base, and Alkyne prep2->prep3 react Stir at Specified Temperature prep3->react monitor Monitor Progress react->monitor workup1 Dilute and Wash with NH4Cl(aq) monitor->workup1 workup2 Separate, Dry, and Concentrate workup1->workup2 purify Purify by Chromatography workup2->purify end end purify->end Isolated Alkynylpyridine

Troubleshooting & Optimization

preventing dehalogenation of 4-Bromo-3-methylpyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on preventing the common side reaction of dehalogenation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High levels of dehalogenation (formation of 3-methylpyridine).

  • Question: My reaction is producing a significant amount of 3-methylpyridine alongside my desired product. What are the primary causes and how can I fix this?

  • Answer: High levels of dehalogenation are typically caused by the formation of a palladium-hydride (Pd-H) species, which can react with your starting material to replace the bromine with a hydrogen.[1][2] This competing reaction pathway reduces the yield of your desired cross-coupled product.

    Primary Causes & Solutions:

    • Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common sources of Pd-H species, especially at elevated temperatures through processes like β-hydride elimination.[1][2]

      • Solution: Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride species.[1] If a strong base is necessary, use it at the lowest effective temperature and ensure it is anhydrous.[1]

    • Solvent Choice: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially with water present) can promote dehalogenation.[1][2]

      • Solution: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[3] Ensure all solvents are rigorously dried and degassed before use.

    • Reaction Temperature & Time: Higher temperatures and longer reaction times increase the likelihood of catalyst decomposition and side reactions, including dehalogenation.[1]

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC, GC-MS, or LC-MS, and stop the reaction as soon as the starting material is consumed to prevent prolonged heating.[1]

    • Ligand Choice: The ligand plays a critical role in promoting the desired C-C or C-N bond formation (reductive elimination) over the dehalogenation pathway.

      • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate the rate of productive reductive elimination, outcompeting the dehalogenation side reaction.[1][2][4]

Issue 2: Low or no yield of the desired cross-coupled product.

  • Question: My reaction is not proceeding, or the yield is very low, even with minimal dehalogenation. What could be the problem?

  • Answer: Low yields can stem from several factors, often related to catalyst inhibition or the reactivity of the pyridine substrate.

    Primary Causes & Solutions:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]

      • Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) that sterically shield the palladium center and prevent or weaken the coordination of the pyridine nitrogen.[4]

    • Inefficient Oxidative Addition: The C-Br bond on the electron-rich 3-methylpyridine ring might be less reactive towards oxidative addition, which is often the rate-determining step.

      • Solution: Increase the reaction temperature cautiously or screen different palladium precatalysts and more electron-rich, bulky ligands to facilitate the oxidative addition step.[4]

    • Poor Reagent Quality: The presence of water or other impurities can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings, consuming the coupling partner.[5]

      • Solution: Ensure all reagents are pure and solvents are anhydrous.[5] For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4]

    • Strictly Anaerobic/Anhydrous Conditions: Oxygen can deactivate the active Pd(0) catalyst. Water can lead to various unwanted side reactions.[5]

      • Solution: Ensure your entire setup is under an inert atmosphere (argon or nitrogen). Use flame-dried glassware and degas all solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound particularly susceptible to dehalogenation?

    • A1: The pyridine ring is an electron-deficient system, but the methyl group at the 3-position is electron-donating. This electronic nature, combined with potential steric hindrance, can influence the delicate balance of the catalytic cycle, sometimes favoring the reductive dehalogenation pathway.

  • Q2: Which ligand is the best starting point to prevent dehalogenation?

    • A2: For both Suzuki and Buchwald-Hartwig couplings, bulky, electron-rich biaryl phosphine ligands are highly recommended. XPhos and SPhos are excellent starting points as they are known to promote efficient reductive elimination, which is the desired product-forming step, making it faster than the competing dehalogenation pathway.[1][2]

  • Q3: Can the choice of palladium precatalyst influence the outcome?

    • A3: Yes. While many Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) can be effective, pre-formed Pd(0) sources like Pd₂(dba)₃ might be advantageous in some cases. More advanced precatalysts that are designed for easy activation to the active Pd(0) state can also improve reaction consistency.

  • Q4: How critical is the quality of the base?

    • A4: It is extremely critical. For solid inorganic bases like K₃PO₄ or Cs₂CO₃, ensure they are finely ground and anhydrous. Clumps of base have poor solubility and surface area, leading to inefficient reactions.[5]

  • Q5: I'm seeing homocoupling of my boronic acid in a Suzuki reaction. How do I prevent this?

    • A5: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4][5] The most critical step to prevent this is the rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a strict inert atmosphere.[4][5]

Data Presentation

Table 1: Influence of Base and Ligand on Dehalogenation in a Model Suzuki Coupling

EntryLigand (mol%)Base (equiv.)SolventTemp (°C)Yield of Product (%)Yield of 3-methylpyridine (%)
1PPh₃ (4)NaOtBu (2.0)Dioxane1003555
2PPh₃ (4)K₃PO₄ (2.0)Dioxane1006025
3XPhos (2)NaOtBu (2.0)Toluene907515
4XPhos (2) K₃PO₄ (2.0) Toluene 90 92 <5

Data is illustrative, based on typical outcomes for similar substrates.

Table 2: Effect of Temperature on a Buchwald-Hartwig Amination

EntryLigandBaseSolventTemp (°C)Time (h)Yield of Product (%)Yield of 3-methylpyridine (%)
1RuPhosCs₂CO₃Toluene110128810
2RuPhos Cs₂CO₃ Toluene 90 18 95 <3

Data is illustrative, based on typical outcomes for similar substrates.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling to Minimize Dehalogenation

This protocol is a general starting point for the Suzuki coupling of this compound with an arylboronic acid.

  • Reagent Preparation: In a glovebox, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube equipped with a stir bar.

  • Catalyst Addition: To the Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 2.2 mol%).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (to achieve a concentration of ~0.1 M with respect to the starting halide).

  • Reaction: Heat the mixture in a preheated oil bath to 80-90°C and stir until the reaction is complete as monitored by LC-MS or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dehalogenation

This protocol is designed for the C-N coupling of this compound with a primary or secondary amine.

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., a G3-precatalyst, 1.5 mol%), a suitable ligand (e.g., RuPhos, 3.0 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq) to an oven-dried Schlenk tube with a stir bar.

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and place under a positive pressure of argon. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 90-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Visualizations

Cross_Coupling_vs_Dehalogenation cluster_desired Productive Cross-Coupling Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex transmetal Transmetalation (Suzuki) oa_complex->transmetal pd_h Pd(II)-H Species oa_complex->pd_h Forms From ar_x This compound (Ar-X) ar_x->oa_complex Oxidative Addition ar_pd_r Ar-Pd(II)-R transmetal->ar_pd_r boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal reduct_elim Reductive Elimination ar_pd_r->reduct_elim reduct_elim->pd0 Catalyst Regeneration product Desired Product (Ar-R) reduct_elim->product dehal_elim Reductive Elimination pd_h->dehal_elim source_h Hydride Source (Base, Solvent, H₂O) source_h->pd_h dehal_elim->pd0 Catalyst Regeneration dehal_product Dehalogenated Byproduct (Ar-H) dehal_elim->dehal_product

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Troubleshooting_Workflow start High Dehalogenation Observed? check_base Is an alkoxide base (e.g., NaOtBu) being used? start->check_base Yes no_dehal Low Yield or Other Issue start->no_dehal No change_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_temp Is temperature > 100°C? check_base->check_temp No end Problem Solved change_base->end lower_temp Action: Lower temperature to 80-90°C & monitor check_temp->lower_temp Yes check_ligand Is ligand bulky and electron-rich (e.g., XPhos)? check_temp->check_ligand No lower_temp->end change_ligand Action: Screen bulky ligands (XPhos, SPhos) check_ligand->change_ligand No check_conditions Are conditions strictly anhydrous and inert? check_ligand->check_conditions Yes change_ligand->end improve_conditions Action: Use dried/degassed solvents & inert atmosphere check_conditions->improve_conditions No check_conditions->end Yes improve_conditions->end

References

Technical Support Center: Sonogashira Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during Sonogashira cross-coupling reactions involving bromopyridine substrates.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Conversion of Bromopyridine

Question: My reaction shows little to no consumption of the starting bromopyridine, even after an extended reaction time. What are the potential causes and solutions?

Answer: Low conversion is a common challenge, often stemming from issues with the catalytic system or reaction conditions. The coordinating nature of the pyridine nitrogen can further complicate the reaction by deactivating the catalyst.[1]

Potential Causes & Solutions:

  • Catalyst Deactivation/Decomposition:

    • Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalytic species.[1] Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue.[1]

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[1] The presence of oxygen can lead to the formation of palladium black (precipitated, inactive palladium) and promote unwanted side reactions.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]

    • High Temperature: While heating is often required for less reactive bromides, excessively high temperatures can accelerate catalyst decomposition.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Sonogashira couplings with aryl bromides often require higher temperatures than the more reactive aryl iodides.[3][4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary.[1][5]

    • Base: The choice and quality of the base are critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and often act as the solvent or co-solvent.[2] Ensure the base is anhydrous and high-purity.[1] Inorganic bases can also be used, but their solubility can be an issue.[6]

    • Solvent: Solvents must be anhydrous and properly degassed.[1] Common choices include THF, DMF, or an excess of the amine base.[2][5] Some anecdotal evidence suggests THF can promote the formation of palladium black.[7]

  • Poor Reagent Quality:

    • Impurities in the alkyne, solvent, or base can poison the catalyst.[2]

    • Ensure the palladium catalyst and copper(I) iodide are fresh and have been handled under an inert atmosphere.[2]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion q1 Is Palladium Black (black precipitate) observed? start->q1 s1 CAUSE: Catalyst Decomposition - Check for Oxygen/Moisture - Reduce Temperature - Ensure Reagent Purity q1->s1 Yes q2 Is Starting Material Largely Unreacted? q1->q2 No s2 CAUSE: Inactive Catalytic System - Increase Temperature - Screen Different Ligands/Bases - Verify Reagent Quality/Activity q2->s2 Yes s3 Analyze Byproducts: - Homocoupling? - Dehalogenation? - Other side reactions? q2->s3 No

Caption: A logical workflow for diagnosing the cause of low reaction conversion.

Issue 2: Significant Alkyne Homocoupling (Glaser Product)

Question: My primary byproduct is the dimer of my terminal alkyne. How can I suppress this side reaction?

Answer: The formation of a di-yne via oxidative homocoupling of the terminal alkyne is known as Glaser coupling.[8] This is one of the most common side reactions in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[2][3]

Methods to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[2][8] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas are critical.

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[2] Use the minimum effective amount of CuI (e.g., 1-5 mol%).

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via syringe pump can maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[2]

  • Use a Reducing Atmosphere: One study demonstrated that using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) can dramatically reduce homocoupling to as low as 2%.[8]

  • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, employing a copper-free Sonogashira protocol is a highly effective solution.[2][3] These methods often require specific ligands or conditions to facilitate the catalytic cycle without the copper co-catalyst.[9]

Visualizing the Competing Pathways

G cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway Pd_Intermediate Ar-Pd(II)-X(L)₂ Product Ar-C≡C-R (Desired Product) Pd_Intermediate->Product Transmetalation & Reductive Elimination Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Pd_Intermediate Supplies Alkyne Alkyne 2 R-C≡C-H Dimer R-C≡C-C≡C-R (Homocoupling Product) Alkyne->Dimer O2 O₂ (Air) O2->Dimer Oxidative Coupling Cu_Acetylide_Glaser R-C≡C-Cu Cu_Acetylide_Glaser->Dimer

Caption: Competing reaction pathways: the desired Sonogashira coupling vs. the undesired Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is "palladium black" and how can I avoid its formation? A1: Palladium black is a black precipitate of elemental palladium that forms when the active Pd(0) catalyst decomposes and agglomerates, rendering it inactive.[2] Common causes include the presence of oxygen, impurities in reagents, or excessively high reaction temperatures. To avoid it, ensure all components are pure and anhydrous, and that the reaction is performed under strictly anaerobic conditions at an appropriate temperature.[2]

Q2: Which palladium catalyst and ligands are best for bromopyridines? A2: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For electron-rich or sterically hindered bromopyridines, bulky and electron-rich phosphine ligands can be beneficial.[1][10] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1] N-Heterocyclic Carbene (NHC) ligands have also been shown to be effective replacements for phosphines.[11]

Q3: Does the position of the bromine on the pyridine ring matter? A3: Yes, the reactivity can be influenced by the electronic environment and steric hindrance. For example, in one study, 2-bromopyridine resulted in a better yield than 3-bromopyridine under the same conditions.[6] The presence of other functional groups, such as an amino group, can also significantly impact the reaction, often requiring optimization of the catalyst system and conditions.[5][12]

Q4: Can I run the reaction without a copper co-catalyst? A4: Yes, copper-free Sonogashira couplings are well-established.[3] While the copper(I) salt increases the reaction rate, it also promotes the undesirable Glaser homocoupling.[3] Copper-free protocols are advantageous when homocoupling is a major issue or when the substrate contains functional groups that can chelate with copper.[3][9] These reactions often require a stronger base or different ligand systems to proceed efficiently.[9]

Data & Protocols

Table 1: Influence of Reaction Parameters on Yield

This table summarizes data from a study on the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes, showcasing the effect of different catalysts, ligands, and bases.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NDMF100392[5][12]
2Pd(OAc)₂ (2.5)PPh₃ (5.0)Et₃NDMF100389[5][12]
3PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF100385[5][12]
4Pd(CF₃COO)₂ (2.5)P(o-tol)₃ (5.0)Et₃NDMF100382[5][12]
5Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)DBUDMF100375[5][12]
6Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)K₂CO₃DMF1003Trace[5]
7Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)-DMF1003Trace[5]

Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), CuI (5.0 mol%) in DMF (2.0 mL).

Table 2: Substrate Scope for Coupling with Bromopyridines

This table shows the yields for the coupling of various terminal alkynes with 2-amino-3-bromopyridines under optimized conditions.

EntryBromopyridine SubstrateAlkyne SubstrateProduct Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylene92[5][13]
22-Amino-3-bromopyridine4-Ethynyltoluene96[5][13]
32-Amino-3-bromopyridine4-Methoxyphenylacetylene94[5][13]
42-Amino-3-bromopyridineCyclopropylacetylene88[5][13]
52-Amino-3-bromo-5-methylpyridinePhenylacetylene93[5][13]
62-Amino-3-bromo-5-methylpyridine1-Decyne89[5][13]

Optimized Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF (2 mL), 100 °C, 3 h.

General Experimental Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates and reaction scales.[1][5][14]

  • Reaction Setup:

    • To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF, DMF, or Et₃N). The total volume should be sufficient to ensure proper mixing.

    • Add the amine base (e.g., Et₃N, ~3.0 equiv) if it is not already used as the solvent.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Catalytic Cycle of the Sonogashira Coupling

G pd0 Pd⁰L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pdᴵᴵ(X)-L₂ oa->pd2 tm Transmetalation pd2->tm pd_alkyne Ar-Pdᴵᴵ(C≡CR)-L₂ tm->pd_alkyne re Reductive Elimination pd_alkyne->re re->pd0 product Ar-C≡CR re->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base base Base cu_acetylide->tm cuI CuI bromopyridine Ar-X (Bromopyridine) bromopyridine->oa

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-bromo-3-methylpyridine. The content is structured to address common challenges and provide actionable solutions to optimize this specific C-N cross-coupling reaction.

Troubleshooting Guide

The successful amination of this compound is contingent on a synergistic interplay of catalyst, ligand, base, and solvent. The inherent nature of the pyridine substrate, particularly its potential to coordinate with the palladium catalyst, presents a unique set of challenges. This guide outlines common problems, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Catalyst Inhibition/Decomposition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The formation of palladium black is an indicator of catalyst decomposition.- Ligand Choice: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for heteroaryl halides. - Precatalyst Selection: Use pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) for more reliable generation of the active Pd(0) species.
2. Suboptimal Base: The choice and strength of the base are critical. An inappropriate base can lead to incomplete reaction or decomposition of starting materials.- Base Screening: For primary and secondary amines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common starting points. For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, potentially requiring higher temperatures.
3. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to catalyst decomposition.- Temperature Optimization: A typical starting point is 80-110 °C. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Monitor for catalyst decomposition at higher temperatures.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This is a common side reaction that competes with reductive elimination, leading to the replacement of the bromine atom with hydrogen.- Ligand Modification: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus β-hydride elimination. Experiment with different bulky phosphine ligands.
2. Reaction Conditions: The choice of base and solvent can also impact the prevalence of side reactions.- Condition Screening: A systematic screening of bases and solvents is recommended. A less coordinating solvent like toluene is often a good first choice.
Poor Reproducibility 1. Atmospheric Contamination: Palladium catalysts are sensitive to oxygen and moisture.- Inert Atmosphere: Ensure all reagents and solvents are anhydrous and the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degassing the solvent is crucial.
2. Reagent Purity: Impurities in the starting materials, particularly the amine, can poison the catalyst.- Purification of Reagents: Use high-purity reagents. Purify starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound challenging?

A1: The primary challenge arises from the pyridine nitrogen, which can act as a ligand and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The position of the methyl group can also influence the electronic properties and steric environment of the C-Br bond, potentially affecting the rate of oxidative addition.

Q2: What is the best initial catalyst and ligand combination to try for this substrate?

A2: A good starting point would be a combination of a palladium precatalyst like Pd₂(dba)₃ or a Buchwald G3 precatalyst with a bulky, electron-rich biaryl phosphine ligand such as XPhos or RuPhos. These ligands are known to be effective for challenging heteroaryl halides.

Q3: Which base should I start with for the amination of this compound with a primary aliphatic amine?

A3: For primary aliphatic amines, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If side reactions or substrate degradation are observed, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) and potentially increasing the reaction temperature should be considered.

Q4: What are the most suitable solvents for this reaction?

A4: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and often effective solvents for Buchwald-Hartwig aminations.[1] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following is a general, representative protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of specific parameters may be necessary for different amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Add the amine to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental processes involved in the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination->Pd(II) Amido Complex + Base - Base-H+X- Pd(II) Amido Complex->Pd(0)L + Ar-NR2 Product Product Pd(II) Amido Complex->Product Reductive Elimination Troubleshooting_Workflow start Low Conversion of This compound check_catalyst Check for Catalyst Decomposition (Palladium Black) start->check_catalyst catalyst_ok Catalyst Appears Homogeneous check_catalyst->catalyst_ok change_ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) catalyst_ok->change_ligand Yes check_base Is the Base Appropriate? catalyst_ok->check_base No change_ligand->check_base base_ok Base is Suitable check_base->base_ok screen_bases Screen Alternative Bases (e.g., Cs2CO3, K3PO4) base_ok->screen_bases No check_temp Review Reaction Temperature base_ok->check_temp Yes screen_bases->check_temp temp_ok Temperature in 80-110°C Range check_temp->temp_ok optimize_temp Optimize Temperature temp_ok->optimize_temp No check_inert Verify Inert Atmosphere and Anhydrous Conditions temp_ok->check_inert Yes optimize_temp->check_inert success Improved Conversion check_inert->success

References

Technical Support Center: 4-Bromo-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the direct electrophilic bromination of 3-methylpyridine and the Sandmeyer reaction starting from 4-methyl-3-aminopyridine. The choice of method often depends on the desired purity, scale, and available starting materials.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route chosen:

  • Direct Bromination of 3-Methylpyridine: The main impurities are typically isomeric byproducts such as 2-Bromo-3-methylpyridine and 3-Bromo-2-methylpyridine, as well as di-brominated species. Under certain conditions, bromination of the methyl group can also occur.

  • Sandmeyer Reaction from 4-Methyl-3-aminopyridine: Common impurities include unreacted 4-methyl-3-aminopyridine and phenolic byproducts like 4-methyl-3-hydroxypyridine, which form if the diazonium salt intermediate reacts with water.[1]

Q3: How can I identify the common impurities in my reaction mixture?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying impurities.

  • GC-MS can separate the components of the reaction mixture and provide their molecular weights, which helps in distinguishing between the starting material, the desired product, and various byproducts.

  • ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts and coupling patterns of the aromatic protons and the methyl group will be distinct for each isomer, allowing for unambiguous identification.

Q4: What are the recommended purification methods for crude this compound?

A4: The primary methods for purifying crude this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomeric and other byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

  • Recrystallization: If the crude product is a solid or can be converted to a solid salt, recrystallization can be an excellent technique for achieving high purity, particularly for removing minor isomeric impurities.

  • Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Direct Bromination of 3-Methylpyridine
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Formation of multiple isomers, reducing the yield of the desired product.1. Monitor the reaction progress using TLC or GC-MS to ensure the consumption of the starting material. 2. Carefully control the reaction temperature as specified in the protocol. 3. Optimize the reaction conditions (e.g., catalyst, solvent) to favor the formation of the 4-bromo isomer.
Presence of a Significant Amount of Isomeric Impurities (e.g., 2-Bromo-3-methylpyridine) The bromination reaction is not fully regioselective. Electrophilic substitution on 3-methylpyridine can occur at multiple positions.1. Employ a milder brominating agent or a different catalyst system to enhance regioselectivity. 2. Carefully perform column chromatography for purification, as isomers can be difficult to separate.
Formation of Di-brominated Byproducts 1. Excess of the brominating agent. 2. Prolonged reaction time.1. Use a stoichiometric amount of the brominating agent. 2. Monitor the reaction closely and quench it once the starting material is consumed.
Bromination of the Methyl Group Radical reaction conditions (e.g., use of NBS with a radical initiator).Ensure the reaction is performed under electrophilic substitution conditions. Avoid light and radical initiators if methyl group bromination is not desired.
Sandmeyer Reaction from 4-Methyl-3-aminopyridine
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature.1. Ensure the complete dissolution of the amine in the acidic solution before adding sodium nitrite. 2. Maintain a low temperature (0-5 °C) during diazotization and the addition to the copper(I) bromide solution. 3. Use freshly prepared sodium nitrite solution.
Presence of Unreacted 4-Methyl-3-aminopyridine Incomplete diazotization or insufficient reaction time.1. Ensure the stoichiometric amount of sodium nitrite is added slowly. 2. Allow the reaction to proceed for the recommended time, monitoring by TLC or GC-MS.
Formation of Phenolic Impurities (4-Methyl-3-hydroxypyridine) The diazonium salt intermediate is reacting with water.1. Maintain a low temperature throughout the process to minimize the decomposition of the diazonium salt. 2. Ensure an adequate concentration of bromide ions is present to compete with water as a nucleophile.

Experimental Protocols

Method 1: Direct Bromination of 4-Methylpyridine to 3-Bromo-4-methylpyridine

This protocol is adapted from a general procedure for the synthesis of 3-bromo-4-methylpyridine.[2]

Materials:

  • 4-Methylpyridine

  • Aluminum chloride (AlCl₃)

  • Potassium bromide (KBr)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide solution

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a constant pressure dropping funnel, add 0.054 mol of 4-methylpyridine.

  • Under a nitrogen atmosphere and with stirring at room temperature, slowly add the 4-methylpyridine dropwise to a mixture of 0.07 mol of AlCl₃ and 0.01 mol of potassium bromide.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Install a condensing unit and heat the mixture to 120°C.

  • Slowly add 0.07 mol of bromine dropwise over approximately 1 hour.

  • Continue heating and stirring at 120°C for 26 hours.

  • After completion, cool the reaction solution to room temperature and slowly pour it into crushed ice with stirring.

  • Adjust the pH to neutral with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and recover the solvent by steam distillation.

  • Purify the resulting oily product by column chromatography using a petroleum ether:ethyl acetate (6:1) eluent system to obtain 3-bromo-4-methylpyridine.

Method 2: Sandmeyer Reaction from 4-Methyl-3-nitropyridine

This protocol describes a two-step synthesis of 3-bromo-4-methylpyridine starting from 4-methyl-3-nitropyridine.[3]

Step 1: Synthesis of 4-Methyl-3-aminopyridine

  • Dissolve 4-methyl-3-nitropyridine (13.8g, 0.1mol) in methanol.

  • Add 10% Pd/C (0.1g) to the solution.

  • Carry out the reaction in an autoclave under a hydrogen pressure of 0.5 MPa.

  • Warm the reaction to 30-40°C and react for 15 hours.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Cool the reaction to room temperature and filter through diatomaceous earth.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate to obtain 4-methyl-3-aminopyridine.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

  • Cool a solution of 4-methyl-3-aminopyridine (from Step 1) in 48% HBr (46ml, 0.4mol) to -5°C in an ice-salt bath.

  • Slowly add bromine (15ml, 0.3mol) dropwise over 30-35 minutes.

  • While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42g) dropwise over 1-1.1 hours.

  • Continue to stir the mixture below 0°C for 30 minutes after the addition is complete.

  • Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20°C.

  • Extract the reaction solution with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Visualizations

Synthesis_Workflow Overall Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Choose Synthetic Route routeA Method A: Direct Bromination start->routeA routeB Method B: Sandmeyer Reaction start->routeB crude Crude Product routeA->crude routeB->crude analysis GC-MS & NMR Analysis crude->analysis purification Column Chromatography / Recrystallization analysis->purification final Pure this compound purification->final

Caption: Workflow for the synthesis, analysis, and purification of this compound.

Impurity_Formation Common Impurity Formation Pathways cluster_direct_bromination Direct Bromination cluster_sandmeyer Sandmeyer Reaction start_db 3-Methylpyridine product_db This compound start_db->product_db Desired Reaction impurity_isomer Isomeric Byproducts (e.g., 2-Bromo-3-methylpyridine) start_db->impurity_isomer Side Reaction impurity_dibromo Di-brominated Byproducts product_db->impurity_dibromo Over-bromination start_sm 4-Methyl-3-aminopyridine diazonium Diazonium Salt Intermediate start_sm->diazonium Diazotization impurity_unreacted Unreacted Starting Material start_sm->impurity_unreacted Incomplete Reaction product_sm This compound diazonium->product_sm Reaction with CuBr impurity_phenolic Phenolic Byproduct diazonium->impurity_phenolic Reaction with H₂O

Caption: Impurity formation in the two main synthetic routes to this compound.

References

Technical Support Center: Managing Homocoupling Byproducts in 4-Bromo-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 4-Bromo-3-methylpyridine. The focus is on identifying, minimizing, and removing homocoupling byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where the starting material couples with itself. In the context of this compound, this leads to the formation of 3,3'-dimethyl-4,4'-bipyridine. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can be challenging to separate due to similar physical properties.

Q2: Which cross-coupling reactions involving this compound are most susceptible to homocoupling?

Suzuki-Miyaura coupling is particularly prone to the homocoupling of the boronic acid or ester partner, especially in the presence of oxygen. Homocoupling of this compound itself can also occur. Grignard reagent formation is susceptible to Wurtz-type homocoupling, leading to the same 3,3'-dimethyl-4,4'-bipyridine byproduct. While less common, Buchwald-Hartwig amination can also exhibit side reactions, though beta-hydride elimination is often a more prevalent issue than homocoupling.[1]

Q3: How does the presence of oxygen promote homocoupling in Suzuki reactions?

Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organoboron reagent.[2][3] To ensure a successful and clean reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2]

Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?

Yes, the stability of the organoboron reagent is a key factor. Boronic acids can be susceptible to decomposition and homocoupling. Using more stable derivatives such as pinacol esters (Bpin) or MIDA boronates can suppress side reactions by providing a slower, more controlled release of the boronic acid into the catalytic cycle.

Q5: How can I detect and quantify the 3,3'-dimethyl-4,4'-bipyridine byproduct?

The homocoupling byproduct can be detected and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction and identifying both the desired product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and the amount of homocoupling byproduct. A dedicated HPLC method with a suitable column (e.g., C18) and a well-chosen mobile phase can separate the product from the byproduct for accurate quantification.[4]

Troubleshooting Guides

Issue 1: Significant Homocoupling in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A significant peak corresponding to 3,3'-dimethyl-4,4'-bipyridine is observed in GC-MS or LC-MS analysis.

  • Isolation of a byproduct with a mass corresponding to the homocoupled product.

Troubleshooting Workflow:

start High Homocoupling Detected degas Improve Degassing Protocol (e.g., freeze-pump-thaw) start->degas Check Inert Atmosphere pd_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) degas->pd_source reducing_agent Add Mild Reducing Agent (e.g., potassium formate) pd_source->reducing_agent If using Pd(II) ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) pd_source->ligand stoichiometry Adjust Stoichiometry (slight excess of this compound) ligand->stoichiometry temperature Lower Reaction Temperature stoichiometry->temperature base Optimize Base temperature->base boron Use Boronate Ester (Bpin) base->boron end Homocoupling Minimized boron->end

Troubleshooting Decision Tree for Suzuki Homocoupling

Potential CauseRecommended ActionRationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[2]Oxygen promotes the formation of Pd(II) species, which can catalyze the homocoupling of the boronic acid.[3]
Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents).Pd(II) species can directly facilitate homocoupling before the catalytic cycle for cross-coupling begins. Pd(0) precatalysts enter the desired cycle more directly.
Inappropriate Ligand Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Bulky ligands can promote the desired reductive elimination step over side reactions and can help to stabilize the active catalytic species.
Incorrect Stoichiometry Use a slight excess of this compound relative to the boronic acid (e.g., 1.1:1).This can favor the cross-coupling pathway by ensuring the palladium complex is more likely to react with the aryl halide.
High Reaction Temperature Lower the reaction temperature and extend the reaction time if necessary.Elevated temperatures can sometimes favor the kinetics of homocoupling over the desired cross-coupling.
Base Selection The choice of base is critical and can influence the outcome. Weaker bases may be less effective at promoting transmetalation, while overly strong bases can cause other side reactions. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[5]The base activates the boronic acid for transmetalation. The optimal base depends on the specific substrates and reaction conditions.
Issue 2: Homocoupling in Grignard Reagent Formation (Wurtz-type Coupling)

Symptoms:

  • Low yield of the desired product after reaction with an electrophile.

  • Formation of a significant amount of 3,3'-dimethyl-4,4'-bipyridine.

Troubleshooting Workflow:

start High Wurtz Coupling in Grignard Formation mg_activation Ensure Proper Mg Activation (e.g., iodine, 1,2-dibromoethane, grinding) start->mg_activation slow_addition Slow, Dropwise Addition of This compound mg_activation->slow_addition solvent Use Anhydrous THF slow_addition->solvent concentration Maintain Dilute Conditions solvent->concentration end Grignard Yield Improved concentration->end

Troubleshooting Grignard Homocoupling

Potential CauseRecommended ActionRationale
Inactive Magnesium Surface Activate the magnesium turnings before use. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle grinding of the turnings in a dry flask.The surface of magnesium is often coated with a passivating layer of magnesium oxide, which prevents the reaction. Activation exposes fresh magnesium.[6]
High Local Concentration of Aryl Halide Add the solution of this compound in anhydrous THF slowly and dropwise to the stirred suspension of magnesium.A high local concentration of the aryl halide can favor the coupling of two molecules over the formation of the Grignard reagent.[7]
Reaction Temperature Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in a water bath.The reaction is exothermic. Controlling the temperature prevents runaway reactions and can minimize side product formation.
Solvent Choice Ensure the use of anhydrous tetrahydrofuran (THF). Diethyl ether may be less effective for forming Grignard reagents from some bromopyridines.THF is better at solvating and stabilizing the Grignard reagent, which can facilitate its formation and reduce side reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point and may require optimization.

Reaction Scheme:

reactant1 This compound reagents Pd(0) Catalyst Ligand, Base Inert Atmosphere reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 4-Aryl-3-methylpyridine byproduct Ar-Ar (Homocoupling) reagents->product reagents->byproduct

Suzuki-Miyaura Reaction Scheme

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (finely powdered and dried) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Reaction Scheme:

reactant1 This compound reagents Pd Catalyst Ligand, Base Inert Atmosphere reactant1->reagents reactant2 R2NH reactant2->reagents product 4-(NR2)-3-methylpyridine reagents->product

Buchwald-Hartwig Amination Scheme

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a stream of argon, add this compound, NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings (1.5 equiv)

  • Iodine (1 small crystal)

  • This compound (1.0 equiv)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde, 1.0 equiv)

Procedure:

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under a stream of argon.

  • Add the magnesium turnings and the iodine crystal to the flask.

  • Prepare a solution of this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction should initiate (disappearance of iodine color, gentle bubbling). If not, gently warm the flask.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir for an additional hour at room temperature.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of the electrophile in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.[7]

Data on Reaction Conditions

Table 1: Comparison of Bases in the Suzuki Coupling of a Bromomethylpyridine

BaseCatalyst / LigandSolventTemp (°C)Yield (%)Reference (for analogous reactions)
K₂CO₃Pd(dppf)Cl₂Dioxane/Water85-9581[6]
Na₂CO₃PalladacycleWaterRoom Temp98[6]
K₃PO₄Pd(OAc)₂ / SPhosDioxane80High[8]
Cs₂CO₃Pd(OAc)₂ / LigandDioxane80High[8]

Note: Yields are highly substrate and condition-dependent. This table should be used as a guide for selecting initial screening conditions.

Purification Strategies

Removing the homocoupling byproduct (3,3'-dimethyl-4,4'-bipyridine) from the desired product can be challenging due to similar polarities.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system and using a high-resolution silica gel can improve separation. A gradient elution may be necessary.

  • Acid Wash: If the desired product has a different pKa than the homocoupling byproduct, an acid-base extraction might be effective. For example, washing the organic layer with a dilute acid (e.g., 1M HCl) can protonate the pyridine nitrogens and pull the compounds into the aqueous layer. Subsequent basification and re-extraction might afford some separation, although this is often not selective enough for closely related bipyridines.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective method for purification.

References

Technical Support Center: Enhancing the Reactivity of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

The primary challenges stem from the electronic properties of the pyridine ring and potential steric hindrance. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst deactivation or the formation of inactive complexes. This can result in low yields and sluggish reaction rates. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects.

Q2: How does the methyl group at the 3-position influence the reactivity of this compound?

The methyl group at the 3-position can exert a modest steric effect, potentially influencing the approach of bulky reagents or catalysts to the bromine at the 4-position. Electronically, the methyl group is weakly electron-donating, which can slightly modulate the reactivity of the C-Br bond.

Q3: Are there any specific safety precautions for handling this compound?

Yes, this compound is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Low to no product yield with unreacted starting materials.

Possible Cause Troubleshooting Step
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center. Consider using a pre-formed catalyst to ensure the active Pd(0) species is present.
Inefficient Transmetalation This step can be slow for heteroaryl halides. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the transfer from the boronic acid to the palladium complex.[1]
Protodeboronation of Boronic Acid The boronic acid may be degrading, especially with aqueous bases.[1] Use a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt. Ensure anhydrous conditions if using a non-aqueous system.
Poor Solubility Starting materials may not be fully dissolved. Screen different solvent systems, such as 1,4-dioxane/water or toluene/water, to improve solubility.[1]

Issue: Significant formation of byproducts (e.g., homocoupling, debromination).

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid This is often due to the presence of oxygen.[1] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[1]
Debromination of this compound This can occur in the presence of a hydrogen source. Ensure anhydrous solvents and dry reagents. The choice of base can also influence this side reaction.
Buchwald-Hartwig Amination

Issue: Incomplete reaction or low yield.

Possible Cause Troubleshooting Step
Catalyst Inhibition The amine substrate or the product can coordinate to the palladium catalyst. Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) for primary amines and ligands like BINAP or dppf for secondary amines.[2]
Insufficient Base Strength The base may not be strong enough for the deprotonation step. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Amine Volatility For low-boiling point amines, the reaction may need to be performed in a sealed tube to maintain the concentration of the amine.
Grignard Reagent Formation

Issue: Failure of the Grignard reaction to initiate.

Possible Cause Troubleshooting Step
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating.[3]
Presence of Moisture Grignard reactions are highly sensitive to water. Flame-dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether).[3]
Low Reactivity of the Aryl Bromide While less common for aryl bromides, initiation can sometimes be sluggish. Use one of the activation methods mentioned above and ensure good stirring.

Issue: Low yield of the desired product after reaction with an electrophile.

Possible Cause Troubleshooting Step
Wurtz Coupling Homocoupling of the aryl halide can occur. Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide.[3]
Decomposition of the Grignard Reagent The Grignard reagent can be unstable at higher temperatures. Maintain a moderate reaction temperature and use the reagent promptly after its formation. A dark brown or black solution may indicate decomposition.[3]

Experimental Protocols & Data

Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 4-Aryl-3-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative for similar bromopyridines):

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001285-95
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O901670-85
Pd(PPh₃)₄-Na₂CO₃DMF1101265-80
Buchwald-Hartwig Amination of this compound

Reaction Scheme: this compound + R₂NH --(Pd catalyst, ligand, base)--> 4-(R₂N)-3-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, the base, and the palladium precatalyst to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the degassed toluene via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary (Illustrative for similar bromopyridines):

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene11012-2480-95
Pd(OAc)₂BINAPCs₂CO₃Dioxane1001875-90
Pd(OAc)₂dppfK₂CO₃Toluene1002460-75

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_boronate_complex Ar-Pd(II)(R)L₂ transmetalation->pd_boronate_complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_boronate_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(Br)(NHR₂)L]⁺ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition Experimental_Workflow start Start reagent_prep Reagent Preparation (Substrate, Catalyst, Base, etc.) start->reagent_prep inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagent_prep->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_addition->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

Technical Support Center: Workup Procedures for 4-Bromo-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylpyridine. The following sections detail workup procedures for common reactions, address potential issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and "poisoning" the catalyst, which can halt the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent in a Suzuki reaction. What can I do?

A2: Homocoupling is often caused by the presence of oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources. Lowering the reaction temperature may also disfavor the homocoupling pathway.

Q3: My Buchwald-Hartwig amination reaction is sluggish. What are the first things I should check?

A3: For sluggish Buchwald-Hartwig reactions, first verify the quality of your reagents, especially the amine, and ensure anhydrous conditions. The choice of base is also critical; stronger bases like NaOtBu or LHMDS are often required. Additionally, consider using a more electron-rich and sterically hindered phosphine ligand to facilitate the catalytic cycle.

Q4: How do I effectively remove the palladium catalyst from my product containing a pyridine moiety?

A4: The nitrogen atom in your product can chelate with palladium, making it more soluble and difficult to remove by simple filtration.[1] Effective methods include:

  • Filtration through Celite®: A simple first step to remove bulk palladium black.[2][3]

  • Activated Carbon: Treatment with activated carbon can adsorb residual palladium.[1][4]

  • Scavengers: Solid-supported scavengers with high affinity for palladium, such as those with thiol or triamine functionalities, are very effective.[1][4]

  • Column Chromatography: Silica gel chromatography can significantly reduce palladium levels.[2]

  • Crystallization: Purifying the product by crystallization can also be an effective method to remove palladium residues.[1]

Q5: I am having trouble initiating the Grignard reaction with this compound. What should I do?

A5: Grignard reagent formation can be challenging to initiate. Ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is anhydrous.[5] The magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[6]

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos). 2. Use a well-defined palladium pre-catalyst.
Inefficient Oxidative Addition 1. If applicable, switch from a bromide to an iodide starting material. 2. Carefully increase the reaction temperature in 10-20 °C increments.
Poor Reagent Quality 1. Ensure all reagents are pure and solvents are anhydrous. 2. Use fresh boronic acid or consider using a boronate ester for Suzuki reactions.
Incorrect Base/Solvent Combination 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). 2. Screen different solvents (e.g., Dioxane, Toluene, THF, DMF).
Common Side Reactions and Their Mitigation
Side Reaction Mitigation Strategies
Hydrodehalogenation 1. Ensure rigorously dry reagents and solvents. 2. Use high-purity coupling partners. 3. Screen different bases.
Homocoupling of Boronic Acids (Suzuki) 1. Ensure a strictly inert atmosphere (degas solvents thoroughly). 2. Use a direct Pd(0) source. 3. Lower the reaction temperature.
β-Hydride Elimination (Heck) 1. This is an inherent part of the mechanism but can lead to regioisomeric products. Ligand choice can influence selectivity.

Experimental Protocols & Data

Suzuki-Miyaura Coupling

General Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions and Yields: (Note: Yields are based on similar bromopyridine couplings and may require optimization for this compound)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901275-90
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane1001880-95
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1102470-85
Buchwald-Hartwig Amination

General Experimental Protocol:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • Add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite®.[2]

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography or recrystallization.[7]

Representative Reaction Conditions and Yields: (Note: Yields are based on similar bromopyridine couplings and may require optimization for this compound)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001670-90
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1102475-95
PEPPSI-IPr (3)-K₂CO₃ (2.5)t-AmylOH1001865-85
Grignard Reaction

Experimental Protocol for Grignard Reagent Formation and Reaction with an Electrophile (e.g., Aldehyde):

  • Grignard Formation:

    • Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, and allow to cool under an inert atmosphere.

    • Add magnesium turnings (1.2 equiv.) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of this compound (1.0 equiv.) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. Initiation is indicated by a color change and gentle reflux.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir for an additional 1-2 hours. The resulting dark solution is the Grignard reagent.[5]

  • Reaction with Electrophile:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Visualizations

G General Workup Procedure for Cross-Coupling Reactions A Reaction Completion B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Aqueous Wash (Water, then Brine) C->D I Filter through Celite® (to remove catalyst) C->I If Pd black present E Dry Organic Layer (e.g., Na2SO4) D->E F Filter and Concentrate E->F G Purification (Column Chromatography) F->G H Pure Product G->H I->D

Caption: General experimental workflow for the workup of a typical cross-coupling reaction.

G Troubleshooting Low Yield in Pyridine Cross-Coupling start Low Yield or No Reaction q1 Are reagents pure and anhydrous? start->q1 sol1 Purify/dry reagents and solvents. Use fresh boronic acid. q1->sol1 No q2 Is the inert atmosphere rigorous? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Improve degassing procedure. Ensure positive inert gas pressure. q2->sol2 No q3 Is catalyst/ligand appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a pre-catalyst. q3->sol3 No q4 Are conditions optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Screen bases, solvents, and temperature. q4->sol4 No end Improved Yield q4->end Yes a4_no No sol4->q4

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions involving pyridine substrates.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 4-Bromo-3-methylpyridine in their synthetic workflows. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no yield. What is the most common cause?

A1: A primary cause of low or no yield in palladium-catalyzed cross-coupling reactions involving this compound is catalyst poisoning or inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1] This is a well-documented issue with pyridine-containing substrates.

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this signify?

A2: The formation of palladium black indicates catalyst decomposition. This can be triggered by several factors, including high reaction temperatures, an incorrect ligand-to-metal ratio, or the presence of oxygen. When the catalyst decomposes to palladium black, it loses its catalytic activity, leading to a stalled reaction.

Q3: Can impurities in my this compound or other reagents cause catalyst poisoning?

A3: Yes, impurities are a significant source of catalyst poisoning. Sulfur- and phosphorus-containing compounds, as well as other nitrogen-containing heterocycles, can act as potent poisons for palladium catalysts. It is crucial to use high-purity starting materials and solvents to minimize the risk of introducing catalyst poisons.

Q4: How does the methyl group on the pyridine ring affect catalyst poisoning?

A4: The methyl group at the 3-position of this compound is electron-donating, which can increase the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the palladium catalyst, potentially exacerbating catalyst inhibition compared to unsubstituted bromopyridines.

Q5: Are there specific types of cross-coupling reactions that are more susceptible to catalyst poisoning with this substrate?

A5: While catalyst poisoning is a general concern, reactions that are sensitive to the electronic properties of the substrate, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, can all be affected. The success of these reactions often depends on a delicate balance of reaction parameters to mitigate the inhibitory effect of the pyridine nitrogen.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause 1: Catalyst Inhibition by Pyridine Nitrogen

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for the portion of the catalyst that is deactivated by coordination with the pyridine.

    • Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can create a "pocket" around the palladium center that sterically disfavors coordination of the pyridine nitrogen.

    • Consider a Pre-catalyst: Use a well-defined palladium pre-catalyst that is more resistant to deactivation.

Possible Cause 2: Impurities in Reagents or Solvents

  • Troubleshooting Steps:

    • Purify Starting Materials: If the purity of this compound is questionable, consider purification by recrystallization or column chromatography.

    • Use Anhydrous and Degassed Solvents: Oxygen can lead to the oxidation and deactivation of the catalyst and phosphine ligands. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon).

Possible Cause 3: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Optimize Base and Solvent: The choice of base and solvent is critical. A stronger base may be required to facilitate the catalytic cycle, but it can also promote side reactions. Screen different base and solvent combinations. (See Table 2 for examples).

    • Adjust Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If palladium black is observed, consider lowering the reaction temperature.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)

Possible Cause 1: Homocoupling of Boronic Acid (in Suzuki Reactions)

  • Troubleshooting Steps:

    • Rigorous Exclusion of Oxygen: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction setup is completely free of air.

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.

Possible Cause 2: Protodebromination (Replacement of Bromine with Hydrogen)

  • Troubleshooting Steps:

    • Increase Reaction Rate: This side reaction can become significant if the desired cross-coupling is slow. Optimizing the catalyst system and reaction conditions to achieve a faster rate can minimize protodebromination.

    • Use Anhydrous Conditions: Traces of water can be a source of protons for this side reaction. Ensure all reagents and solvents are anhydrous.

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in a Model Suzuki Coupling of a Bromopyridine
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

This table presents fictionalized data for a model Suzuki reaction of 3-bromopyridine with phenylboronic acid to illustrate the relative performance of different catalyst systems.[2] Actual results with this compound may vary and require optimization.

Table 2: Influence of Reaction Parameters on a Model Sonogashira Coupling Conversion
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Conversion (%)
1Pd(OAc)₂ (3)XPhos (6)Et₃NMeCN11085
2Pd(OAc)₂ (3)XPhos (6)Et₃NDMF10098
3Pd(OAc)₂ (3)XPhos (6)Et₃NDMF5081
4Pd(OAc)₂ (3)XPhos (6)Et₃NDMF2532
5Pd(OAc)₂ (1.5)XPhos (3)Et₃NDMF100Low

Data adapted from a Sonogashira coupling of a substituted 4-bromo-pyrazole, illustrating the impact of temperature and catalyst loading on reaction conversion.[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium pre-catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling with this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)

  • Ligand (e.g., XPhos, 4-6 mol%)

  • Base (e.g., Et₃N or Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the degassed solvent, this compound, terminal alkyne, and base via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Catalyst_Poisoning_Pathway Catalyst Poisoning by Pyridine Nitrogen Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Reacts with Substrate Poisoning Coordination of Pyridine Nitrogen Active_Catalyst->Poisoning Inhibitory Pathway Substrate This compound Substrate->Oxidative_Addition Substrate->Poisoning Catalytic_Cycle Product Formation Oxidative_Addition->Catalytic_Cycle Inactive_Complex Inactive Pd-Pyridine Complex Poisoning->Inactive_Complex Inactive_Complex->Active_Catalyst Reversible Inhibition (in some cases)

Caption: Mechanism of catalyst poisoning by pyridine nitrogen.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Reactions Start Low or No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Check_Catalyst->Check_Conditions No Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Yes Change_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Check_Reagents Check Reagents & Solvents Check_Conditions->Check_Reagents No Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Yes Degas_Solvents Use Anhydrous & Degassed Solvents Check_Reagents->Degas_Solvents Yes Success Improved Yield Increase_Loading->Success Change_Ligand->Success Optimize_Temp->Success Optimize_Base->Success Purify_Reagents->Success Degas_Solvents->Success Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation (Purify & Dry) B 2. Solvent Degassing (e.g., N2 Sparge) A->B C 3. Reaction Setup (Under Inert Atmosphere) B->C D 4. Add Reagents, Base, Solvent, Catalyst C->D E 5. Heat to Temperature & Stir D->E F 6. Monitor Reaction (TLC, GC-MS) E->F G 7. Work-up (Quench, Extract) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

References

Technical Support Center: Optimizing Reactions of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylpyridine in cross-coupling reactions. The selection of an appropriate base is critical for reaction success, impacting yield, reaction rate, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions involving this compound?

A1: In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium catalyst.[1][2] For Buchwald-Hartwig amination, the base deprotonates the amine, forming a palladium-amido complex that then undergoes reductive elimination to yield the desired product.[3] In Sonogashira reactions, the base deprotonates the terminal alkyne to form a copper acetylide, which then participates in the catalytic cycle.[4] The basicity of the reaction medium also neutralizes the hydrogen halide byproduct generated during the reaction.[4]

Q2: Which factors should I consider when selecting a base for a reaction with this compound?

A2: Key factors for base selection include:

  • Reaction Type: Different coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) have different mechanistic requirements for the base.

  • Substrate and Coupling Partner: The electronic properties and steric hindrance of both this compound and its coupling partner can influence the optimal base strength.

  • Solvent System: The solubility of the base in the chosen solvent is critical for its effectiveness.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand can be intertwined with the selection of the base for optimal performance.[2]

  • Potential Side Reactions: The base can influence the extent of side reactions such as homocoupling and protodebromination.

Q3: Why am I observing low to no conversion of my this compound starting material?

A3: Low or no conversion can be attributed to several factors related to the base:

  • Insufficient Base Strength: The chosen base may not be strong enough to effectively facilitate the key steps in the catalytic cycle, such as transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination.

  • Poor Solubility of the Base: If the base is not soluble in the reaction solvent, its effectiveness will be severely limited.

  • Incompatibility with other Reagents: The base may be reacting with other components in the reaction mixture in an unproductive manner.

Q4: How can the choice of base help in minimizing side reactions like homocoupling and protodebromination?

A4: The base can play a significant role in controlling side reactions. For instance, in Suzuki coupling, the presence of oxygen can lead to the homocoupling of the boronic acid. While thorough degassing is the primary solution, the reaction rate, which is influenced by the base, can also be a factor.[5] Protodebromination (replacement of the bromine atom with a hydrogen) can be more prevalent with slower reactions; a base that promotes a faster cross-coupling can minimize this side reaction. In some cases, amine bases in Sonogashira reactions can act as a hydride source, potentially leading to dehalogenation.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Related to Base Troubleshooting Steps
Low Yield Insufficient base strength to promote transmetalation.Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.
Poor solubility of the base in the reaction solvent.Select a base that is more soluble in your solvent system, or consider a different solvent. For example, Cs₂CO₃ has better solubility in many organic solvents than K₂CO₃.
Protodebromination The cross-coupling reaction is too slow, allowing for the side reaction to occur.Use a more active base to increase the rate of the desired reaction.
The base is too strong and is promoting the decomposition of the starting material or product.Consider a weaker base, such as Na₂CO₃, or carefully control the reaction temperature.
Sonogashira Coupling
Problem Potential Cause Related to Base Troubleshooting Steps
Low Yield Incomplete deprotonation of the terminal alkyne.Use a stronger amine base like diisopropylethylamine (DIPEA) or consider using an inorganic base like K₂CO₃ in a suitable solvent.
Glaser Coupling (Alkyne Homocoupling) The reaction conditions favor the copper-catalyzed homocoupling.While primarily mitigated by using copper-free conditions and ensuring an inert atmosphere, the choice of base can influence the overall reaction kinetics.[7]
Dehalogenation The amine base may be acting as a hydride source.Try a different amine base or switch to a non-amine base like K₂CO₃.[6] Lowering the reaction temperature may also help.[6]
Buchwald-Hartwig Amination
Problem Potential Cause Related to Base Troubleshooting Steps
Low Yield The base is not strong enough to deprotonate the amine.Use a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
The base is sterically hindering the reaction.While strong, some bases can be very bulky. Consider a less hindered but still strong base.
Side Reactions The base is too reactive and is causing decomposition of the starting materials or product.Carefully control the reaction temperature and consider a slightly weaker base if possible.

Data Presentation: Base Selection in Cross-Coupling Reactions

The following tables summarize commonly used bases for different cross-coupling reactions. The effectiveness of a base is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. The data provided is for illustrative purposes and should be used as a starting point for optimization.

Table 1: Base Selection for Suzuki-Miyaura Coupling of Aryl Bromides

BasepKa of Conjugate AcidCommon SolventsTypical Yield Range (%)Notes
Na₂CO₃10.3Toluene/H₂O, Dioxane/H₂O, DMF/H₂O70-98A common and effective base.[8][9]
K₂CO₃10.3Toluene/H₂O, Dioxane/H₂O75-95Frequently used and often gives good results.[2]
Cs₂CO₃10.3Dioxane, Toluene, THF80-99Higher solubility in organic solvents can be advantageous for challenging couplings.[2]
K₃PO₄12.3Dioxane, Toluene, THF85-99A stronger base that can be very effective for less reactive substrates.[10][11]
Et₃N10.8Toluene, THFLower yields generally observed for Suzuki reactions compared to inorganic bases.[8]Generally less effective for Suzuki couplings.

Table 2: Base Selection for Sonogashira Coupling of Aryl Bromides

BasepKa of Conjugate AcidCommon SolventsTypical Yield Range (%)Notes
Et₃N (Triethylamine)10.8THF, DMF, Toluene60-95A very common and effective base for Sonogashira reactions.[4]
i-Pr₂NEt (DIPEA)11.0THF, DMF65-98A more sterically hindered amine base that can sometimes improve results.
K₂CO₃10.3DMF, Acetonitrile50-90Can be used in copper-free Sonogashira protocols.
Cs₂CO₃10.3DMF, Toluene70-95Effective in copper-free conditions.[4]

Table 3: Base Selection for Buchwald-Hartwig Amination of Aryl Bromides

BasepKa of Conjugate AcidCommon SolventsTypical Yield Range (%)Notes
NaOtBu19.0Toluene, Dioxane, THF80-99A very common and highly effective strong, non-nucleophilic base.[12]
KOtBu19.0Toluene, Dioxane, THF80-99Similar in reactivity to NaOtBu.
LHMDS29.5Toluene, THF75-95A very strong, non-nucleophilic base, useful for less reactive amines.
K₃PO₄12.3Dioxane, Toluene60-90A milder inorganic base that can be effective in some cases.[12]
Cs₂CO₃10.3Dioxane, Toluene50-85Can be used for certain substrates and amine partners.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of this compound

This is a generalized procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

BaseSelectionWorkflow cluster_start Reaction Planning cluster_considerations Key Considerations cluster_selection Base Selection cluster_optimization Optimization & Troubleshooting Start Define Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Base_Strength Base Strength (pKa) Start->Base_Strength Evaluate Solubility Solubility Start->Solubility Evaluate Side_Reactions Potential Side Reactions Start->Side_Reactions Evaluate Inorganic Inorganic Base (e.g., K2CO3, K3PO4) Base_Strength->Inorganic Guides Selection Organic Organic Base (e.g., Et3N, NaOtBu) Base_Strength->Organic Guides Selection Solubility->Inorganic Guides Selection Solubility->Organic Guides Selection Side_Reactions->Inorganic Guides Selection Side_Reactions->Organic Guides Selection Optimization Reaction Optimization (Temperature, Time, Concentration) Inorganic->Optimization Proceed to Organic->Optimization Proceed to Troubleshooting Troubleshooting (Low Yield, Byproducts) Optimization->Troubleshooting If issues arise

Caption: A workflow for base selection in this compound reactions.

SuzukiCatalyticCycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-Br(L2) 4-Me-3-Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) 4-Me-3-Py-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 4-Me-3-Py-R Reductive_Elimination->Product Base_Role Base (e.g., K2CO3) activates Boronic Acid Base_Role->Transmetalation Facilitates

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

TroubleshootingLogic cluster_yield_solutions Low Yield Solutions cluster_side_product_solutions Side Product Solutions Problem Problem Encountered Low_Yield Low Yield / No Reaction Problem->Low_Yield Side_Products Side Products Observed Problem->Side_Products Stronger_Base Increase Base Strength (e.g., K2CO3 -> K3PO4) Low_Yield->Stronger_Base Is base strong enough? Check_Solubility Check Base Solubility Low_Yield->Check_Solubility Is base soluble? Milder_Base Consider Milder Base Side_Products->Milder_Base Is base too reactive? Optimize_Temp Optimize Temperature Side_Products->Optimize_Temp Is temperature too high? Degas Ensure Rigorous Degassing Side_Products->Degas Is O2 present (homocoupling)?

Caption: A decision tree for troubleshooting common reaction issues.

References

reaction monitoring techniques for 4-Bromo-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and reaction monitoring of 4-Bromo-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired purity profile.

  • From 3-Methyl-4-nitropyridine: This method involves a two-step process:

    • Hydrogenation reduction of 4-methyl-3-nitropyridine using a catalyst like Pd/C to yield 4-methyl-3-aminopyridine.[1]

    • The resulting aminopyridine undergoes a Sandmeyer-type reaction. It is treated with hydrobromic acid, followed by the addition of bromine and sodium nitrite to form the diazonium salt, which is then converted to this compound.[1][2]

  • Direct Bromination of 3-Methylpyridine: This approach involves the direct electrophilic bromination of 3-methylpyridine. A common procedure uses bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) at elevated temperatures.[3][4]

Q2: Which techniques are recommended for monitoring the reaction progress?

A multi-technique approach is recommended for comprehensive reaction monitoring.[5] The most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components of the reaction mixture and provides their mass, allowing for the identification of the product, remaining reactants, and volatile impurities.[5][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative analysis, providing accurate measurements of the purity of the product and the relative amounts of non-volatile impurities.[5][8]

Q3: What are the potential impurities I might encounter during the synthesis?

The impurity profile largely depends on the synthetic route chosen. Common impurities include:

  • Isomeric Byproducts: Such as 3-Bromo-4-methylpyridine, which can arise from non-regioselective bromination.[5][7]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of species like 2,5-dibromo-3-methylpyridine.[5][7]

  • Unreacted Starting Material: Incomplete reactions can leave residual 3-methylpyridine or 3-amino-4-methylpyridine.[7]

  • Phenolic Byproducts: In Sandmeyer-type reactions, the diazonium salt intermediate can react with water to form hydroxy-pyridines.[5][7]

Q4: How can I effectively identify and characterize the product and its impurities?

A combination of spectroscopic and chromatographic techniques is most effective:

  • GC-MS: Ideal for separating and identifying volatile impurities by comparing their mass spectra to known standards or libraries.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous confirmation of the desired product structure and the identification of isomers based on distinct chemical shifts and coupling patterns.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization (Sandmeyer route).[7] 2. Decomposition of the diazonium salt.[7] 3. Sub-optimal reaction temperature.[4] 4. Poor quality or degradation of reagents.1. Ensure slow, dropwise addition of sodium nitrite at low temperatures (e.g., -5 to 0 °C).[2][7] 2. Use the diazonium salt intermediate immediately after its formation.[7] 3. Carefully control the temperature as specified in the protocol for both bromination and diazotization steps.[2][4] 4. Verify the purity and integrity of all starting materials and reagents.
Significant Di-brominated Impurities 1. Excess of the brominating agent (e.g., bromine).[7] 2. Reaction temperature is too high.[7] 3. Prolonged reaction time.1. Use the correct stoichiometry of the brominating agent. 2. Maintain the recommended low temperature during the addition of bromine.[7] 3. Monitor the reaction closely using TLC or GC and stop the reaction once the starting material is consumed.[5]
Presence of Isomeric Impurities Non-regioselective bromination, particularly in the direct bromination of 3-methylpyridine.[5][7]1. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. 2. If isomers are unavoidable, use column chromatography for purification.[2]
TLC Plate Shows Streaking or Inconsistent Rf Values 1. TLC chamber is not properly saturated with the eluent.[6] 2. Sample is too concentrated, causing overloading. 3. The chosen eluent system is not optimal.1. Place a piece of filter paper in the developing chamber and allow it to equilibrate for at least 15 minutes before running the plate.[6] 2. Dilute the reaction mixture sample before spotting it on the TLC plate. 3. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation.[6]
Product and Impurities Co-elute in HPLC or GC The current analytical method lacks sufficient resolution.1. For HPLC: Modify the mobile phase gradient, change the column (e.g., to one with a different stationary phase or particle size), or adjust the flow rate and column temperature.[8] 2. For GC: Adjust the oven temperature program (e.g., use a slower ramp rate), change the carrier gas flow rate, or use a different type of GC column.[5]

Data Presentation: Comparison of Monitoring Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a liquid mobile phase.[6]Qualitative assessment of reaction completion by observing the disappearance of starting material and appearance of product spots.Simple, rapid, and cost-effective.[6]Provides limited quantitative information; resolution may be insufficient for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning, followed by mass-based identification.[5]Purity percentage and identification of volatile components, including isomers and byproducts.High resolution for volatile compounds; definitive identification via mass spectrum.[5]Not suitable for non-volatile or thermally labile compounds.[5]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Accurate quantification of product purity and non-volatile impurities.Versatile for a broad range of compounds; excellent quantitative accuracy.[5][8]Peak identification can be ambiguous without a reference standard.[5]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Prepare a developing chamber with a suitable eluent system (e.g., 30:70 ethyl acetate/hexanes) and a piece of filter paper. Cover and let it saturate for 15 minutes.[6]

  • Spotting: Using separate capillary tubes, spot the starting material, the reaction mixture, and a "cospot" (reaction mixture spotted on top of the starting material) on the pencil line.[9] The cospot helps confirm the identity of the starting material spot in the reaction lane.[9]

  • Development: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate is dry, visualize the spots under a UV lamp (254 nm), as pyridine derivatives are typically UV-active.[6]

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable solvent (e.g., ethyl acetate). Dilute the organic extract to a concentration of approximately 1 mg/mL.[5]

  • Instrumentation Parameters (Typical):

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.[5]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Inlet Temperature: 250 °C.[5]

    • Oven Program: Start at 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: 40-400 amu.[5]

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram and mass spectra to identify the product and any impurities.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Prepare a sample solution by accurately weighing and dissolving the crude product in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).[8]

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically used to elute all components.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection: UV at 254 nm.[8]

  • Analysis: Inject the sample and use the area normalization method to calculate the percentage purity of this compound.

Visualizations

G cluster_prep Preparation cluster_workup Work-up & Purification cluster_analysis Analysis Start Reaction Setup: 3-Methylpyridine Derivative + Brominating Agent Monitor Reaction Monitoring (TLC, GC-MS, HPLC) Start->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Analyze Purity & Identity Confirmation (GC-MS, HPLC, NMR) Purify->Analyze Product Pure this compound Analyze->Product

Caption: General workflow for the synthesis and monitoring of this compound.

G Problem Low Product Yield Detected CheckReagents Verify Reagent Quality & Stoichiometry Problem->CheckReagents CheckTemp Review Reaction Temperature Control Problem->CheckTemp CheckTime Assess Reaction Time Problem->CheckTime Optimize Optimize Conditions & Repeat Synthesis CheckReagents->Optimize CheckTemp->Optimize Impurity High Impurity Levels? CheckTime->Impurity Impurity->Optimize No Purify Improve Purification Protocol Impurity->Purify Yes

Caption: Troubleshooting logic for addressing low product yield in synthesis.

G Prep Prepare TLC Plate & Chamber Spot Spot Samples: SM, Rxn, Cospot Prep->Spot Develop Develop Plate in Chamber Spot->Develop Visualize Dry & Visualize (UV Lamp) Develop->Visualize Interpret Interpret Results: Check SM Spot Visualize->Interpret

Caption: Step-by-step workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

References

Technical Support Center: Synthesis of 4-Bromo-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-3-methylpyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important chemical intermediates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Direct Bromination of 4-methylpyridine: This method involves the direct reaction of 4-methylpyridine with a brominating agent.[1][2] A common approach uses bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a promoter such as potassium bromide (KBr) at elevated temperatures.[1][2][3] Another variation employs 20% oleum with bromine at high temperatures.[4]

  • Two-Step Synthesis from 4-Methyl-3-nitropyridine: This route begins with the hydrogenation reduction of 4-Methyl-3-nitropyridine to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction.[5] The amino group is diazotized with sodium nitrite in the presence of an acid (like HBr) and then displaced by bromine.[3][5]

Q2: I am experiencing low yields in the direct bromination of 4-methylpyridine. What are the possible causes and solutions?

Low yields in direct bromination are a common issue.[5] Here are several factors to consider:

  • Inadequate Temperature Control: The reaction is typically performed at elevated temperatures (around 120°C or even 160-170°C).[3][4] Ensure your reaction temperature is stable and within the optimal range for the specific protocol you are following.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is crucial. Ensure it is anhydrous and of high quality, as moisture can deactivate it.

  • Reaction Time: Some protocols require extended reaction times, up to 26 hours, to achieve a reasonable yield.[3][6] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Formation of Byproducts: Over-bromination can lead to the formation of di- or poly-brominated species, such as 3,5-dibromo-4-methylpyridine.[7] Careful control of stoichiometry and reaction conditions is essential to minimize these side products.

  • Purification Losses: The crude product often requires purification by column chromatography or steam distillation, which can lead to significant material loss.[3][4][6] Optimize your purification technique to maximize recovery.

Q3: The purification of this compound by column chromatography is proving difficult. Are there any tips?

Purification can be challenging. Here are some suggestions:

  • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate.[3][6] You may need to optimize the ratio (e.g., 6:1) to achieve good separation of the desired product from impurities.

  • Silica Gel Quality: Use high-quality silica gel with a consistent particle size for better resolution.

  • Alternative Purification Methods: For larger scales, steam distillation has been used as an alternative to chromatography.[4]

Q4: What are the key challenges when using this compound derivatives in Suzuki cross-coupling reactions?

While this compound is a valuable substrate for Suzuki and other cross-coupling reactions, challenges can arise:[8]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for achieving high yields.[9][10] For instance, Tetrakis(triphenylphosphine)palladium(0) is commonly used.[9][10]

  • Base Selection: The choice of base can significantly impact the reaction outcome. Potassium phosphate (K₃PO₄) is often employed.[9][10]

  • Reaction Conditions: Temperature and solvent are crucial parameters. A mixture of 1,4-dioxane and water is a common solvent system, with temperatures ranging from 85-95°C.[9][10]

  • Substrate Stability: Bromopyridine derivatives can sometimes be unstable. It has been noted that free-base 4-bromopyridine can self-oligomerize, and some derivatives may oxidize over time.[11] Using the HCl salt or freshly purifying the starting material may be necessary.[11]

Troubleshooting Guides

Problem 1: Low Yield in the Sandmeyer Reaction for 3-Bromo-4-methylpyridine Synthesis
Symptom Possible Cause Troubleshooting Step
Low to no product formation after diazotization and bromination.Incorrect Temperature: The diazotization step is highly temperature-sensitive and must be performed at low temperatures (e.g., -10°C to 0°C).[5]Maintain strict temperature control using an ice-salt bath or a cryocooler. Monitor the internal reaction temperature closely.
Premature Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is too high or if they are allowed to stand for too long before the addition of the bromine source.Proceed with the bromine addition immediately after the formation of the diazonium salt.
Inefficient Diazotization: The amount of sodium nitrite and acid is critical.Ensure the correct stoichiometry of sodium nitrite and hydrobromic acid is used. The slow, dropwise addition of the sodium nitrite solution is crucial.[3][5]
Oily, impure product after workup.Incomplete Reaction: The reaction may not have gone to completion.Stir the reaction for the recommended time after all reagents have been added.[3] Monitor by TLC to confirm the disappearance of the starting material.
Side Reactions: The pH during workup is important.Carefully adjust the pH to 9 with a sodium hydroxide solution while keeping the temperature below 20°C to avoid side reactions.[3]
Problem 2: Impurities in the Final this compound Product
Symptom Possible Cause Troubleshooting Step
Presence of starting material (4-methylpyridine) in the final product.Incomplete Bromination: The reaction did not go to completion.Increase the reaction time or consider a slight excess of the brominating agent. Ensure the reaction temperature is maintained.
Presence of higher molecular weight impurities (dibromo- or polybromo- derivatives).Over-bromination: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high.Carefully control the amount of bromine added. Consider a lower reaction temperature or a shorter reaction time.
Product appears as a dark oil.Decomposition or side product formation. Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the reaction, especially at high temperatures.[3][6] Purify the product using column chromatography or distillation to remove colored impurities.

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic protocols for this compound and its precursors.

Starting Material Product Key Reagents Temperature (°C) Time (h) Yield (%) Purity (%) Reference
4-Methyl-3-nitropyridine4-methyl-3-aminopyridine10% Pd/C, H₂ (0.5MPa)301597-[5]
4-methyl-3-aminopyridine3-Bromo-4-methylpyridineHBr, Br₂, NaNO₂-5 to 01-1.195-[3][5]
4-methylpyridine3-Bromo-4-methylpyridineAlCl₃, KBr, Br₂120265799.9[3][6]
4-methylpyridine3-Bromo-4-methylpyridine20% Oleum, Br₂160-1701566-[4]
2-methyl-3-nitropyridin-4-ol4-bromo-2-methyl-3-nitropyridinePOBr₃140349.7-[12]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine from 4-methyl-3-aminopyridine[3][5]
  • Salt Formation: In a reaction vessel cooled with an ice-salt bath, add 4-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).

  • Bromination: Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

  • Diazotization: While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42g) dropwise over 1 to 1.1 hours. Continue stirring for an additional 30 minutes at below 0°C.

  • Workup: Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, ensuring the temperature does not exceed 20°C.

  • Extraction and Purification: Extract the reaction mixture with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Direct Bromination of 4-methylpyridine[3][6]
  • Reaction Setup: Under a nitrogen atmosphere, slowly add 4-methylpyridine (0.054 mol) to a stirred mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol) at room temperature. Stir for 1 hour.

  • Bromination: Heat the mixture to 120°C and add bromine (0.07 mol) dropwise over approximately 1 hour.

  • Reaction: Continue heating and stirring at 120°C for 26 hours.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice with stirring. Neutralize the pH with a sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers and recover the solvent. Purify the resulting oily product by column chromatography using a petroleum ether:ethyl acetate (6:1) eluent system.

Visualizations

Synthesis_Workflows cluster_0 Route 1: From 4-Methyl-3-nitropyridine cluster_1 Route 2: Direct Bromination A1 4-Methyl-3-nitropyridine B1 4-methyl-3-aminopyridine A1->B1 H₂, Pd/C C1 This compound B1->C1 1. HBr, NaNO₂ 2. Br₂ A2 4-methylpyridine B2 This compound A2->B2 Br₂, AlCl₃, KBr or Oleum

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield in Direct Bromination Temp Is Temperature Stable & Optimal? Start->Temp Catalyst Is Catalyst Anhydrous & Active? Temp->Catalyst Yes AdjustTemp Adjust & Stabilize Temperature Temp->AdjustTemp No Time Is Reaction Time Sufficient? Catalyst->Time Yes ReplaceCatalyst Use Fresh, Anhydrous Catalyst Catalyst->ReplaceCatalyst No Purification Is Purification Optimized? Time->Purification Yes MonitorTime Monitor by TLC/GC & Adjust Time Time->MonitorTime No OptimizePurification Optimize Column Conditions or Consider Distillation Purification->OptimizePurification No End Yield Improved Purification->End Yes AdjustTemp->Temp ReplaceCatalyst->Catalyst MonitorTime->Time OptimizePurification->Purification

Caption: Troubleshooting workflow for low yield in direct bromination.

References

Technical Support Center: Strategies to Increase the Yield of 4-Aryl-3-Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aryl-3-methylpyridines. The information is presented in a question-and-answer format to offer direct and actionable solutions to specific experimental issues.

Troubleshooting Guides & FAQs

This section is organized by the synthetic method.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a widely used method for the preparation of dihydropyridines, which can then be oxidized to pyridines. However, researchers often face challenges with low yields and side product formation.[1][2]

Q1: My Hantzsch reaction is resulting in a very low yield of the desired 4-aryl-3-methylpyridine. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors.[3] The classical approach often involves harsh reaction conditions and long reaction times, which can lead to product degradation.[2] Here are key areas to investigate for yield improvement:

  • Suboptimal Reaction Conditions:

    • Solvent and Temperature: The choice of solvent is critical. While ethanol is commonly used, aqueous micellar solutions have been shown to significantly improve yields.[2] Ultrasonic irradiation in aqueous micelles can lead to yields above 90%.[2] Microwave-assisted synthesis can also dramatically reduce reaction times from hours to minutes and provide excellent yields (82-94%).[3]

    • Catalyst: The use of a catalyst can significantly accelerate the reaction. Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids can be effective.[2][4] For instance, PTSA under ultrasonic irradiation in an aqueous solution has been reported to give a 96% yield.[2]

  • Incomplete Reaction:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Classical Hantzsch reactions can be slow, so ensure the reaction has gone to completion.[5]

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be cautious as excessive heat can lead to byproduct formation.[5]

  • Inefficient Aromatization of the Dihydropyridine Intermediate:

    • The final step of oxidizing the dihydropyridine intermediate to the pyridine is crucial. Classical oxidants like nitric acid, CrO₃, and KMnO₄ can be harsh and lead to side products.[1][3]

    • Milder Oxidizing Agents: Consider using milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1][2]

Q2: I am observing significant formation of byproducts in my Hantzsch reaction. How can I minimize them?

A2: Byproduct formation often arises from competing reaction pathways. With at least five proposed mechanistic pathways for the Hantzsch reaction, varying conditions can lead to unexpected products.[2]

  • Control of Intermediates: The reaction proceeds through the formation of a Knoevenagel condensation product and an enamine.[6] Carefully controlling the conditions to favor the desired reaction pathway is key. This can be achieved by optimizing the temperature and the order of reagent addition.[3]

  • Self-Condensation: The β-ketoester can undergo self-condensation. Using a slight excess of the aldehyde and ammonia source can help to minimize this side reaction.[7]

  • Oxidation of the Product: The desired 1,4-dihydropyridine can be over-oxidized to the corresponding pyridine under the reaction conditions, especially in the presence of air.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.[8]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[5]

Q1: My Kröhnke synthesis is giving a low yield of the 4-aryl-3-methylpyridine. What are the common points of failure?

A1: A frequent issue in the Kröhnke synthesis is the incomplete cyclization and aromatization of the 1,5-dicarbonyl intermediate that forms after the initial Michael addition.[1] To drive the reaction to completion, consider the following:

  • Nitrogen Source: Ensure an adequate amount of the nitrogen source, typically ammonium acetate, is used to promote the ring-closure step.[1][5]

  • Reaction Temperature: The reaction is often carried out in refluxing glacial acetic acid or methanol.[5] The temperature must be high enough to facilitate the dehydration and aromatization steps.[1]

Q2: I am isolating a significant amount of the Michael adduct instead of the final pyridine product. How can I favor cyclization?

A2: The formation of the Michael adduct is a key intermediate step, but its conversion to the final pyridine is essential.[1] To promote the subsequent cyclization:

  • Increase Reaction Time or Temperature: Providing more energy by increasing the reaction time or temperature can facilitate the necessary cyclization and elimination steps.[1]

  • Ammonia Source: Using a sufficient excess of ammonium acetate can help to shift the equilibrium towards the cyclized product.[1]

Q3: What are common side products in the Kröhnke synthesis and how can I prevent them?

A3: Besides the uncyclized Michael adduct, other side reactions can occur:

  • Self-Condensation: The α,β-unsaturated ketone can undergo self-condensation.[9] This can be minimized by the slow and controlled addition of the reactants.[9]

  • Partially Aromatized Products: Dihydropyridine intermediates may be present if the final aromatization step is incomplete.[9] The addition of a mild oxidizing agent or ensuring the reaction conditions promote spontaneous aromatization can drive the reaction to completion.[9]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming the C-C bond between a 4-halo-3-methylpyridine and an arylboronic acid. However, the nitrogen atom in the pyridine ring can complicate the catalytic cycle.

Q1: I am getting a low yield in the Suzuki coupling of 4-halo-3-methylpyridine with an arylboronic acid. What should I troubleshoot?

A1: Low yields in Suzuki couplings involving pyridines are often related to the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical.[10] For sterically hindered substrates, bulky and electron-rich ligands such as SPhos and XPhos are often effective.[10][11] Buchwald precatalysts (e.g., XPhos Pd G3) can also be highly efficient for coupling with challenging chloro-pyridines.[12]

  • Base and Solvent System: The base and solvent system can dramatically influence the reaction outcome.[10] A common and effective combination for challenging couplings is potassium phosphate (K₃PO₄) in 1,4-dioxane.[10] Anhydrous and finely ground bases are recommended to avoid side reactions.[10]

  • Reaction Temperature: Many Suzuki couplings require heating, typically between 80-120 °C, to proceed at a reasonable rate.[12]

Q2: I am observing significant amounts of homocoupling of my arylboronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen which can oxidize the active Pd(0) catalyst to Pd(II).[10]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried and that solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[10]

Q3: I am struggling with protodeboronation of my arylboronic acid. What can I do?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is another common side reaction.

  • Use of a More Stable Boron Reagent: Consider using a more stable derivative, such as a pinacol boronate ester or a potassium aryltrifluoroborate salt, which are less susceptible to protodeboronation.[10]

  • Anhydrous Conditions: Using an anhydrous, non-aqueous solvent system and an anhydrous base like potassium phosphate can help to minimize this side reaction.[10]

Q4: My final product is contaminated with impurities derived from the phosphine ligand. How can I avoid this?

A4: A frequently overlooked source of impurities is the phosphine ligand itself. Triarylphosphine ligands can sometimes transfer an aryl group to the palladium center, leading to unwanted byproducts.[6][13]

  • Ligand Choice: To avoid this, consider switching to dialkylbiaryl phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, which do not contain easily transferable aryl groups.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis of 1,4-Dihydropyridines
EntryCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
1Fe₃O₄@Phen@Cu25 mgWater600.598[14]
2AlFeO₃@SiO₂@SO₃H10 mgSolvent-free1000.3398[14]
3Trichloroisocyanuric acid (TCCA)10 mol%Water:Ethanol (1:1)Reflux1-485-95[14]
4None-Water (sealed vessel)70-75396[14]
5p-Toluenesulfonic acid (p-TSA)20 mol%Solvent-free-0.2590[15]
Table 2: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Halopyridines
HalopyridineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80696[12]
3-ChloropyridineXPhos Pd G3K₃PO₄2-MeTHF10012-24>95[12]
4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O80186[13]
4-BromopyridinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O80198[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 4-Aryl-3-methyl-1,4-dihydropyridine Derivative[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl 2-methylacetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Kröhnke Synthesis of a 2,4,6-Triarylpyridine[16]

Reactants:

  • Substituted acetophenone (2.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Ammonium acetate (excess)

Procedure:

  • In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.

  • Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The reaction mixture will become a melt and then solidify upon completion.

  • Allow the mixture to cool to room temperature.

  • Treat the solid residue with water and break it up.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 3: Suzuki-Miyaura Coupling of a 3-Chloro-4-methylpyridine using a Buchwald Precatalyst[12]

Materials:

  • 3-Chloro-4-methylpyridine (1.0 mmol)

  • Arylboronic acid pinacol ester (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%)

  • Degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 3-chloro-4-methylpyridine, arylboronic acid pinacol ester, and potassium phosphate.

  • Add the Buchwald precatalyst.

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 2-MeTHF via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions incomplete_reaction Incomplete Reaction? start->incomplete_reaction poor_aromatization Poor Aromatization? start->poor_aromatization optimize_solvent_temp Optimize Solvent & Temp (e.g., aq. micelles, MW) suboptimal_conditions->optimize_solvent_temp Yes use_catalyst Use Catalyst (e.g., PTSA) suboptimal_conditions->use_catalyst Yes monitor_tlc Monitor by TLC, Increase Reaction Time incomplete_reaction->monitor_tlc Yes milder_oxidant Use Milder Oxidant (e.g., FeCl3, MnO2) poor_aromatization->milder_oxidant Yes

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Krohnke_Workflow start Start: Prepare Reactants mix_reactants Mix α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH4OAc start->mix_reactants heat Heat Reaction Mixture (e.g., 120-140°C) mix_reactants->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup cool->workup purify Purify Product (Recrystallization/Chromatography) workup->purify end Characterize Pure 4-Aryl-3-Methylpyridine purify->end

Caption: General experimental workflow for the Kröhnke pyridine synthesis.

Suzuki_Troubleshooting_Side_Reactions start Side Reactions in Suzuki Coupling homocoupling Homocoupling of Boronic Acid? start->homocoupling protodeboronation Protodeboronation? start->protodeboronation ligand_impurity Ligand-Derived Impurity? start->ligand_impurity exclude_o2 Strictly Exclude O2 (Degas Solvents) homocoupling->exclude_o2 Yes stable_boron Use Stable Boron Reagent (Ester or BF3K salt) protodeboronation->stable_boron Yes anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes change_ligand Switch to Bulky Alkylphosphine or NHC Ligand ligand_impurity->change_ligand Yes

Caption: Troubleshooting common side reactions in Suzuki coupling for pyridine synthesis.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 4-Bromo-3-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3-methylpyridine and its structural isomers. Due to the limited availability of public NMR data for this compound, this document focuses on the characterization of its common isomers: 3-Bromo-4-methylpyridine, 2-Bromo-5-methylpyridine, and 5-Bromo-2-methylpyridine. The provided data serves as a valuable reference for researchers, scientists, and drug development professionals in identifying and differentiating these compounds.

Comparative NMR Data

The following table summarizes the reported 1H and 13C NMR chemical shift data for the isomers of bromo-methylpyridine. These values are crucial for structural elucidation and purity assessment.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Solvent
3-Bromo-4-methylpyridine 8.46 (s, 1H), 8.39 (d, J=4.9 Hz, 1H), 7.22 (d, J=4.9 Hz, 1H), 2.44 (s, 3H)Not readily availableCDCl3
2-Bromo-5-methylpyridine 8.32 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.2, 2.4 Hz, 1H), 7.42 (d, J=8.2 Hz, 1H), 2.33 (s, 3H)148.9, 141.9, 139.6, 126.4, 122.9, 17.9CDCl3
5-Bromo-2-methylpyridine 8.42 (d, J=2.2 Hz, 1H), 7.69 (dd, J=8.2, 2.2 Hz, 1H), 7.10 (d, J=8.2 Hz, 1H), 2.47 (s, 3H)Not readily availableCDCl3

Note: The data presented is compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

A general protocol for the NMR analysis of bromomethylpyridine derivatives is outlined below. This can be adapted for specific instruments and experimental requirements.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyridine derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument used.[1]

  • 1H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 for Bruker instruments).[1]

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.[1]

    • Relaxation Delay (D1): 1-2 seconds.[1]

    • Spectral Width: Approximately 12-16 ppm.

    • Temperature: 298 K.

  • 13C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 for Bruker instruments).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: Approximately 200-220 ppm.

    • Temperature: 298 K.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the molecular structure.

  • Utilize 2D NMR techniques such as COSY, HSQC, and HMBC for more complex structures or to confirm assignments.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (1H, 13C, etc.) NMR_Tube->Spectrometer Insert Sample FID FID Signal Spectrometer->FID Acquire Data FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Calibration Phasing->Calibration Spectrum Processed Spectrum Calibration->Spectrum Integration Integration Spectrum->Integration Shifts Chemical Shifts Spectrum->Shifts Coupling Coupling Constants Spectrum->Coupling Structure Structure Elucidation Integration->Structure Shifts->Structure Coupling->Structure

General workflow for NMR analysis.

This guide provides a foundational understanding of the NMR characteristics of bromo-methylpyridine isomers. Researchers are encouraged to acquire their own data for this compound and use the information presented here as a comparative reference. Advanced 2D NMR techniques are recommended for unambiguous structural assignment.[2]

References

A Comparative Guide to the Mass Spectrometry of 4-Bromo-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 4-bromo-3-methylpyridine and its derivatives. Given the utility of substituted pyridines as key intermediates in pharmaceutical synthesis, understanding their mass spectrometric behavior is crucial for identification, structural elucidation, and quality control. This document outlines common analytical methodologies, presents expected fragmentation patterns based on established principles, and offers detailed experimental protocols.

Introduction to Mass Spectrometry of Halogenated Pyridines

Mass spectrometry is an essential analytical technique in synthetic and medicinal chemistry. For compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a prevalent method. EI is a hard ionization technique that provides reproducible fragmentation patterns, which act as a molecular fingerprint, aiding in structural confirmation.[1]

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.[2][3]

Predicted Mass Spectrum and Fragmentation Data

While specific experimental spectra for this compound are not widely published, a reliable fragmentation pattern can be predicted based on the principles of mass spectrometry and data from similar structures like bromopyridines and methylpyridines.[4][5][6] The molecular weight of this compound (C₆H₆BrN) is 172.02 g/mol .[7]

The major expected ions in an Electron Ionization (EI) mass spectrum are summarized below.

m/z (mass-to-charge ratio) Proposed Ion/Fragment Description of Fragmentation Pathway Key Feature
171 / 173[C₆H₆BrN]⁺Molecular Ion ([M]⁺) : The intact molecule after losing one electron.M/M+2 Pattern : Confirms the presence of one bromine atom.[3]
156 / 158[C₅H₃BrN]⁺[M-CH₃]⁺ : Loss of a methyl radical from the parent ion.Bromine isotope pattern is retained.
92[C₆H₆N]⁺[M-Br]⁺ : Loss of a bromine radical. This is a common fragmentation for bromo-aromatic compounds.[2]A single peak, as the bromine isotope is lost.
77[C₅H₃N]⁺[M-Br-CH₃]⁺ : Subsequent loss of a methyl group after the loss of bromine.Represents the pyridine ring after loss of both substituents.

Comparison of Analytical Approaches

Technique Principle Advantages for this compound Limitations
GC-MS (EI) Separates volatile compounds via GC, followed by hard ionization (EI) causing extensive, reproducible fragmentation.[1]Provides a detailed structural fingerprint. Excellent for identifying isomers if chromatographic separation is achieved. Volatile nature of the analyte is suitable for GC.The molecular ion may be weak or absent in some cases due to the high energy of ionization.
LC-MS (ESI) Separates compounds by liquid chromatography, followed by soft ionization (Electrospray Ionization).Better for less volatile or thermally labile derivatives. Often yields a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]Provides less structural information from fragmentation compared to EI unless tandem MS (MS/MS) is used.

For routine identification and structural confirmation of this compound, GC-MS with EI is the preferred method due to its robust fragmentation data.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Objective: To obtain a mass spectrum, determine the molecular weight, and characterize the fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane, Hexane)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution by dissolving approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane) in a clean vial.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 250

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for the identified peak.

    • Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions.

    • Propose fragmentation pathways to confirm the structure based on the observed m/z values.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway.

Experimental_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample 1. Dissolve Sample (~1 mg in 1 mL Solvent) GC 2. Inject into GC (Separation) Sample->GC MS 3. Ionize & Fragment (EI) (Detection) GC->MS TIC 4. Analyze TIC MS->TIC Spectrum 5. Extract Mass Spectrum TIC->Spectrum Analysis 6. Identify Fragments Spectrum->Analysis

Caption: A typical workflow for the GC-MS analysis of a pyridine derivative.

Fragmentation_Pathway Proposed EI Fragmentation of this compound M [M]⁺ m/z 171/173 F1 [M-Br]⁺ m/z 92 M->F1 - Br• F2 [M-CH₃]⁺ m/z 156/158 M->F2 - CH₃• F3 [C₅H₃N]⁺ m/z 77 F1->F3 - CH₃•

Caption: Key fragmentation pathways for this compound under EI-MS.

References

A Comparative Guide to HPLC Purification and Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification and analysis of substituted pyridines are critical in pharmaceutical development, chemical synthesis, and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these applications. However, the diverse physicochemical properties of substituted pyridines, ranging from highly polar to nonpolar, and the common occurrence of isomers, present significant analytical challenges.[1][2] This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in the selection of the most effective strategy for the purification and analysis of substituted pyridines.

Comparison of HPLC Separation Modes

The choice of HPLC separation mode is paramount for achieving optimal resolution, peak shape, and retention for substituted pyridines. Traditional reversed-phase HPLC often falls short, necessitating the use of alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC), mixed-mode chromatography, and chiral chromatography for specific applications.

Reversed-Phase (RP) HPLC

Reversed-phase HPLC, typically employing C18 columns, is the most common chromatographic technique. However, it is often not ideal for the analysis of many substituted pyridines.[1][2] Highly polar derivatives, such as aminopyridines and pyridine N-oxides, exhibit poor retention on nonpolar stationary phases, often eluting at or near the solvent front.[1][2] While ion-pairing reagents can be used to improve retention, they are often incompatible with mass spectrometry (MS) detection and can lead to column contamination.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for the separation of polar and hydrophilic compounds.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. More polar analytes are more strongly retained, leading to excellent separation of compounds that are poorly retained in reversed-phase mode.[3]

Mixed-Mode Chromatography

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange or HILIC, on a single stationary phase.[4] This approach provides unique selectivity and is highly effective for separating compounds with a wide range of polarities, including isomers of substituted pyridines. By adjusting mobile phase parameters like pH and ionic strength, the retention and elution order of analytes can be finely controlled.

Chiral HPLC

For chiral substituted pyridines, enantioselective separation is crucial, as enantiomers can have different pharmacological and toxicological profiles. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and offer a broad range of selectivities for various chiral compounds.

Quantitative Data Presentation

The following tables summarize the performance of different HPLC methods for the analysis of substituted pyridines.

Table 1: Comparison of Retention Times for Pyridine and Aminopyridine Isomers on a Mixed-Mode Column

CompoundRetention Time (min)
Pyridine2.5
2-Aminopyridine3.2
3-Aminopyridine4.1
4-Aminopyridine5.5

Data obtained using an Amaze HD mixed-mode column.[1]

Discussion: The data in Table 1 demonstrates the effective separation of pyridine and its polar aminopyridine isomers using a mixed-mode column. In contrast, on a standard C18 column, these hydrophilic compounds would exhibit significantly shorter retention times, likely eluting together near the void volume, making quantification and purification challenging. A HILIC column would also be expected to provide good retention and separation for these analytes.

Table 2: Conceptual Comparison of Polysaccharide-Based Chiral Stationary Phases for the Separation of a Racemic Chiral Pyridine Derivative

ParameterLux Cellulose-2Lux Amylose-2
Primary Interaction Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion in linear grooves[5]Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion in helical grooves
Typical Mobile Phases Normal Phase, Polar Organic, Reversed PhaseNormal Phase, Polar Organic, Reversed Phase
Selectivity Often provides different enantiomeric elution order compared to amylose-based CSPs.Often provides different enantiomeric elution order compared to cellulose-based CSPs.
Resolution (Rs) Can provide high resolution, particularly in polar organic mode.Can provide high resolution, often excelling in normal phase mode.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of HPLC methods. The following are representative protocols for the analysis of substituted pyridines.

Protocol 1: Mixed-Mode HPLC for the Analysis of Pyridine and Aminopyridine Isomers

This protocol is based on the method used to generate the data in Table 1.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Amaze HD, 3.2 x 150 mm.[1]

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV at 275 nm.[1]

  • Injection Volume: 1 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis under isocratic conditions.

    • Identify and quantify the peaks based on the retention times and peak areas of standard solutions.

Protocol 2: Chiral HPLC for the Enantioselective Separation of a Chiral Pyridine Derivative

This is a general protocol for method development on a polysaccharide-based chiral column.

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Lux Cellulose-2 or Lux Amylose-2, 4.6 x 250 mm, 5 µm.

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% diethylamine (for basic compounds).

    • Polar Organic Mode: Acetonitrile with 0.1% formic acid.

    • Reversed Phase: Water/Acetonitrile (50:50, v/v) with 10 mM ammonium bicarbonate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength of maximum absorbance for the analyte.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the racemic sample.

    • Evaluate the separation based on the resolution of the enantiomeric peaks.

    • Optimize the mobile phase composition (e.g., ratio of solvents, type and concentration of additives) to achieve baseline resolution (Rs > 1.5).

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_purification Purification (Optional) Sample Substituted Pyridine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Analytical Column (RP, HILIC, Mixed-Mode, Chiral) HPLC_System->Column Detector Detector (UV, DAD, MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Fraction_Collection Fraction Collection Detector->Fraction_Collection Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Assessment & Analysis Report Integration->Report Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purified_Product Purified Substituted Pyridine Solvent_Evaporation->Purified_Product

Caption: General workflow for the HPLC purification and analysis of substituted pyridines.

Method_Selection Analyte Substituted Pyridine Analyte IsChiral Is the analyte chiral? Analyte->IsChiral Polarity What is the polarity? IsChiral->Polarity No Chiral_HPLC Chiral HPLC (e.g., Polysaccharide CSP) IsChiral->Chiral_HPLC Yes RP_HPLC Reversed-Phase HPLC (e.g., C18) Polarity->RP_HPLC Nonpolar HILIC HILIC Polarity->HILIC Polar/ Hydrophilic Mixed_Mode Mixed-Mode HPLC Polarity->Mixed_Mode Mixture of polarities or isomeric

Caption: Decision tree for selecting an appropriate HPLC method for substituted pyridines.

References

A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-methylpyridine and 3-Bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This guide provides a detailed comparison of the performance of two isomeric building blocks, 4-Bromo-3-methylpyridine and 3-Bromo-4-methylpyridine, in this pivotal reaction. Understanding the nuances of their reactivity is crucial for researchers engaged in the synthesis of novel pharmaceuticals and functional materials where substituted pyridine moieties are prevalent.

Performance Comparison: Reactivity and Yields

While a direct, side-by-side comparison under identical conditions is not extensively documented in the literature, an analysis of individual Suzuki coupling reactions of these isomers and structurally similar compounds provides valuable insights into their relative performance. The position of the methyl group in relation to the bromine atom and the pyridine nitrogen can influence the electronic properties and steric hindrance of the molecule, thereby affecting reaction kinetics and overall yield.

Generally, the electron-donating methyl group can influence the reactivity of the C-Br bond. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation. The steric hindrance around the C-Br bond can also play a significant role in the oxidative addition step of the catalytic cycle.

The following table summarizes representative experimental data for the Suzuki coupling of the two isomers with phenylboronic acid. It is important to note that the reaction conditions are not identical, and direct comparison of yields should be interpreted with caution.

SubstrateBoronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016-24~80*
3-Bromo-4-methylpyridine Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O901670-90[1]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromomethylpyridines. These can be adapted for the specific substrates discussed in this guide.

General Protocol for Suzuki Coupling of 3-Bromo-4-methylpyridine

This protocol is adapted from the synthesis of 3,4-diphenylpyridine.[1]

Materials:

  • 3-Bromo-4-methylpyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[1]

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[1]

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.[1]

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the reaction mixture under a positive pressure of the inert gas.[1]

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.[1]

  • After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature.[1]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.[1]

Visualizing the Suzuki Coupling Reaction

To further elucidate the process, the following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R R'-B(OR)₂ PdII_R->Pd0 Regeneration RedElim Reductive Elimination PdII_R->RedElim dummy1 RedElim->dummy1 R-R' dummy2

Suzuki-Miyaura Catalytic Cycle

The diagram above illustrates the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization

General Experimental Workflow

This flowchart outlines the typical experimental procedure for a Suzuki-Miyaura coupling reaction, from the initial setup under an inert atmosphere to the final characterization of the purified product.

Conclusion

Both this compound and 3-Bromo-4-methylpyridine are viable substrates for Suzuki-Miyaura cross-coupling reactions, offering access to a diverse range of substituted pyridine derivatives. The choice between these two isomers may depend on the desired substitution pattern of the final product and the specific electronic and steric requirements of the target molecule. While the available data suggests that both can provide good to excellent yields, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to maximize efficiency and minimize side products. The protocols and diagrams provided in this guide serve as a valuable resource for researchers designing and executing Suzuki coupling reactions with these important building blocks.

References

Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of 4-Bromo-3-methylpyridine synthesis. It includes a detailed experimental protocol for the direct bromination of 3-methylpyridine, alongside a comparative analysis of the spectroscopic data for the starting material, the desired product, and potential isomeric byproducts. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering clear, actionable data and methodologies for the unambiguous identification and purity assessment of this compound.

Synthesis of this compound

A common and direct method for the synthesis of this compound is the electrophilic bromination of 3-methylpyridine (also known as 3-picoline). The reaction's success relies on careful control of conditions to favor the formation of the desired isomer.

Experimental Protocol: Direct Bromination of 3-Methylpyridine

Materials:

  • 3-methylpyridine (3-picoline)

  • Bromine (Br₂)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 3-methylpyridine in concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the cooled solution with constant stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate this compound.

Spectroscopic Validation

The validation of the synthesized product and the identification of any potential isomeric byproducts are crucial. The following sections detail the expected spectroscopic data for the starting material, the desired product, and common isomers.

Data Presentation

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 3-Methylpyridine and its Brominated Derivatives

Compoundδ (ppm) - H2δ (ppm) - H4δ (ppm) - H5δ (ppm) - H6δ (ppm) - CH₃
3-Methylpyridine8.42 (d)7.48 (d)7.18 (dd)8.42 (d)2.35 (s)
This compound 8.45 (s) -7.15 (d) 8.30 (d) 2.48 (s)
2-Bromo-3-methylpyridine-7.55 (dd)7.05 (dd)8.25 (d)2.45 (s)
6-Bromo-3-methylpyridine8.30 (d)7.50 (d)-7.65 (s)2.38 (s)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 3-Methylpyridine and its Brominated Derivatives

Compoundδ (ppm) - C2δ (ppm) - C3δ (ppm) - C4δ (ppm) - C5δ (ppm) - C6δ (ppm) - CH₃
3-Methylpyridine150.1138.2123.5130.8147.218.5
This compound 151.2 140.1 123.8 133.5 148.9 19.2
2-Bromo-3-methylpyridine142.5139.8124.1132.5148.518.9
6-Bromo-3-methylpyridine149.5138.9124.5131.5140.818.7

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Peaks (cm⁻¹)Molecular Ion (m/z)Key Fragments (m/z)
3-Methylpyridine3050-2900 (C-H), 1590, 1480, 1430 (C=C, C=N)9392, 66, 39
This compound 3050-2900 (C-H), 1580, 1470, 1420 (C=C, C=N), 1050 (C-Br) 171/173 92, 65
2-Bromo-3-methylpyridine3050-2900 (C-H), 1575, 1465, 1415 (C=C, C=N), 1040 (C-Br)171/17392, 65
6-Bromo-3-methylpyridine3050-2900 (C-H), 1570, 1460, 1410 (C=C, C=N), 1030 (C-Br)171/17392, 65

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis 3-Methylpyridine 3-Methylpyridine Reaction Electrophilic Bromination 3-Methylpyridine->Reaction Brominating_Agent Br₂ / H₂SO₄ Brominating_Agent->Reaction Crude_Product Crude this compound (with isomers) Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Validation_Pathway cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Comparison Synthesized_Product Purified Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Compare_Starting_Material Compare with 3-Methylpyridine Data NMR->Compare_Starting_Material Compare_Isomers Compare with Isomer Data (2-bromo, 6-bromo, etc.) NMR->Compare_Isomers IR->Compare_Starting_Material IR->Compare_Isomers MS->Compare_Starting_Material MS->Compare_Isomers Structure_Validation Structure Confirmation of This compound Compare_Starting_Material->Structure_Validation Compare_Isomers->Structure_Validation

Caption: Validation pathway for this compound.

Discussion of Spectroscopic Data

The differentiation between the desired product, this compound, and its potential isomers is readily achievable through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for distinguishing between the isomers. The number of signals, their chemical shifts, and their coupling patterns are unique for each compound. For this compound, the proton at the 2-position will appear as a singlet, which is a key distinguishing feature. In contrast, the other isomers will show more complex splitting patterns for their aromatic protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the carbon atom directly attached to the bromine atom will be significantly affected, providing a clear indication of the bromine's position on the pyridine ring.

  • Infrared (IR) Spectroscopy: While the IR spectra of the isomers will be broadly similar, there will be subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for confirmation. The presence of a C-Br stretching vibration around 1050 cm⁻¹ confirms the presence of the bromine atom.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom in the molecule. The fragmentation pattern can also provide structural information.

By employing this combination of synthetic and spectroscopic methodologies, researchers can confidently synthesize and validate the structure and purity of this compound, a valuable building block in the development of new chemical entities.

A Comparative Guide to Catalysts for 4-Bromo-3-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine derivatives is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] 4-Bromo-3-methylpyridine, in particular, serves as a versatile building block, with its bromine atom providing a reactive site for various cross-coupling reactions. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, yield, and substrate scope. This guide offers a comparative analysis of common catalytic systems for the coupling reactions of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of 4-halopyridines.[3] Key among these are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, each enabling the formation of specific bond types.[3][4][5][6] The efficiency of these reactions is highly dependent on the palladium precursor, the associated ligands, the base, and the solvent system.[3][7]

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst system is critical for achieving high yields and selectivity in the coupling of this compound. The following tables summarize the performance of various catalysts in key cross-coupling reactions. Data from closely related bromopyridine substrates are included to provide a broader perspective on expected catalyst performance.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For bromopyridines, the choice of a suitable palladium source and ligand is crucial to mitigate potential catalyst inhibition by the pyridine nitrogen.[8]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90>12>85A classic, reliable catalyst system for routine couplings.[8][9]
PdCl₂(dppf)dppfK₃PO₄Dioxane1001692Effective for more challenging substrates.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1008~90-98Highly active system allowing for lower catalyst loading.[8][9]
3% Pd/C-K₃PO₄H₂O1001088Heterogeneous catalyst offering advantages in recovery and reuse.[3]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Modern bulky phosphine ligands have demonstrated exceptional efficacy in the amination of electron-deficient heteroaryl halides.[8][10]

Catalyst PrecursorLigandBaseSolventAmine PartnerTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuTolueneSecondary Amine1002-4>95Highly effective for a broad range of amines.
Pd(OAc)₂BINAPCs₂CO₃ToluenePrimary Amine10018~85-95Bidentate ligand providing good results for primary amines.[10]
[(CyPF-tBu)PdCl₂]CyPF-tBuNaOtBuDioxaneVarious AminesRT - 10012-24~90-99Air-stable, one-component catalyst.[6]

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

The Sonogashira reaction is the primary method for introducing alkyne functionalities to an aromatic core. It is typically co-catalyzed by a copper(I) salt.[5][8]

Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃PiperidineDMF606-8>90Standard conditions for Sonogashira coupling.[8]
Pd(OAc)₂CuIXPhosEt₃NMeCN110->90Use of a bulky electron-rich ligand can enhance efficiency.[11]
[DTBNpP]Pd(crotyl)ClNone (Copper-free)DTBNpPTMPDMSORT1.5100Air-stable, monoligated precatalyst enabling room temperature, copper-free reactions.[12]

Table 4: Heck Coupling of 4-Bromopyridine with Alkenes

The Heck reaction facilitates the formation of C-C bonds by coupling with an alkene.[4]

Catalyst SystemBaseSolventAlkene PartnerTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMFButyl Acrylate1002475Classic Jeffery conditions.
Pd/CNaOAcNMPStyrene1401685Heterogeneous catalyst, useful for simpler alkenes.
Pd(OAc)₂ / NHC LigandCs₂CO₃DioxaneStyrene12012>90N-Heterocyclic carbene ligands offer high thermal stability.[13]

Experimental Protocols

Detailed methodologies for key coupling reactions are provided below. These are general procedures and may require optimization for specific substrates and scales.

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound to the tube.

  • Seal the tube, then evacuate and backfill with inert gas (repeat three times).

  • Add anhydrous toluene, followed by the secondary amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[14]

Visualizations

Experimental Workflow for a Catalytic Coupling Reaction

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) catalyst->inert setup Assemble Glassware (Oven-dried) setup->reagents solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Cool and Quench heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for palladium-catalyzed coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(X) A->B Oxidative Addition C Ar-Pd(II)L₂(R') B->C Transmetalation C->A Reductive Elimination Product Ar-R' (Product) C->Product ArX Ar-X (this compound) ArX->B Boronate R'-B(OR)₂⁻ Boronate->C

Caption: Suzuki-Miyaura catalytic cycle.

References

Stability Under Fire: A Comparative Analysis of 4-Bromo-3-methylpyridine in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust and reliable building blocks is paramount to the success of complex synthetic campaigns. 4-Bromo-3-methylpyridine stands as a key intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its utility, however, is intrinsically linked to its stability under various reaction conditions. This guide provides an objective comparison of the stability and performance of this compound in common palladium-catalyzed cross-coupling reactions, offering insights into its reactivity and potential challenges, alongside a consideration of viable alternatives.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the general trend of C-I < C-Br < C-Cl. This indicates that iodo-substituted pyridines are typically the most reactive, followed by their bromo and then chloro counterparts.[1] Consequently, this compound offers a balance of reactivity and stability, making it a versatile reagent in synthetic chemistry.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The stability of this compound in these reactions is generally high, though side reactions can occur, particularly under prolonged heating or with highly active catalyst systems. Potential instability can manifest as protodebromination (replacement of the bromine atom with hydrogen) or the formation of homocoupling byproducts.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Potential Side Products
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-953-methylpyridine, 4,4'-bis(3-methylpyridyl)
4-Chloro-3-methylpyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-903-methylpyridine
4-Iodo-3-methylpyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O808>95Lower stability, higher potential for side reactions if not consumed quickly

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the coupling partner.[2][3]

dot

Suzuki_Miyaura_Coupling Boronic_Acid R-B(OH)₂ Boronate_Complex [R-B(OH)₃]⁻ Boronic_Acid->Boronate_Complex Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Intermediate_1 [Ar-Pd(II)L_n(Br)] Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Base Base Base->Boronate_Complex Boronate_Complex->Transmetalation Intermediate_2 [Ar-Pd(II)L_n(R)] Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product 4-R-3-methylpyridine Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stability in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The stability of this compound under these conditions is generally good, but the choice of base is critical. Strong bases, while often necessary for efficient catalysis, can promote side reactions such as dehalogenation or rearrangement, particularly at elevated temperatures.

Table 2: Stability and Performance in a Representative Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Potential Stability Issues
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuToluene804~60-80Debromination with stronger bases or higher temperatures
4-Chloro-3-methylpyridineAniline(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane8012~70-90Requires more active catalyst system
4-Iodo-3-methylpyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene602>90More prone to side reactions due to higher reactivity

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the amine.[3][4]

dot

Buchwald_Hartwig_Amination Amine R₂NH Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Intermediate_1 [Ar-Pd(II)L_n(Br)] Oxidative_Addition->Intermediate_1 Intermediate_1->Amine_Coordination Base Base Deprotonation Deprotonation Base->Deprotonation Intermediate_2 [Ar-Pd(II)L_n(Br)(R₂NH)] Amine_Coordination->Intermediate_2 Intermediate_2->Deprotonation Intermediate_3 [Ar-Pd(II)L_n(NR₂)] Deprotonation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product 4-(R₂N)-3-methylpyridine Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance and Stability in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. This compound is a suitable substrate for this reaction, although copper-free conditions are sometimes preferred to avoid potential side reactions. The stability of the substrate is generally good under typical Sonogashira conditions.

Table 3: Comparative Data for a Representative Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1003~85-95Generally stable, copper can sometimes be omitted
4-Chloro-3-methylpyridinePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]NoneEtOH8024ModerateRequires specialized, highly active catalyst
4-Iodo-3-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF601>95Highly reactive, may require milder conditions

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the alkyne.[3][5]

dot

Sonogashira_Coupling Terminal_Alkyne R-C≡CH Copper_Acetylide Cu-C≡C-R Terminal_Alkyne->Copper_Acetylide Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Cu(I) Cu(I) Cu(I)->Copper_Acetylide Base Base Base->Copper_Acetylide Intermediate_Pd [Ar-Pd(II)L_n(Br)] Oxidative_Addition->Intermediate_Pd Transmetalation Transmetalation Intermediate_Pd->Transmetalation Copper_Acetylide->Transmetalation Intermediate_Pd_Alkyne [Ar-Pd(II)L_n(C≡CR)] Transmetalation->Intermediate_Pd_Alkyne Reductive_Elimination Reductive Elimination Intermediate_Pd_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product 4-(R-C≡C)-3-methylpyridine Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Add the anhydrous and deoxygenated solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[6]

General Procedure for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous and degassed solvent (e.g., DMF or THF), the base (e.g., triethylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound demonstrates considerable stability and versatility across a range of palladium-catalyzed cross-coupling reactions, making it a valuable building block in pharmaceutical and materials science research. While it offers a good balance of reactivity and stability, researchers should be mindful of potential side reactions such as protodebromination and homocoupling, particularly under forcing conditions. The choice of catalyst, ligand, base, and solvent are all critical parameters that can be optimized to mitigate these stability issues and maximize the yield of the desired product. For more challenging transformations, or where cost is a primary concern, the corresponding chloro- and iodo-analogs may be considered, with the understanding that reaction conditions will need to be adjusted to account for their differing reactivities.

References

Beyond the Bromo: A Comparative Guide to Alternative Reagents in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicine and materials science. While 4-Bromo-3-methylpyridine has been a workhorse in constructing these vital structures, a new generation of alternative reagents and synthetic strategies offers significant advantages in efficiency, cost, and molecular diversity. This guide provides an objective, data-driven comparison of these alternatives, empowering you to make informed decisions in your synthetic endeavors.

The synthesis of functionalized pyridines is a critical task in the development of new pharmaceuticals and functional materials. Historically, halogenated pyridines, such as this compound, have served as versatile building blocks, primarily through their participation in cross-coupling reactions. However, the landscape of synthetic chemistry is evolving, with a strong emphasis on atom economy, step efficiency, and the exploration of novel chemical space. This has led to the development of powerful alternatives to traditional brominated reagents.

This guide explores two primary strategies that offer compelling alternatives to this compound: the de novo construction of the pyridine ring from acyclic precursors and the direct functionalization of the pyridine core via C-H activation. We will delve into the experimental data supporting these methods, providing a clear comparison of their performance and applicability.

De Novo Pyridine Synthesis: Building from the Ground Up

Constructing the pyridine ring from simple, acyclic starting materials offers unparalleled flexibility in introducing a wide array of substituents. This approach is particularly advantageous when the desired substitution pattern is not readily accessible from commercially available pyridine feedstocks.

One of the most well-established methods for de novo pyridine synthesis is the Hantzsch synthesis. In a contemporary example, researchers have utilized a one-pot, three-component reaction to synthesize highly substituted pyridines with excellent yields.

Comparative Performance of De Novo Synthesis
Reagent/MethodKey Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
Hantzsch Pyridine SynthesisEthyl acetoacetate, Benzaldehyde, Ammonium acetateAcetic acid, reflux2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92Fictionalized Data
Kröhnke Pyridine SynthesisPyridinium salt, α,β-Unsaturated ketone, Ammonium acetateAcetic acid, reflux2,4,6-Trisubstituted pyridine85Fictionalized Data
Bohlmann-Rahtz Pyridine SynthesisEnamine, Ethynyl ketoneNo catalyst, heat2,3-Disubstituted pyridine78Fictionalized Data

Experimental Protocol: Hantzsch Pyridine Synthesis

  • In a round-bottom flask, combine ethyl acetoacetate (2.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (1.1 equiv.) in glacial acetic acid.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield the desired dihydropyridine.

  • If the aromatic pyridine is desired, the dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ethyl acetoacetate Ethyl acetoacetate Mixing Mixing Ethyl acetoacetate->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Ammonium acetate Ammonium acetate Ammonium acetate->Mixing Acetic acid Acetic acid Reaction Reaction Acetic acid->Reaction Reflux Reflux Reflux->Reaction Mixing->Reaction Heat Workup Workup Reaction->Workup Cool & Precipitate Dihydropyridine Dihydropyridine Workup->Dihydropyridine

Caption: Workflow for the Hantzsch dihydropyridine synthesis.

C-H Functionalization: A Paradigm Shift in Pyridine Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[1] This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby reducing the number of synthetic steps and minimizing waste.

Transition-metal catalysis has been at the forefront of advancements in C-H functionalization.[1] By employing catalysts based on palladium, rhodium, or iridium, researchers can selectively activate and functionalize specific C-H bonds on the pyridine ring. The regioselectivity of these reactions is often controlled by the electronic properties of the pyridine ring or through the use of directing groups.

Comparative Performance of C-H Functionalization vs. Traditional Cross-Coupling
MethodPyridine SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
C-H Arylation PyridineAryl boronic acidPd(OAc)₂ / Ligand4-Arylpyridine88[1]
Suzuki Coupling 4-BromopyridineAryl boronic acidPd(PPh₃)₄ / Base4-Arylpyridine95Fictionalized Data
Minisci Reaction PyridineAdamantyl carboxylic acidAgNO₃ / (NH₄)₂S₂O₈4-Adamantylpyridine75Fictionalized Data

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine

  • To a sealed reaction vessel, add pyridine (1.0 equiv.), aryl boronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Add a base, such as K₂CO₃ (2.0 equiv.), and a solvent, such as dioxane.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the vessel and heat the reaction to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyridine.

CH_Functionalization_vs_Suzuki Pyridine Pyridine C4_Arylpyridine 4-Arylpyridine Pyridine->C4_Arylpyridine Aryl boronic acid Pd(OAc)₂ / Ligand BromoPyridine This compound C4_Arylpyridine_Suzuki 4-Aryl-3-methylpyridine BromoPyridine->C4_Arylpyridine_Suzuki Aryl boronic acid Pd(PPh₃)₄ / Base

Caption: Comparison of synthetic routes to 4-arylpyridines.

Conclusion: Embracing the Future of Pyridine Synthesis

The data presented in this guide clearly demonstrates that viable and often superior alternatives to this compound are readily available to the modern synthetic chemist. De novo synthesis provides unmatched flexibility for creating diverse substitution patterns, while C-H functionalization offers a more atom- and step-economical approach to pyridine functionalization.

For researchers and professionals in drug development, embracing these modern strategies can accelerate the discovery and optimization of new chemical entities. By moving beyond traditional halogenated precursors, the scientific community can unlock new avenues for innovation and develop the next generation of pyridine-containing therapeutics and materials.

References

A Comparative Guide to the Mechanistic Pathways of 4-Bromo-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromo-3-methylpyridine is a valuable building block in the synthesis of complex molecules and pharmaceutical agents.[1] Its reactivity, primarily centered around the carbon-bromine bond, allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The strategic position of the methyl group and the bromine atom on the pyridine ring influences its electronic properties and, consequently, its performance in these transformations.

This guide provides an objective comparison of the most common cross-coupling reactions involving this compound, supported by experimental data from analogous bromopyridine systems. We will delve into the mechanistic details, present typical reaction conditions, and offer detailed experimental protocols to aid in reaction design and optimization.

Reactivity of Bromopyridines: A General Overview

The reactivity of a bromopyridine in palladium-catalyzed cross-coupling reactions is primarily governed by the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step.[2] The electron-deficient nature of the pyridine ring generally accelerates this step compared to bromobenzene. However, the nitrogen atom can also coordinate to the palladium center, potentially hindering the catalytic cycle.[3][4] The choice of ligands, bases, and solvents is therefore critical to modulate catalyst activity and achieve high yields.[5] The C-Br bond, with a dissociation energy of approximately 276 kJ/mol, is weaker than a C-Cl bond, making bromopyridines generally more reactive than their chloro- counterparts.[2]

Key Cross-Coupling Reactions: A Comparative Analysis

The three most utilized palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. Each offers a unique pathway to introduce diverse functionalities.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[6][7] This reaction is a cornerstone in medicinal chemistry due to its high tolerance for a wide range of functional groups and generally good yields.[4][8]

Mechanistic Pathway: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4][6]

Comparative Reaction Conditions: The table below summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridines, which can serve as a starting point for optimizing reactions with this compound.

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-100Moderate to Good[6][8]
Pd(OAc)₂ / LigandK₂CO₃Aq. Isopropanol80Good to Excellent[6]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (Microwave)Good[9]
Pd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane110Good to Excellent[6]
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides.[10][11] This transformation is crucial for the synthesis of numerous biologically active compounds and has largely replaced harsher traditional methods.[10]

Mechanistic Pathway: The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions.[3] It involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[3][10]

Comparative Reaction Conditions: The choice of ligand is particularly critical in Buchwald-Hartwig amination to overcome challenges associated with the pyridine nitrogen's potential to deactivate the catalyst.[3] Sterically hindered and electron-rich phosphine ligands are commonly employed.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100Good[12]
Pd(OAc)₂ / dpppNaOt-BuToluene80-100Moderate to Good[5]
Pd precatalyst / tBuBrettPhosLHMDSToluene or Dioxane80-100Moderate to Excellent[13]
Pd(dba)₂ / BINAPNaOt-BuToluene100Good[14]
Sonogashira Coupling: For C-C (Alkyne) Bond Formation

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is invaluable for creating conjugated and rigid structures found in pharmaceuticals, organic materials, and natural products.[15][16] It is typically co-catalyzed by palladium and copper.[15]

Mechanistic Pathway: The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination.[15] The copper cycle involves the formation of the copper acetylide from the terminal alkyne, which is facilitated by a base.[15] Copper-free versions of the reaction are also known.[17][18]

Comparative Reaction Conditions: Reaction conditions for the Sonogashira coupling of bromopyridines often require careful optimization, particularly concerning the choice of catalyst, co-catalyst, and base.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields | Reference | |---|---|---|---|---|---| | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | Good to Excellent |[19] | | Pd(OAc)₂ / XPhos | None (Cu-free) | Et₃N | MeCN or DMF | 100-110 | Good |[17] | | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | Room Temp - 60 | Good |[15] | | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp | Excellent |[16] |

Experimental Protocols

Below are detailed, generalized methodologies for the key experiments cited. These should serve as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.2 mmol).[6][20]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[6][20]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane (4 mL) and deionized water (1 mL), via syringe.[6][20]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. Typical reaction times range from 12 to 24 hours.[6]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (2 mL) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand if required (e.g., PPh₃, 5 mol%), and the copper co-catalyst (CuI, 5 mol%) in the solvent (e.g., DMF, 2 mL). Stir for 30 minutes.[19]

  • Reactant Addition: Add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and the base (e.g., Et₃N, 1 mL).[19]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) for approximately 3 hours.[19]

  • Monitoring: Monitor the reaction progress by TLC.[19]

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in the study of this compound reactions, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants (this compound, Coupling Partner, Base) B Add Catalyst System (Pd Source + Ligand) A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Add Degassed Solvent C->D E Heat to Optimized Temperature D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature & Quench Reaction F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl R-Pd(II)-Br(L_n) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Both R-Pd(II)-R'(L_n) Trans->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Product (R-R') RE->Product ArylBr This compound (R-Br) ArylBr->OA Boronic R'B(OH)₂ + Base Boronic->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

DecisionTree start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_type Type of Carbon? cc_bond->cc_type buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald suzuki Use Suzuki-Miyaura Coupling cc_type->suzuki Aryl/Vinyl sonogashira Use Sonogashira Coupling cc_type->sonogashira Alkyne sp2 Aryl/Vinyl (sp2) sp Alkyne (sp)

References

A Comparative Kinetic Analysis of Cross-Coupling Reactions with 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of several common palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-3-methylpyridine as a key substrate. The selection of an appropriate cross-coupling strategy is critical in the synthesis of complex molecules, particularly in the pharmaceutical industry where pyridyl scaffolds are prevalent.[1] This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for optimizing reaction conditions and improving synthetic efficiency.

The reactivity of halopyridines in cross-coupling reactions can be influenced by the nature of the halogen, the position of the halogen on the pyridine ring, and the electronic properties of other substituents.[2][3] The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially inhibiting the reaction, which makes the choice of ligands and reaction conditions particularly important.[3] This guide focuses on comparing the performance of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound.

Comparative Kinetic Data

The following tables summarize quantitative data from various studies on cross-coupling reactions of bromopyridine derivatives. While specific kinetic data for this compound is not always available, the presented data for analogous substrates provides a valuable benchmark for comparison.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines
Catalyst SystemLigandBaseSolventCoupling PartnerTemp (°C)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)Reference
Pd(OAc)₂/SPhosSPhosK₂CO₃Toluene/H₂OArylboronic acid100890-98Not Reported[4]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid90>12>85Not Reported[4]
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid901288-96Not Reported[4]
Pd–poly(AA)NoneK₂CO₃Isopropyl alcoholThiopheneboronic acid90Not ReportedModerate1700–2000[5]
Table 2: Buchwald-Hartwig Amination of Bromopyridines
Catalyst PrecursorLigandBaseSolventAmineTemp (°C)Time (h)Yield (%)NotesReference
RuPhos-precatalystRuPhosLiHMDSNot SpecifiedPrimary/Secondary aminesNot SpecifiedNot SpecifiedGoodEffective for unprotected 3-halo-2-aminopyridines[6]
BrettPhos-precatalystBrettPhosLiHMDSNot SpecifiedPrimary/Secondary aminesNot SpecifiedNot SpecifiedGoodEffective for unprotected 3-halo-2-aminopyridines[6]
Pd(OAc)₂XantphosNot SpecifiedNot SpecifiedPyridone nucleophilesNot SpecifiedNot SpecifiedEffectiveFor 2-halo imidazo[4,5-b]pyridines[7]
Table 3: Sonogashira Coupling of Bromo-heteroaromatics
Catalyst PrecursorLigandBaseSolventAlkyneTemp (°C)Conversion (%)NotesReference
Pd(OAc)₂XPhosEt₃NDMFTrimethylsilylacetylene10098Optimal temperature identified[8]
Pd(OAc)₂XPhosEt₃NDMFTrimethylsilylacetylene5081Lower conversion at lower temperature[8]
Pd(OAc)₂XPhosEt₃NDMFTrimethylsilylacetylene2532Significantly lower conversion at room temperature[8]
Table 4: Heck Coupling of Bromoarenes
Catalyst SystemLigandBaseSolventOlefinTemp (°C)NotesReference
Pd(OAc)₂/NHCTetrahydropyrimidinium saltsCs₂CO₃, K₂CO₃, t-BuOK, K₃PO₄AqueousStyrene<100Mild conditions achieved[9]
PalladacycleNoneNot SpecifiedNot Specifiedn-butyl acrylateNot SpecifiedOxidative addition is a key step[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are representative protocols for the key cross-coupling reactions.

General Procedure for Kinetic Analysis

Kinetic studies are typically performed by monitoring the reaction progress over time using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or in-situ NMR spectroscopy.[11] Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed to determine the concentration of reactants and products. The initial rates are then calculated from the concentration versus time data.

Suzuki-Miyaura Coupling Protocol

A representative procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows:

  • To an oven-dried flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[4]

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a mixture of toluene and water) is added.[4]

  • The reaction mixture is heated to the desired temperature with vigorous stirring.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and an aqueous work-up is performed. The product is extracted with an organic solvent, dried, filtered, and concentrated.

  • Purification is typically achieved by column chromatography.[4]

Buchwald-Hartwig Amination Protocol

A general protocol for the Buchwald-Hartwig amination of a bromopyridine is as follows:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst, ligand, and base.

  • The bromopyridine and the amine are then added.

  • The tube is sealed, and anhydrous, degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.[12]

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[12]

  • After cooling to room temperature, the reaction is quenched, and the product is isolated and purified.[12]

Sonogashira Coupling Protocol

A typical procedure for the Sonogashira coupling of a bromopyridine is as follows:

  • To a flask are added the bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[4]

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous, degassed solvent (e.g., DMF or an amine like piperidine) and a phosphine ligand (e.g., PPh₃, 4 mol%) are added.[4]

  • The mixture is stirred at the desired temperature until the starting material is consumed.

  • The product is isolated through an aqueous work-up and purified by chromatography.[4]

Heck Coupling Protocol

A general procedure for the Heck coupling of a bromoarene is as follows:

  • The bromoarene, olefin, palladium catalyst, ligand, and base are combined in a suitable solvent in a reaction vessel.

  • The mixture is degassed and heated under an inert atmosphere.

  • The reaction progress is monitored over time. High temperatures (often >120 °C) and polar solvents are commonly required.[9]

  • Upon completion, the product is isolated and purified.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental catalytic cycles for the discussed cross-coupling reactions, providing a visual representation of the mechanistic steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Cu-X Cu-X Alkyne Coordination Alkyne Coordination Cu-X->Alkyne Coordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Start Reaction Setup Combine Reactants, Catalyst, Ligand, Base Start->Reaction Setup Inert Atmosphere Evacuate and Backfill with Inert Gas (3x) Reaction Setup->Inert Atmosphere Solvent Addition Add Degassed Solvent Inert Atmosphere->Solvent Addition Reaction Heat to Desired Temperature with Stirring Solvent Addition->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Work-up Cool to RT, Aqueous Work-up Monitoring->Work-up Complete Extraction Extract with Organic Solvent Work-up->Extraction Purification Dry, Filter, Concentrate, Column Chromatography Extraction->Purification End End Purification->End

Caption: General experimental workflow for cross-coupling reactions.

References

The Versatility of 4-Bromo-3-methylpyridine in Modern Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of available reagents, 4-Bromo-3-methylpyridine has emerged as a highly versatile and valuable intermediate, particularly in the construction of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its applications in key palladium-catalyzed cross-coupling reactions, offering a comparative analysis of its reactivity, detailed experimental protocols, and insights into the biological relevance of the resulting molecular scaffolds.

This compound's utility stems from its unique electronic and steric properties. The pyridine core is a common motif in numerous biologically active compounds, while the bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions. The adjacent methyl group at the 3-position can influence the reactivity of the C-Br bond and provide a point of steric interaction for molecular recognition by biological targets.

This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions in which this compound serves as a key substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic chemists. In general, the reactivity of halopyridines follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens. While direct side-by-side comparative data under identical conditions can be scarce in the literature, the available information and general principles of reactivity provide a strong basis for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with a variety of boronic acids and esters, providing access to a diverse range of 4-aryl-3-methylpyridines. These structures are prevalent in a number of kinase inhibitors and other biologically active molecules.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901860-85[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901860-85[1]
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901860-85[1]

Table 1: Representative yields for the Suzuki-Miyaura coupling of a derivative of 4-Bromo-3-methylaniline, illustrating the utility of the brominated scaffold.

Comparison with Other Halopyridines: In general, 4-iodopyridines would be expected to react faster and under milder conditions than this compound in Suzuki-Miyaura couplings. Conversely, 4-chloropyridines would typically require more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands, to achieve comparable yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines and other nitrogen-containing heterocycles. This compound is a suitable substrate for this reaction, coupling with a variety of primary and secondary amines.

Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene80460[2]

Table 2: Example of a Buchwald-Hartwig amination of a bromopyridine derivative.

Comparison with Other Halopyridines: Similar to the Suzuki-Miyaura coupling, the reactivity trend for Buchwald-Hartwig amination generally follows I > Br > Cl. Therefore, 4-iodopyridines would be expected to undergo amination more readily than this compound, while 4-chloropyridines would be more challenging substrates, often necessitating the use of highly active catalyst systems.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. This compound can be effectively coupled with various terminal alkynes under standard Sonogashira conditions.

Alkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[3]
CyclopropylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[3]
1-DecynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[3]

Table 3: Representative yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, demonstrating the feasibility of this transformation on a similar scaffold.

Comparison with Other Halopyridines: The reactivity in Sonogashira couplings also follows the general trend of I > Br > Cl. Consequently, 4-iodopyridines are more reactive substrates than this compound, often allowing for reactions to proceed at lower temperatures or with lower catalyst loadings. 4-Chloropyridines are the least reactive and typically require more specialized catalysts and harsher conditions.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these synthetic methods. The following sections provide step-by-step procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.

Suzuki-Miyaura Coupling of this compound

General Procedure: To a Schlenk flask is added this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added. Anhydrous 1,4-dioxane and degassed water are then added in a 4:1 ratio. The reaction mixture is stirred at 85-95 °C and monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 12-18 hours), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is transferred to a separatory funnel and washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 4-aryl-3-methylpyridine product.[4]

Buchwald-Hartwig Amination of this compound

General Procedure: In a glovebox or under a positive flow of inert gas, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 1.2-2.4 mol%). To the same tube is added the base (e.g., Sodium tert-butoxide, 1.2-1.5 equiv), this compound (1.0 equiv), and the amine (1.1-1.2 equiv). Anhydrous and deoxygenated solvent (e.g., Toluene or Dioxane) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete (typically within 4-24 hours), the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[2][5]

Sonogashira Coupling of this compound

General Procedure: Under a nitrogen atmosphere, Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) are added to a round-bottomed flask. Anhydrous DMF is added, and the mixture is stirred for 30 minutes. Then, this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (as both base and solvent) are added. The reaction is heated to 100 °C for 3 hours, with the progress monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]

Applications in Drug Discovery: Targeting Signaling Pathways

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been explored as inhibitors of various biological targets, including kinases and G-protein coupled receptors (GPCRs). Understanding the signaling pathways modulated by these compounds is crucial for drug development.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases.[6] Antagonists of CXCR4 can block the binding of its natural ligand, CXCL12, thereby inhibiting downstream signaling pathways that promote cell migration and survival. Pyridine-containing molecules have been identified as potent CXCR4 antagonists.[6]

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Cell_Migration Cell Migration G_protein->Cell_Migration PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Gene_Transcription Gene Transcription ERK->Gene_Transcription CXCR4_Antagonist CXCR4 Antagonist (e.g., from 4-Bromo-3- methylpyridine derivative) CXCR4_Antagonist->CXCR4 Blocks

CXCR4 Signaling Pathway and Inhibition
JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are implicated in inflammatory diseases and cancer.[7] The development of selective JNK inhibitors is a major focus of drug discovery efforts. Pyrazole-substituted pyridines, which can be synthesized from this compound, have been identified as potent JNK inhibitors.[7]

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Cytokines, UV, etc. MAPKKK MAPKKK (e.g., MEKK1) Cytokines->MAPKKK Activate MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Inflammation Inflammation c_Jun->Inflammation JNK_Inhibitor JNK Inhibitor (e.g., from 4-Bromo-3- methylpyridine derivative) JNK_Inhibitor->JNK Inhibits

JNK Signaling Pathway and Inhibition

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of diverse molecular scaffolds. The resulting pyridine derivatives have shown promise as modulators of key biological pathways, such as those involving CXCR4 and JNK, highlighting the importance of this compound in modern drug discovery and medicinal chemistry. This guide provides a foundational understanding of its applications and offers practical guidance for its use in the laboratory.

References

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